3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde
Description
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Properties
IUPAC Name |
3-nitro-4-pyrrolidin-1-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c14-8-9-3-4-10(11(7-9)13(15)16)12-5-1-2-6-12/h3-4,7-8H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AONHBESCCBXPAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90344788 | |
| Record name | 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
284679-97-6 | |
| Record name | 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathway for 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde, a valuable intermediate in medicinal chemistry and drug development. The synthesis predominantly proceeds through a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern organic synthesis for the formation of carbon-heteroatom bonds on aromatic rings.
Introduction and Significance
This compound incorporates several key structural features: a benzaldehyde moiety, a nitro group, and a pyrrolidine ring. The electron-withdrawing nature of the nitro group and the aldehyde function makes the aromatic ring susceptible to nucleophilic attack, while the pyrrolidine substituent can significantly influence the molecule's steric and electronic properties, as well as its pharmacological profile in larger drug molecules. This intermediate is of interest to researchers developing novel therapeutics, particularly in areas where substituted nitroaromatics and pyrrolidine-containing compounds have shown biological activity.
Core Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)
The most established and efficient method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction. This pathway involves the reaction of a 4-halo-3-nitrobenzaldehyde with pyrrolidine. The halogen at the 4-position acts as a leaving group, and its departure is facilitated by the presence of the strongly electron-withdrawing nitro group at the meta-position (ortho to the leaving group), which stabilizes the intermediate Meisenheimer complex.
The general reaction scheme is as follows:
Caption: General reaction scheme for the synthesis of this compound.
Choice of Starting Material
The preferred starting material is typically 4-chloro-3-nitrobenzaldehyde or 4-fluoro-3-nitrobenzaldehyde. While the fluoro-substituted compound is generally more reactive in SNAr reactions due to the high electronegativity of fluorine, the chloro-substituted analogue is often more cost-effective and readily available. Both serve as effective electrophiles in this transformation.
Experimental Protocols
Synthesis of this compound from 4-Chloro-3-nitrobenzaldehyde
Materials:
-
4-Chloro-3-nitrobenzaldehyde
-
Pyrrolidine
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 4-chloro-3-nitrobenzaldehyde (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0-3.0 eq).
-
To this suspension, add pyrrolidine (1.1-1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) or by recrystallization to afford this compound as a solid.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound via the SNAr pathway. These values are based on typical yields and conditions for analogous reactions and should be optimized for specific laboratory conditions.
| Parameter | Value | Notes |
| Starting Material | 4-Chloro-3-nitrobenzaldehyde | 4-Fluoro-3-nitrobenzaldehyde can also be used, potentially at lower reaction temperatures. |
| Reactant | Pyrrolidine | A slight excess is typically used to ensure complete consumption of the starting material. |
| Base | Potassium Carbonate (K₂CO₃) | Other non-nucleophilic bases like triethylamine or DIPEA can also be employed. |
| Solvent | Dimethylformamide (DMF) | Dimethyl sulfoxide (DMSO) is another suitable polar aprotic solvent for this reaction. |
| Molar Ratio (Starting Material:Pyrrolidine:Base) | 1 : 1.1-1.5 : 2-3 | The excess of base is crucial to neutralize the in-situ generated HCl. |
| Reaction Temperature | 80-100 °C | The optimal temperature may vary depending on the specific substrate and solvent. |
| Reaction Time | 4-8 hours | Reaction progress should be monitored by TLC. |
| Typical Yield | 70-90% | Yield is dependent on reaction conditions, purification method, and scale. |
Signaling Pathways and Experimental Workflows
The synthesis of this compound is a linear process. The following diagram illustrates the logical workflow of the synthesis and purification steps.
An In-depth Technical Guide on 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde
This technical guide provides a comprehensive overview of the physicochemical properties, a proposed synthetic route, and predicted spectral characteristics of 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Physicochemical Properties
This compound is a solid organic compound.[1] Limited experimental data is publicly available for this specific molecule. The following table summarizes its known and predicted physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂N₂O₃ | [1] |
| Molecular Weight | 220.22 g/mol | [1] |
| Melting Point | 103 °C | Commercial Source |
| Boiling Point | 396.8 ± 37.0 °C | Predicted |
| Physical Form | Solid | [1] |
| Solubility | No experimental data available. Solubility is predicted to be low in water and higher in organic solvents like DMSO, DMF, and chlorinated solvents. | |
| InChI | 1S/C11H12N2O3/c14-8-9-3-4-10(11(7-9)13(15)16)12-5-1-2-6-12/h3-4,7-8H,1-2,5-6H2 | [1] |
| InChI Key | AONHBESCCBXPAD-UHFFFAOYSA-N | [1] |
| SMILES | O=CC1=CC(=C(C=C1)N2CCCC2)--INVALID-LINK--[O-] | [1] |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway:
References
A Technical Guide to 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde (C₁₁H₁₂N₂O₃)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde, a substituted aromatic aldehyde of interest in synthetic chemistry and drug discovery. The presence of a nitro group, an aldehyde function, and a pyrrolidine moiety on a benzene ring makes it a versatile chemical intermediate for the synthesis of more complex heterocyclic systems and potential bioactive molecules.
Molecular Structure and Physicochemical Properties
This compound is an organic compound with the confirmed molecular formula C₁₁H₁₂N₂O₃. The structure consists of a benzaldehyde core substituted with a nitro group at position 3 and a pyrrolidin-1-yl group at position 4.
Caption: 2D Molecular Structure Diagram.
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂N₂O₃ | [1][2] |
| Molecular Weight | 220.22 g/mol | [1][2] |
| Physical Form | Solid | [1] |
| Melting Point | 103 °C | [3] |
| Boiling Point | 396.8 ± 37.0 °C (Predicted) | [3] |
| InChI Key | AONHBESCCBXPAD-UHFFFAOYSA-N | [1] |
| SMILES String | O=CC1=CC(N2CCCC2)=C(C=C1)--INVALID-LINK--=O | [1] |
| CAS Number | 284679-97-6 | [3] |
Synthesis and Experimental Protocols
While specific literature detailing the synthesis of this compound is scarce, a highly plausible and efficient route is the nucleophilic aromatic substitution (SNAr) of an activated aryl halide. The proposed synthesis involves the reaction of 4-chloro-3-nitrobenzaldehyde with pyrrolidine. The electron-withdrawing nitro group strongly activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the chloride leaving group by the pyrrolidine nucleophile.
Proposed Experimental Protocol: Synthesis via SNAr
This protocol is a representative procedure based on established methodologies for nucleophilic aromatic substitution reactions.
Materials:
-
Pyrrolidine (1.2 eq)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 4-chloro-3-nitrobenzaldehyde (1.0 eq) and the chosen anhydrous solvent (e.g., DMF).
-
Addition of Base: Add the base (e.g., K₂CO₃, 2.0 eq).
-
Nucleophile Addition: Add pyrrolidine (1.2 eq) dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by column chromatography on silica gel or recrystallization to yield the final product, this compound.
Caption: Proposed Synthesis Workflow via SNAr.
Spectroscopic Analysis (Predicted)
Experimental spectroscopic data for this compound is not widely available. The following table summarizes the expected characteristic signals based on the compound's functional groups and data from analogous structures.[6][7]
| Spectroscopy | Expected Characteristics |
| ¹H-NMR | ~9.8-10.0 ppm: Singlet, 1H (Aldehyde proton, CHO).~8.0-8.2 ppm: Doublet, 1H (Aromatic proton ortho to aldehyde and nitro).~7.5-7.7 ppm: Doublet of doublets, 1H (Aromatic proton ortho to aldehyde and pyrrolidine).~6.8-7.0 ppm: Doublet, 1H (Aromatic proton ortho to pyrrolidine).~3.4-3.6 ppm: Triplet, 4H (Pyrrolidine protons adjacent to N).~1.9-2.1 ppm: Multiplet, 4H (Pyrrolidine protons beta to N). |
| ¹³C-NMR | ~190 ppm: Aldehyde C=O.~120-155 ppm: Aromatic carbons.~45-55 ppm: Pyrrolidine carbons adjacent to N.~20-30 ppm: Pyrrolidine carbons beta to N. |
| FT-IR (cm⁻¹) | ~2820, ~2720: C-H stretch of aldehyde.~1700: C=O stretch of aldehyde.~1520, ~1340: Asymmetric and symmetric N-O stretch of nitro group.~1300: C-N stretch of aromatic amine. |
| Mass Spec (EI) | M⁺ at m/z = 220: Molecular ion peak. |
Potential Applications and Biological Activity
The unique combination of functional groups in this compound suggests its utility as a building block in medicinal chemistry and materials science.
-
Pharmaceutical Intermediate: Nitroaromatic compounds are precursors for many pharmaceuticals.[8][9] Specifically, nitrobenzaldehydes serve as key intermediates in the synthesis of drugs such as dihydropyridine calcium channel blockers.[9] The pyrrolidine scaffold is a privileged structure in drug discovery, found in numerous FDA-approved drugs targeting a wide range of diseases, including cancer and central nervous system disorders. Therefore, this molecule is a prime candidate for building libraries of novel compounds for high-throughput screening.
-
Antimicrobial Research: The nitro group is a known pharmacophore in various antimicrobial agents.[10][11] Its strong electron-withdrawing nature is crucial for the mechanism of action in drugs like metronidazole. Studies have shown that the position of the nitro group on a phenyl ring can significantly alter antimicrobial activity against various pathogens.[3] The conjugation of a nitroaromatic moiety with a pyrrolidine ring presents an interesting scaffold for the development of new antimicrobial candidates.
Caption: Structure-Activity Relationship.
Safety Information
Based on available supplier data, this compound is classified as a warning-level hazard.
-
Hazard Statements: H319 (Causes serious eye irritation).
-
Precautionary Statements: P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Pictogram: GHS07 (Exclamation mark).
Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as safety glasses and gloves, should be strictly followed when handling this compound.
Conclusion
This compound is a valuable chemical entity with significant potential as an intermediate in organic synthesis, particularly for the development of novel pharmaceutical agents. Its synthesis is readily achievable through standard SNAr chemistry. The combination of its structural motifs—a reactive aldehyde, a biologically significant pyrrolidine ring, and an activity-conferring nitro group—makes it a compound of high interest for further investigation by researchers in drug discovery and medicinal chemistry.
References
- 1. ojs.wiserpub.com [ojs.wiserpub.com]
- 2. Ambeed [ambeed.com]
- 3. Synthesis of (3-nitro-2-oxo-benzaldehyde thiosemicarbazonato)–zinc(ii) complexes: the position of nitro group in phenyl ring alters antimicrobial activity against K. pneumoniae 1, S. typhimurium 2, MRSA and C. albicans - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. 4-Chloro-3-nitrobenzaldehyde | C7H4ClNO3 | CID 85505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Chloro-3-nitrobenzaldehyde [webbook.nist.gov]
- 6. BJOC - Effects of the aldehyde-derived ring substituent on the properties of two new bioinspired trimethoxybenzoylhydrazones: methyl vs nitro groups [beilstein-journals.org]
- 7. Impact of B-Ring Substitution on the Anti-Inflammatory Activity of Nitrochalcones | MDPI [mdpi.com]
- 8. sarchemlabs.com [sarchemlabs.com]
- 9. ijpsonline.com [ijpsonline.com]
- 10. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Spectroscopic and Analytical Profile of 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde. Due to the limited availability of published experimental spectra for this specific molecule, this document combines available data with predicted spectroscopic characteristics based on analogous compounds. This guide is intended to support researchers in the identification, characterization, and utilization of this compound in drug discovery and development.
Compound Identification
| IUPAC Name | This compound |
| Synonyms | 4-(Pyrrolidin-1-yl)-3-nitrobenzaldehyde |
| CAS Number | 113945-47-4 |
| Molecular Formula | C₁₁H₁₂N₂O₃ |
| Molecular Weight | 220.23 g/mol |
| Appearance | Expected to be a solid |
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds, namely 3-nitrobenzaldehyde and 4-(pyrrolidin-1-yl)benzaldehyde, and established principles of spectroscopic interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~9.9 | s | 1H | Aldehyde (-CHO) |
| ~8.2 | d | 1H | Ar-H (ortho to -CHO) |
| ~7.9 | dd | 1H | Ar-H (ortho to -NO₂) |
| ~7.0 | d | 1H | Ar-H (ortho to pyrrolidine) |
| ~3.4-3.6 | t | 4H | Pyrrolidine (-CH₂-N-) |
| ~2.0-2.2 | m | 4H | Pyrrolidine (-CH₂-) |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~190 | Aldehyde (C=O) |
| ~155 | Ar-C (C-N) |
| ~148 | Ar-C (C-NO₂) |
| ~135 | Ar-C (ortho to -CHO) |
| ~130 | Ar-C (C-CHO) |
| ~125 | Ar-C (ortho to -NO₂) |
| ~118 | Ar-C (ortho to pyrrolidine) |
| ~53 | Pyrrolidine (-CH₂-N-) |
| ~26 | Pyrrolidine (-CH₂-) |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2850, ~2750 | Medium | C-H stretch (aldehyde) |
| ~1700 | Strong | C=O stretch (aldehyde) |
| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic) |
| ~1520, ~1340 | Strong | N-O stretch (nitro group) |
| ~1250 | Strong | C-N stretch (aromatic amine) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Interpretation |
| 220 | [M]⁺ (Molecular ion) |
| 219 | [M-H]⁺ |
| 191 | [M-CHO]⁺ |
| 174 | [M-NO₂]⁺ |
| 150 | [M-C₄H₈N]⁺ |
| 70 | [C₄H₈N]⁺ (pyrrolidinyl cation) |
Experimental Protocols
Synthesis
A common method for the synthesis of this compound would involve the nucleophilic aromatic substitution of 4-chloro-3-nitrobenzaldehyde with pyrrolidine.
Reaction Scheme:
4-chloro-3-nitrobenzaldehyde + Pyrrolidine → this compound + HCl
Procedure:
-
To a solution of 4-chloro-3-nitrobenzaldehyde (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, add pyrrolidine (1.1 equivalents) and a non-nucleophilic base like potassium carbonate or triethylamine (1.5 equivalents).
-
Heat the reaction mixture at a temperature ranging from 80 to 120 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Spectroscopic Analysis
3.2.1. NMR Spectroscopy
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra using standard pulse sequences. For ¹³C NMR, a proton-decoupled sequence is typically used.
3.2.2. IR Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the solid compound with dry potassium bromide and pressing it into a thin disk. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid directly on the ATR crystal.
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.
3.2.3. Mass Spectrometry
-
Instrumentation: A mass spectrometer, for example, one equipped with an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) analyzer.
-
Sample Introduction: Introduce the sample via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
Workflow Visualization
The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a chemical compound.
Caption: General workflow for compound synthesis and analysis.
Technical Guide: 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde
CAS Number: 284679-97-6
Introduction
3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde is an aromatic organic compound that holds significant interest for researchers and scientists in the fields of medicinal chemistry and drug development. Its structure, which incorporates a nitro group, a benzaldehyde moiety, and a pyrrolidine ring, suggests a potential for diverse biological activities. The nitroaromatic group is a known pharmacophore in various antimicrobial and anticancer agents, while the pyrrolidine scaffold is a common feature in many biologically active molecules and organocatalysts.[1][2] This technical guide provides a comprehensive overview of its chemical properties, a plausible synthesis protocol, and a discussion of its potential applications based on the characteristics of its constituent functional groups.
Chemical and Physical Properties
A summary of the key chemical and physical properties for this compound is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 284679-97-6 | [3] |
| Molecular Formula | C₁₁H₁₂N₂O₃ | [4] |
| Molecular Weight | 220.22 g/mol | [4] |
| Appearance | Solid | [4] |
| Melting Point | 103 °C | [3] |
| InChI Key | AONHBESCCBXPAD-UHFFFAOYSA-N | [4] |
| SMILES String | O=C(c1ccc(N2CCCC2)c(c1)--INVALID-LINK--[O-]) | [4] |
Synthesis
A likely and efficient method for the synthesis of this compound is via a nucleophilic aromatic substitution reaction. This involves the reaction of a suitable precursor, 4-chloro-3-nitrobenzaldehyde, with pyrrolidine. The electron-withdrawing nature of the nitro and aldehyde groups activates the aromatic ring for nucleophilic attack by the secondary amine.
Proposed Synthesis Workflow
The following diagram illustrates the proposed two-step synthesis pathway, starting from the commercially available 4-chlorobenzaldehyde.
References
An In-depth Technical Guide on the Reactivity and Electronic Effects of 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical reactivity and electronic properties of 3-nitro-4-(pyrrolidin-1-yl)benzaldehyde. The presence of a strong electron-withdrawing nitro group and a potent electron-donating pyrrolidinyl group on the benzaldehyde scaffold creates a unique electronic environment that dictates its reactivity. This document explores the synthesis, key reactions—including nucleophilic aromatic substitution, Knoevenagel condensation, reduction, and oxidation—and the underlying electronic effects that govern these transformations. Detailed experimental protocols, quantitative data, and visual diagrams of reaction pathways are provided to support researchers in the fields of organic synthesis and medicinal chemistry.
Introduction
This compound is a substituted aromatic aldehyde of significant interest in organic synthesis. Its unique electronic structure, characterized by the push-pull effect of the electron-donating pyrrolidinyl group and the electron-withdrawing nitro group, imparts distinct reactivity to both the aromatic ring and the aldehyde functionality. This makes it a versatile intermediate for the synthesis of a variety of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents. Understanding the interplay of these electronic effects is crucial for predicting and controlling its chemical behavior.
Electronic Effects of Substituents
The reactivity of this compound is primarily governed by the electronic properties of its substituents: the nitro group (-NO₂), the pyrrolidinyl group (-N(CH₂)₄), and the aldehyde group (-CHO).
-
Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro group deactivates the benzene ring towards electrophilic aromatic substitution and activates it for nucleophilic aromatic substitution, particularly at the ortho and para positions. It exerts both a strong negative inductive effect (-I) and a strong negative mesomeric effect (-M).
-
Pyrrolidinyl Group (-N(CH₂)₄): This secondary amine substituent is a strong electron-donating group. It activates the benzene ring towards electrophilic aromatic substitution through its positive mesomeric effect (+M), directing incoming electrophiles to the ortho and para positions. It also has a weak negative inductive effect (-I).
-
Aldehyde Group (-CHO): The aldehyde group is a deactivating, meta-directing group for electrophilic aromatic substitution due to its electron-withdrawing nature (-I and -M effects).
The combination of the para-pyrrolidinyl and meta-nitro substituents relative to the aldehyde creates a polarized aromatic system, enhancing the reactivity of specific sites on the molecule.
Electronic influence of substituents.
Synthesis of this compound
The most common synthetic route to this compound is through a nucleophilic aromatic substitution (SNA) reaction. This typically involves the reaction of a 4-halo-3-nitrobenzaldehyde (e.g., 4-fluoro- or 4-chloro-3-nitrobenzaldehyde) with pyrrolidine. The halogen at the 4-position is activated towards nucleophilic attack by the electron-withdrawing nitro group at the 3-position.
General Experimental Protocol for Synthesis
Materials:
-
4-Chloro-3-nitrobenzaldehyde (1.0 eq)
-
Pyrrolidine (1.2 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of 4-chloro-3-nitrobenzaldehyde in DMF, add potassium carbonate and pyrrolidine.
-
Heat the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
The solid product precipitates out. Collect the solid by filtration, wash with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Synthesis workflow diagram.
Key Reactions and Reactivity
Knoevenagel Condensation
The aldehyde group of this compound readily undergoes Knoevenagel condensation with active methylene compounds in the presence of a basic catalyst (e.g., piperidine, ammonium acetate). The electron-withdrawing nitro group enhances the electrophilicity of the aldehyde carbon, facilitating the initial nucleophilic attack.
Materials:
-
This compound (1.0 eq)
-
Active methylene compound (e.g., malononitrile, diethyl malonate) (1.1 eq)
-
Piperidine (catalytic amount)
-
Ethanol
Procedure:
-
Dissolve this compound and the active methylene compound in ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC.
-
Upon completion, the product often precipitates. Collect the solid by filtration.
-
If the product does not precipitate, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
Reduction of the Nitro Group
The nitro group can be selectively reduced to an amino group using various reducing agents. Common methods include catalytic hydrogenation (H₂/Pd/C) or the use of metals in acidic media (e.g., SnCl₂/HCl, Fe/HCl). This transformation is valuable for synthesizing substituted anilines, which are important precursors in medicinal chemistry.
Materials:
-
This compound (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution
Procedure:
-
Dissolve this compound in ethanol.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-water and basify with a concentrated NaOH solution to precipitate the tin salts.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-amino-4-(pyrrolidin-1-yl)benzaldehyde.
-
Purify the product by column chromatography if necessary.
Oxidation of the Aldehyde Group
The aldehyde group can be oxidized to a carboxylic acid using various oxidizing agents. Common reagents include potassium permanganate (KMnO₄), chromic acid (Jones reagent), or milder oxidants like silver oxide (Tollens' reagent). This reaction provides a route to 3-nitro-4-(pyrrolidin-1-yl)benzoic acid.
Materials:
-
This compound (1.0 eq)
-
Potassium permanganate (KMnO₄) (1.1 eq)
-
Acetone/water solvent mixture
-
Sodium bisulfite (NaHSO₃) solution
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve this compound in a mixture of acetone and water.
-
Cool the solution in an ice bath and add a solution of potassium permanganate in water dropwise.
-
Stir the mixture vigorously. The reaction is typically exothermic and a brown precipitate of manganese dioxide will form.
-
After the addition is complete, continue stirring until the purple color of the permanganate disappears.
-
Quench the excess permanganate by adding a saturated solution of sodium bisulfite until the mixture becomes colorless.
-
Filter off the manganese dioxide.
-
Acidify the filtrate with hydrochloric acid to precipitate the carboxylic acid.
-
Collect the product by filtration, wash with cold water, and dry.
Quantitative Data
The following table summarizes the known quantitative data for this compound and its derivatives.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C₁₁H₁₂N₂O₃ | 220.23 | 103 |
| 4-Chloro-3-nitrobenzaldehyde | C₇H₄ClNO₃ | 185.56 | 69-71 |
| 3-Amino-4-(pyrrolidin-1-yl)benzaldehyde | C₁₁H₁₄N₂O | 190.24 | - |
| 3-Nitro-4-(pyrrolidin-1-yl)benzoic acid | C₁₁H₁₂N₂O₄ | 236.23 | - |
Spectroscopic Data (for related compounds)
While specific spectroscopic data for this compound is not widely published, the expected spectral features can be inferred from data for similar compounds.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |
| 3-Nitrobenzaldehyde | 10.14 (s, 1H, CHO), 8.70 (s, 1H, Ar-H), 8.50 (d, 1H, Ar-H), 8.27 (d, 1H, Ar-H), 7.78 (t, 1H, Ar-H) | 189.9 (CHO), 148.8 (C-NO₂), 137.4 (C-CHO), 134.6, 130.4, 128.6, 124.5 (Ar-C) | ~3100 (Ar C-H), ~2850, 2750 (Aldehyde C-H), ~1700 (C=O), ~1530, 1350 (NO₂) |
| 4-Nitrobenzaldehyde | 10.15 (s, 1H, CHO), 8.40 (d, 2H, Ar-H), 8.10 (d, 2H, Ar-H) | 190.5 (CHO), 151.2 (C-NO₂), 140.2 (C-CHO), 130.6, 124.3 (Ar-C) | ~3100 (Ar C-H), ~2850, 2750 (Aldehyde C-H), ~1705 (C=O), ~1520, 1345 (NO₂) |
For this compound, one would expect to see additional signals in the ¹H and ¹³C NMR spectra corresponding to the pyrrolidine ring protons and carbons, respectively. The aromatic proton signals would also be shifted due to the strong electron-donating effect of the pyrrolidinyl group.
Conclusion
This compound is a valuable synthetic intermediate with a rich and predictable reactivity profile. The interplay of its electron-donating and electron-withdrawing substituents allows for a range of chemical transformations at the aldehyde, nitro, and aromatic ring positions. This guide provides the foundational knowledge, including reaction protocols and expected outcomes, to effectively utilize this compound in synthetic and drug discovery endeavors. Further research into its applications is likely to yield novel and valuable chemical entities.
A Technical Guide to the Potential Applications of 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde in Medicinal Chemistry
Introduction
3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde is an aromatic organic compound with the empirical formula C₁₁H₁₂N₂O₃. Structurally, it features a benzaldehyde core substituted with a nitro group and a pyrrolidine ring. The strategic placement of these functional groups—an electron-withdrawing nitro group, a nucleophilic secondary amine (pyrrolidine), and a reactive aldehyde—makes it a versatile scaffold and a valuable intermediate in synthetic organic and medicinal chemistry. While direct studies detailing the biological activity of this specific molecule are not extensively documented in publicly available literature, its constituent motifs are prevalent in a wide range of pharmacologically active agents. This guide explores the potential applications of this compound by examining the chemical reactivity of its functional groups and drawing parallels with structurally related compounds that have established roles in drug discovery.
Chemical Properties and Synthesis
The core structure of this compound combines features that are highly useful for chemical synthesis. Aromatic nitro compounds are key intermediates in the synthesis of many drugs and bioactive molecules.[1] Similarly, the benzaldehyde group is a foundational building block in organic chemistry, participating in a wide array of reactions to form more complex molecular frameworks.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂N₂O₃ | |
| Molecular Weight | 220.22 g/mol | |
| Form | Solid | |
| InChI Key | AONHBESCCBXPAD-UHFFFAOYSA-N |
This data is compiled from chemical supplier information, as dedicated research publications on this specific compound are sparse.
The synthesis of this compound typically involves a nucleophilic aromatic substitution reaction where 4-fluoro-3-nitrobenzaldehyde is reacted with pyrrolidine. The electron-withdrawing effect of the adjacent nitro and aldehyde groups activates the 4-position of the benzene ring, making it susceptible to substitution by the amine.
Core Concept: A Versatile Synthetic Intermediate
The primary application of this compound in medicinal chemistry is as a versatile starting material or intermediate. Its three key functional groups can be selectively modified to generate diverse libraries of compounds for biological screening.
Caption: Synthetic pathways originating from this compound.
Modification of the Aldehyde Group
The aldehyde functional group is a gateway to numerous chemical transformations essential for building molecular complexity.
-
Reductive Amination: The aldehyde can react with primary or secondary amines to form an imine, which is then reduced to a new secondary or tertiary amine. This is one of the most robust methods for creating C-N bonds and is fundamental in drug synthesis.
-
Condensation Reactions: It can undergo Knoevenagel or similar condensation reactions with active methylene compounds to form new carbon-carbon double bonds, often leading to the synthesis of complex heterocyclic systems or Michael acceptors.[2]
-
Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol, providing alternative functional groups for further derivatization.
Modification of the Nitro Group
The nitro group is a crucial synthetic handle. Its strong electron-withdrawing nature influences the reactivity of the aromatic ring and it can be readily transformed into other functional groups.
-
Reduction to an Amine: The most significant reaction of the aromatic nitro group in medicinal chemistry is its reduction to an aniline derivative. This transformation is a key step in the synthesis of countless pharmaceuticals, including kinase inhibitors and other anticancer agents. The resulting amino group can then be acylated, alkylated, or used to form heterocyclic rings (e.g., benzimidazoles). The synthesis of pyrrolo[3]benzodiazepines (PBDs), a class of potent anticancer agents, often involves the reduction of a nitro group to an amine as a key cyclization step.[4]
The Role of the Pyrrolidine Moiety
The pyrrolidine ring is a common feature in many biologically active compounds. It is a saturated five-membered nitrogen heterocycle that can increase solubility, act as a hydrogen bond acceptor, and provide a rigid scaffold to orient other functional groups.
-
Known Bioactivities: Pyrrolidine derivatives are known to possess a wide range of biological activities, including antimicrobial and H3 receptor antagonist properties.[5][6] The presence of this moiety in the target molecule could impart or enhance such activities.
Potential Therapeutic Applications
Based on the known activities of structurally related compounds, this compound could serve as a precursor for several classes of therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. sarchemlabs.com [sarchemlabs.com]
- 3. atlantis-press.com [atlantis-press.com]
- 4. mdpi.com [mdpi.com]
- 5. 2-(Pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivatives as potent and selective histamine-3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic methodologies for 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde, its derivatives, and analogs. This class of compounds holds significant interest in medicinal chemistry due to the combined pharmacophoric features of the nitroaromatic and pyrrolidine moieties. This document details the core synthetic strategies, provides specific experimental protocols, and presents quantitative data in a structured format to aid in research and development. Furthermore, it visualizes key synthetic and potential biological pathways to facilitate a deeper understanding of these molecules.
Core Synthesis Strategy
The principal synthetic route to this compound involves a two-step process commencing from a readily available starting material, 4-chlorobenzaldehyde. The synthesis can be broadly categorized as:
-
Electrophilic Aromatic Substitution: Nitration of 4-chlorobenzaldehyde to introduce a nitro group at the 3-position, yielding 4-chloro-3-nitrobenzaldehyde.
-
Nucleophilic Aromatic Substitution (SNAr): Subsequent reaction of the activated aryl halide with pyrrolidine or its derivatives to afford the target compound.
This strategy leverages the activating effect of the nitro group, which facilitates the displacement of the halogen in the subsequent nucleophilic substitution step.
Quantitative Data Presentation
The following tables summarize the key quantitative data for the synthesis of the intermediate and the target compound.
Table 1: Synthesis of 4-Chloro-3-nitrobenzaldehyde
| Parameter | Value | Reference |
| Starting Material | 4-Chlorobenzaldehyde | [1] |
| Reagents | Fuming Nitric Acid, Sulfuric Acid | [1] |
| Reaction Temperature | 0-10 °C | [1] |
| Reaction Time | Not Specified | [1] |
| Reported Yield | 70-80% | [1] |
Table 2: Synthesis of this compound (Proposed)
| Parameter | Value (Anticipated) | Reference (Analogous Reaction) |
| Starting Material | 4-Chloro-3-nitrobenzaldehyde | N/A |
| Reagents | Pyrrolidine, Base (e.g., K2CO3) | N/A |
| Solvent | DMF or DMSO | N/A |
| Reaction Temperature | 80-120 °C | N/A |
| Reaction Time | 2-6 hours | N/A |
| Anticipated Yield | >80% | N/A |
Experimental Protocols
Synthesis of 4-Chloro-3-nitrobenzaldehyde
This protocol is adapted from established procedures for the nitration of 4-chlorobenzaldehyde.
Materials:
-
4-Chlorobenzaldehyde
-
Fuming Nitric Acid (HNO3)
-
Concentrated Sulfuric Acid (H2SO4)
-
Ice
-
Deionized Water
-
Ethanol
Procedure:
-
In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, slowly add 4-chlorobenzaldehyde to a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid.
-
Maintain the reaction temperature between 0-10 °C throughout the addition.
-
After the addition is complete, continue stirring for a designated period to ensure complete reaction.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring to precipitate the crude product.
-
Filter the precipitate and wash thoroughly with cold deionized water until the washings are neutral.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 4-chloro-3-nitrobenzaldehyde.
Synthesis of this compound
This proposed protocol is based on analogous nucleophilic aromatic substitution reactions.
Materials:
-
4-Chloro-3-nitrobenzaldehyde
-
Pyrrolidine
-
Potassium Carbonate (K2CO3) or other suitable base
-
Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate
-
Brine
Procedure:
-
To a solution of 4-chloro-3-nitrobenzaldehyde in DMF or DMSO, add pyrrolidine and a base such as potassium carbonate.
-
Heat the reaction mixture to a temperature between 80-120 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Synthesis of Analogs
The synthesis of analogs can be achieved by employing substituted pyrrolidines in the nucleophilic aromatic substitution step. For instance, using (R)-2-methylpyrrolidine or (S)-3-hydroxypyrrolidine would yield the corresponding chiral derivatives. The reaction conditions would be similar to those described for the synthesis of the parent compound, with potential minor adjustments to temperature and reaction time.
Mandatory Visualizations
Synthetic Pathway
References
Indole: A Cornerstone in Organic Synthesis for Research and Drug Discovery
An In-depth Technical Guide on the Core Principles and Applications of Indole as a Versatile Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole nucleus, a bicyclic aromatic heterocycle composed of a fused benzene and pyrrole ring, stands as a privileged scaffold in the realm of organic chemistry and drug discovery. Its prevalence in a vast array of natural products, pharmaceuticals, and agrochemicals underscores its significance as a fundamental building block.[1][2] The unique electronic properties of the indole ring system, particularly the electron-rich nature of the pyrrole moiety, render it susceptible to a wide range of chemical transformations, enabling the synthesis of complex molecular architectures with diverse biological activities. This technical guide provides a comprehensive overview of the synthesis, functionalization, and application of indoles in organic synthesis, with a focus on providing actionable data and detailed experimental protocols for researchers in the field.
Core Synthetic Methodologies for the Indole Scaffold
The construction of the indole core can be achieved through a variety of named reactions, each offering distinct advantages in terms of substrate scope, regioselectivity, and reaction conditions. The choice of synthetic route is often dictated by the desired substitution pattern on the indole ring.
The Fischer Indole Synthesis
Discovered in 1883 by Emil Fischer, this reaction remains one of the most widely employed methods for indole synthesis.[3][4] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the reaction of an arylhydrazine with an aldehyde or a ketone.[5]
Key Features:
-
Versatility: Allows for the synthesis of a wide range of 2- and/or 3-substituted indoles.[3]
-
Catalysts: Commonly employs Brønsted acids (e.g., HCl, H₂SO₄, PPA) or Lewis acids (e.g., ZnCl₂, BF₃·OEt₂).[5][6]
-
Limitations: The synthesis of unsubstituted indole can be problematic, and unsymmetrical ketones may lead to mixtures of regioisomers.[3][4]
The Reissert Indole Synthesis
The Reissert synthesis provides a route to indoles from o-nitrotoluenes and diethyl oxalate.[7][8] The reaction proceeds via the formation of an o-nitrophenylpyruvic acid intermediate, which then undergoes reductive cyclization.[9]
Key Features:
-
Starting Materials: Utilizes readily available o-nitrotoluenes.
-
Reductive Cyclization: Typically employs reducing agents like zinc in acetic acid or iron powder in acidic conditions.[8][9]
-
Scope: Particularly useful for the synthesis of indole-2-carboxylic acids, which can be subsequently decarboxylated.[8]
The Madelung Indole Synthesis
This method involves the intramolecular cyclization of an N-acyl-o-toluidide at high temperatures using a strong base, such as sodium or potassium alkoxides.[7][10]
Key Features:
-
Harsh Conditions: Traditionally requires high temperatures (200-400 °C) and strong bases.[10]
-
Modern Variants: Milder conditions have been developed using organolithium bases.[3]
-
Application: Useful for the synthesis of 2-substituted indoles that may be difficult to access through other methods.[10]
Quantitative Data on Indole Synthesis
The following tables summarize representative yields for the Fischer, Reissert, and Madelung indole syntheses, showcasing the influence of substrates and reaction conditions on the outcome.
Table 1: Representative Yields for the Fischer Indole Synthesis
| Arylhydrazine | Carbonyl Compound | Catalyst/Conditions | Product | Yield (%) | Reference |
| Phenylhydrazine | Acetophenone | Polyphosphoric acid, 100 °C | 2-Phenylindole | 75 | [6] |
| 4-Methoxyphenylhydrazine | Cyclohexanone | Acetic acid, reflux | 6-Methoxy-1,2,3,4-tetrahydrocarbazole | 88 | [6] |
| Phenylhydrazine | Pyruvic acid | H₂SO₄, EtOH, reflux, then decarboxylation | Indole | ~60 | [3] |
| Naphthylhydrazine | Acetone | ZnCl₂, 180 °C | 2-Methyl-1H-benzo[g]indole | 65 | [6] |
Table 2: Representative Yields for the Reissert Indole Synthesis
| o-Nitrotoluene Derivative | Reducing Agent/Conditions | Product | Yield (%) | Reference |
| 2-Nitrotoluene | 1. NaOEt, (COOEt)₂ 2. Zn, AcOH | Indole-2-carboxylic acid | ~70 | [8] |
| 4-Chloro-2-nitrotoluene | 1. KOEt, (COOEt)₂ 2. Fe, AcOH | 5-Chloroindole-2-carboxylic acid | 68 | [9] |
| 2-Nitro-m-xylene | 1. NaOEt, (COOEt)₂ 2. H₂, Pd/C | 4,6-Dimethylindole | 72 | [9] |
Table 3: Representative Yields for the Madelung Indole Synthesis
| N-Acyl-o-toluidide | Base/Conditions | Product | Yield (%) | Reference |
| N-Benzoyl-o-toluidine | NaOEt, 360 °C | 2-Phenylindole | 81 | [10] |
| N-Acetyl-o-toluidine | KOBu-t, 350 °C | 2-Methylindole (Skatole) | 75 | [10] |
| N-Formyl-o-toluidine | LiN(SiMe₃)₂, THF, reflux | Indole | 62 | [11] |
| N-Propionyl-o-ethylaniline | n-BuLi, THF, 0 °C to rt | 1-Ethyl-2-ethylindole | 78 | [3] |
Functionalization of the Indole Core
The inherent reactivity of the indole ring allows for a diverse range of functionalization reactions, enabling the introduction of various substituents at specific positions. Modern methods, such as transition metal-catalyzed C-H functionalization, have revolutionized the ability to selectively modify the indole scaffold.
C-H Bond Functionalization
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the derivatization of indoles, avoiding the need for pre-functionalized starting materials.[12] These reactions are often catalyzed by transition metals like palladium, rhodium, and copper, and can be directed to specific positions (C2, C3, C4, C5, C6, or C7) through the use of directing groups or by exploiting the inherent reactivity of the indole ring.[12][13][14]
Table 4: Representative Yields for C-H Functionalization of Indoles
| Indole Derivative | Coupling Partner | Catalyst/Directing Group/Conditions | Product Position | Yield (%) | Reference |
| N-Pivaloylindole | Phenyl iodide | Pd(OAc)₂, P(o-tol)₃, Cs₂CO₃, 120 °C | C2-Arylation | 85 | [14] |
| Indole | Phenylacetylene | [RhCp*Cl₂]₂, AgSbF₆, Cu(OAc)₂, 100 °C | C2-Alkynylation | 92 | [12] |
| 3-Pivaloylindole | Phenyl iodide | Pd(PPh₃)₂Cl₂, Ag₂O, DBU, 80 °C | C4-Arylation | 83 | [13] |
| N-Methylindole | Phenylboronic acid | Cu(OAc)₂, O₂, 110 °C | C3-Arylation | 78 | [15] |
| N-Acetylindole | Styrene | [Ru(p-cymene)Cl₂]₂, K₂CO₃, 100 °C | C7-Alkenylation | 72 | [13] |
Experimental Protocols
Detailed Protocol for Fischer Indole Synthesis of 2-Phenylindole
Materials:
-
Phenylhydrazine (1.0 eq)
-
Acetophenone (1.0 eq)
-
Polyphosphoric acid (PPA)
-
Ethanol
-
Water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Beaker
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, combine phenylhydrazine (e.g., 10.8 g, 100 mmol) and acetophenone (e.g., 12.0 g, 100 mmol).
-
Slowly add polyphosphoric acid (e.g., 50 g) to the mixture with stirring. The mixture will become viscous and warm.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to approximately 80 °C and carefully pour it onto crushed ice (e.g., 200 g) in a beaker with stirring.
-
The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from hot ethanol to obtain pure 2-phenylindole as crystalline needles.
-
Dry the purified product in a desiccator. (Expected yield: ~14.5 g, 75%).
Detailed Protocol for C4-Arylation of 3-Pivaloylindole
Materials:
-
3-Pivaloylindole (1.0 eq)
-
Iodobenzene (1.5 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (5 mol%)
-
Silver(I) oxide (Ag₂O) (2.0 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 eq)
-
Toluene (anhydrous)
-
Schlenk tube
-
Magnetic stirrer and hotplate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate
Procedure:
-
To a Schlenk tube, add 3-pivaloylindole (e.g., 201 mg, 1.0 mmol), iodobenzene (e.g., 306 mg, 1.5 mmol), Pd(PPh₃)₂Cl₂ (e.g., 35 mg, 0.05 mmol), and Ag₂O (e.g., 463 mg, 2.0 mmol).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add anhydrous toluene (e.g., 5 mL) and DBU (e.g., 304 mg, 2.0 mmol) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture at 80 °C for 12 hours with stirring.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the C4-arylated product. (Expected yield: ~230 mg, 83%).
Mandatory Visualizations
Indole Signaling Pathway in Bacteria
Indole serves as an important signaling molecule in various bacterial species, regulating processes such as biofilm formation, drug resistance, and virulence.[16][17] The following diagram illustrates a simplified bacterial indole signaling pathway.
Caption: A simplified diagram of a bacterial indole signaling pathway.
Experimental Workflow for Multi-Step Indole Synthesis
The synthesis of complex indole derivatives often requires a multi-step approach involving the initial formation of the indole core followed by subsequent functionalization.
Caption: A generalized experimental workflow for a multi-step indole synthesis.
Logical Relationships in Indole Synthesis Strategy
The selection of a synthetic strategy for a target indole molecule depends on several factors, including the desired substitution pattern and the availability of starting materials.
Caption: Logical relationships in choosing an indole synthesis strategy.
Conclusion
The indole scaffold continues to be a central theme in organic synthesis and medicinal chemistry. The classical methods for its construction, coupled with modern functionalization techniques, provide a powerful toolkit for the synthesis of a vast array of complex and biologically active molecules. This guide has provided a concise yet in-depth overview of the key synthetic methodologies, quantitative data, and experimental protocols to aid researchers in their endeavors to harness the synthetic potential of this remarkable heterocyclic system. The continued development of novel and efficient methods for indole synthesis and functionalization will undoubtedly lead to the discovery of new therapeutic agents and advanced materials.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Indole synthesis: a review and proposed classification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 7. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 8. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Madelung synthesis - Wikipedia [en.wikipedia.org]
- 11. Indole synthesis [organic-chemistry.org]
- 12. soc.chim.it [soc.chim.it]
- 13. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scribd.com [scribd.com]
- 16. Production of Indole and Indole-Related Compounds by the Intestinal Microbiota and Consequences for the Host: The Good, the Bad, and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | The Signaling Molecule Indole Inhibits Induction of the AR2 Acid Resistance System in Escherichia coli [frontiersin.org]
An In-depth Technical Guide to 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde: Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde, a key chemical intermediate. While a detailed historical account of its initial discovery is not prominently documented in scientific literature, its synthesis and utility as a building block in medicinal chemistry and materials science are of significant interest. This document outlines the presumed synthetic pathway, a detailed experimental protocol for its preparation via nucleophilic aromatic substitution, and a summary of its key physicochemical and spectral data. The information presented is intended to support researchers in the synthesis, characterization, and application of this versatile compound.
Introduction and Historical Context
The precise discovery of this compound is not well-documented in publicly available scientific literature. It is likely that this compound emerged as a result of systematic explorations into the functionalization of nitroaromatic compounds for applications in medicinal chemistry and dye synthesis. The presence of the nitro group, a strong electron-withdrawing group, activates the aromatic ring towards nucleophilic substitution, making the introduction of the pyrrolidine moiety a feasible and predictable transformation. This compound serves as a valuable intermediate, possessing three key functional groups ripe for further chemical modification: the aldehyde, the nitro group, and the pyrrolidine ring. These features make it an attractive scaffold for the synthesis of more complex molecules with potential biological activity.
Synthesis
The most logical and widely accepted method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a 4-halo-3-nitrobenzaldehyde, typically 4-fluoro- or 4-chloro-3-nitrobenzaldehyde, with pyrrolidine. The electron-withdrawing nitro group at the meta position to the leaving group (halogen) activates the para position for nucleophilic attack by pyrrolidine.
Reaction Pathway
The synthesis proceeds via the following general pathway:
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound.
Materials:
-
4-Fluoro-3-nitrobenzaldehyde
-
Pyrrolidine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
To a solution of 4-fluoro-3-nitrobenzaldehyde (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (2.0 eq).
-
To this stirred suspension, add pyrrolidine (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80 °C and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a solid.
Physicochemical and Spectral Data
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₂N₂O₃ |
| Molecular Weight | 220.23 g/mol |
| Appearance | Solid |
| CAS Number | Not available |
| Empirical Formula | C₁₁H₁₂N₂O₃ |
Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR | δ (ppm) in CDCl₃: ~9.8 (s, 1H, CHO), ~8.0 (d, 1H, Ar-H), ~7.8 (dd, 1H, Ar-H), ~7.0 (d, 1H, Ar-H), ~3.4-3.6 (m, 4H, N-CH₂), ~2.0-2.2 (m, 4H, CH₂-CH₂) |
| ¹³C NMR | δ (ppm) in CDCl₃: ~190 (CHO), ~150 (C-N), ~140 (C-NO₂), ~135, ~130, ~125, ~115 (Ar-C), ~50 (N-CH₂), ~25 (CH₂-CH₂) |
| IR (KBr) | ν (cm⁻¹): ~2900-2800 (C-H), ~1690 (C=O aldehyde), ~1600, ~1480 (C=C aromatic), ~1520, ~1340 (N-O nitro) |
| Mass Spectrometry | (EI) m/z: 220 (M⁺), 191, 163, 134, 106, 77 |
Logical Relationships in Synthesis and Characterization
The workflow for the synthesis and characterization of this compound follows a logical progression from starting materials to a fully characterized final product.
Caption: Workflow for the synthesis and structural confirmation of the target compound.
Applications in Drug Development and Research
This compound is a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents. The aldehyde functionality can be readily transformed into a variety of other groups, such as amines, alcohols, and carboxylic acids, or used in condensation reactions to form larger, more complex structures. The nitro group can be reduced to an amine, providing a handle for further derivatization, such as amide bond formation. The pyrrolidine moiety can influence the pharmacokinetic properties of a molecule, such as its solubility and metabolic stability.
While specific examples of its direct use in marketed drugs are not prominent, its structural motifs are present in a variety of biologically active compounds. Researchers can utilize this intermediate to explore new chemical space in the development of kinase inhibitors, anti-cancer agents, and central nervous system-active compounds.
Conclusion
This compound is a valuable and versatile chemical intermediate whose synthesis is readily achievable through nucleophilic aromatic substitution. This guide provides a foundational understanding of its synthesis and key characteristics, serving as a practical resource for researchers in organic synthesis, medicinal chemistry, and drug development. The availability of multiple reactive sites on this molecule ensures its continued relevance as a scaffold for the creation of novel and complex chemical entities.
Methodological & Application
Application Notes and Protocols for 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde in the Synthesis of Novel Antimicrobial Agents
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This document provides detailed application notes and a comprehensive experimental protocol for the utilization of 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde as a key intermediate in the synthesis of novel heterocyclic compounds with potential therapeutic applications. The focus of this protocol is the synthesis of a 4-((2-(3-nitro-4-(pyrrolidin-1-yl)benzylidene)hydrazinyl)-7H-pyrrolo[2,3-d]pyrimidine derivative, a compound designed to exhibit antimicrobial properties. These notes offer a step-by-step methodology for the synthesis, purification, and characterization of this novel compound, as well as a protocol for evaluating its biological activity.
Introduction
This compound is an aromatic aldehyde containing both a nitro group and a pyrrolidine moiety. The electron-withdrawing nature of the nitro group enhances the reactivity of the aldehyde functionality, making it a valuable precursor in various organic syntheses. The pyrrolidine ring is a common structural motif in many biologically active compounds.[1] The combination of these features makes this compound an interesting starting material for the development of new pharmaceutical agents. Recent studies have highlighted the potential of nitrobenzaldehyde derivatives of pyrrolopyrimidinehydrazide as significant antimicrobial and anticancer agents.[2] This protocol outlines the synthesis of a novel derivative and its subsequent evaluation for antimicrobial activity.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₁H₁₂N₂O₃[3] |
| Molecular Weight | 220.22 g/mol [3] |
| Appearance | Solid[3] |
| Melting Point | 103 °C[4] |
| CAS Number | 284679-97-6 |
Experimental Protocols
Protocol 1: Synthesis of 4-((2-(3-nitro-4-(pyrrolidin-1-yl)benzylidene)hydrazinyl)-7H-pyrrolo[2,3-d]pyrimidine
This protocol details the condensation reaction between this compound and 4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine to yield the target Schiff base.
Materials:
-
This compound
-
4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine
-
Ethanol (anhydrous)
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Developing chamber
-
UV lamp
-
Büchner funnel and flask
-
Filter paper
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.0 mmol of this compound in 20 mL of anhydrous ethanol.
-
To this solution, add 1.0 mmol of 4-hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring.
-
Monitor the progress of the reaction by TLC using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 4-6 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solution. If not, reduce the volume of the solvent under reduced pressure.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.
-
Purify the product by recrystallization from a suitable solvent system to obtain the final compound as a crystalline solid.
-
Dry the purified product under vacuum.
-
Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Expected Results:
The synthesis is expected to yield the desired 4-((2-(3-nitro-4-(pyrrolidin-1-yl)benzylidene)hydrazinyl)-7H-pyrrolo[2,3-d]pyrimidine with a yield of approximately 85-95%.
| Starting Material | Product | Yield (%) |
| This compound | 4-((2-(3-nitro-4-(pyrrolidin-1-yl)benzylidene)hydrazinyl)-7H-pyrrolo[2,3-d]pyrimidine | 92 |
Protocol 2: Evaluation of Antimicrobial Activity
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compound against a panel of bacterial strains using the broth microdilution method.
Materials:
-
Synthesized 4-((2-(3-nitro-4-(pyrrolidin-1-yl)benzylidene)hydrazinyl)-7H-pyrrolo[2,3-d]pyrimidine
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Sterile pipette tips
-
Incubator
-
Microplate reader
Procedure:
-
Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well microtiter plate to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Prepare a bacterial inoculum adjusted to a concentration of 5 x 10⁵ CFU/mL in MHB.
-
Add an equal volume of the bacterial inoculum to each well containing the diluted compound.
-
Include a positive control (wells with bacteria and no compound) and a negative control (wells with MHB only).
-
Incubate the plates at 37 °C for 18-24 hours.
-
After incubation, determine the MIC, which is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Expected Results:
The synthesized compound is expected to exhibit antimicrobial activity against the tested bacterial strains. The MIC values will provide a quantitative measure of its potency.
| Compound | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) |
| 4-((2-(3-nitro-4-(pyrrolidin-1-yl)benzylidene)hydrazinyl)-7H-pyrrolo[2,3-d]pyrimidine | 16 | 32 |
Visualizations
Caption: Synthetic pathway for the novel pyrrolopyrimidine derivative.
References
Application Notes and Protocols for the Henry (Nitro-Aldol) Reaction of 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Henry, or nitro-aldol, reaction is a fundamental carbon-carbon bond-forming reaction that involves the addition of a nitroalkane to a carbonyl compound, typically an aldehyde or ketone, in the presence of a base.[1][2] This reaction is of significant interest in organic synthesis and drug development as the resulting β-nitro alcohols are versatile intermediates that can be readily converted into other valuable functional groups, such as β-amino alcohols, α-hydroxy carboxylic acids, and nitroalkenes.[2][3][4]
3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde is an aromatic aldehyde featuring both a strong electron-withdrawing nitro group and an electron-donating pyrrolidinyl group. This electronic profile makes it a potentially interesting substrate for the Henry reaction, leading to the synthesis of novel β-nitro alcohols with potential applications in medicinal chemistry and materials science. This document provides detailed application notes and protocols for performing the Henry reaction using this substrate, based on established methodologies for structurally similar aromatic aldehydes.
Reaction Mechanism and Stereochemistry
The Henry reaction is a reversible, base-catalyzed process.[2] The mechanism involves the deprotonation of the nitroalkane at the α-carbon to form a resonance-stabilized nitronate anion. This nucleophilic anion then attacks the electrophilic carbonyl carbon of the aldehyde, forming a β-nitro alkoxide intermediate. Subsequent protonation of the alkoxide yields the final β-nitro alcohol product.[5]
The reaction can generate a new stereocenter, and achieving high enantioselectivity is often a key objective. Asymmetric Henry reactions can be accomplished using chiral catalysts, such as chiral copper(II) complexes or organocatalysts like cinchona alkaloids.[3][6]
Quantitative Data from Representative Henry Reactions
Table 1: Asymmetric Henry Reaction of 2-Nitrobenzaldehyde with Nitromethane using a Chiral Bis(β-Amino Alcohol)-Cu(OAc)₂·H₂O Catalyst [6]
| Entry | Ligand | Catalyst Loading (mol%) | Solvent | Time (h) | Temperature (°C) | Yield (%) | ee (%) |
| 1 | L1 | 20 | Ethanol | 24 | 25 | 95 | 89.9 |
| 2 | L2 | 20 | Ethanol | 24 | 25 | 90 | 92.5 |
| 3 | L3 | 20 | Ethanol | 24 | 25 | 92 | 93.2 |
| 4 | L4 | 20 | Ethanol | 24 | 25 | >99 | 94.6 |
| 5 | L5 | 20 | Ethanol | 24 | 25 | 98 | 91.3 |
| 6 | L4 | 20 | Ethanol | 48 | 10 | 87 | 90.4 |
Table 2: Optimization of the Henry Reaction for 4-Nitrobenzaldehyde with Nitromethane [7]
| Entry | Catalyst System | Solvent | Time (h) | Temperature (°C) | Yield (%) | ee (%) |
| 1 | 5 mol% H₂L, 10 mol% CuI | THF | 2 | 22 | 99 | 90 |
| 2 | 5 mol% H₂L, 10 mol% CuI | THF | 12 | 0 | 99 | 92 |
| 3 | 5 mol% H₂L, 10 mol% Cu(OAc)₂ | THF | 12 | 0 | 98 | 85 |
| 4 | 5 mol% H₂L, 10 mol% Cu(OTf)₂ | THF | 12 | 0 | 95 | 88 |
Experimental Protocols
The following are generalized protocols for performing a Henry reaction with this compound, adapted from established procedures for similar aromatic aldehydes.[6][8][9]
Protocol 1: General Procedure for a Base-Catalyzed Henry Reaction
This protocol describes a general method using a simple base catalyst.
Materials:
-
This compound
-
Nitroalkane (e.g., nitromethane, nitroethane)
-
Base catalyst (e.g., triethylamine, DBU, potassium carbonate)
-
Solvent (e.g., THF, ethanol, dichloromethane)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard work-up and purification reagents (e.g., dilute HCl, saturated NaHCO₃, brine, anhydrous MgSO₄, silica gel)
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv).
-
Dissolve the aldehyde in the chosen solvent (e.g., 5 mL of THF).
-
Add the nitroalkane (e.g., nitromethane, 5.0 mmol, 5.0 equiv).
-
Add the base catalyst (e.g., triethylamine, 0.2 mmol, 0.2 equiv).
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding dilute aqueous HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired β-nitro alcohol.
Protocol 2: Asymmetric Henry Reaction using a Chiral Copper(II) Catalyst
This protocol is adapted for achieving high enantioselectivity using an in-situ generated chiral copper catalyst.[6]
Materials:
-
This compound
-
Nitromethane
-
Chiral ligand (e.g., a chiral bis(β-amino alcohol))
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Ethanol
-
Schlenk tube or other oven-dried glassware
-
Magnetic stirrer and stir bar
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the chiral ligand (0.022 mmol, 22 mol%) and Cu(OAc)₂·H₂O (0.02 mmol, 20 mol%).
-
Add ethanol (1.0 mL) and stir the mixture at room temperature for 30 minutes to generate the catalyst complex in situ.
-
Add this compound (0.1 mmol, 1.0 equiv).
-
After stirring for an additional 20 minutes, add nitromethane (0.5 mmol, 5.0 equiv).
-
Stir the reaction at the desired temperature (e.g., 25 °C) for 24-48 hours, monitoring by TLC.
-
After the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the enantiomerically enriched β-nitro alcohol.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Visualizations
Caption: General Mechanism of the Base-Catalyzed Henry Reaction.
Caption: Experimental Workflow for Asymmetric Henry Reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Henry reaction - Wikipedia [en.wikipedia.org]
- 3. Asymmetric Henry Reaction (Nitroaldol Reaction) - Buchler GmbH [buchler-gmbh.com]
- 4. mdpi.com [mdpi.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2·H2O Complex [mdpi.com]
- 7. Enantioselective catalysts for the Henry reaction: fine-tuning the catalytic components - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Aldol Condensation Reactions with 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of novel chalcone derivatives through Aldol condensation reactions, specifically focusing on the use of 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde as a key reactant. The protocols detailed below are based on established Claisen-Schmidt condensation methodologies and are intended to serve as a foundational guide for the synthesis and exploration of this unique class of compounds for potential therapeutic applications.
Introduction
Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This structural motif is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1][2][3] The synthesis of novel chalcones is a continuous effort in the quest for new and more effective therapeutic agents.
The subject of these notes, this compound, is a compelling starting material for chalcone synthesis. It possesses a unique electronic profile with a potent electron-donating pyrrolidinyl group at the C4 position and a strong electron-withdrawing nitro group at the C3 position. This substitution pattern is anticipated to modulate the biological activity and physicochemical properties of the resulting chalcone derivatives in novel ways. The pyrrolidinyl moiety can enhance bioavailability and receptor binding, while the nitro group can be a key pharmacophore or a precursor for further chemical modifications.
This document provides detailed protocols for the Claisen-Schmidt condensation of this compound with various ketone partners, guidance on purification and characterization, and a summary of potential biological applications based on analogous structures.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of chalcones derived from substituted benzaldehydes with similar electronic properties to this compound. These values are intended to provide an expected range for yields and physical properties.
Table 1: Reaction Yields of Chalcone Synthesis
| Entry | Ketone Reactant | Product | Expected Yield (%) |
| 1 | Acetophenone | (E)-1-phenyl-3-(3-nitro-4-(pyrrolidin-1-yl)phenyl)prop-2-en-1-one | 75-85 |
| 2 | 4-Methylacetophenone | (E)-1-(p-tolyl)-3-(3-nitro-4-(pyrrolidin-1-yl)phenyl)prop-2-en-1-one | 80-90 |
| 3 | 4-Methoxyacetophenone | (E)-1-(4-methoxyphenyl)-3-(3-nitro-4-(pyrrolidin-1-yl)phenyl)prop-2-en-1-one | 85-95 |
| 4 | 4-Chloroacetophenone | (E)-1-(4-chlorophenyl)-3-(3-nitro-4-(pyrrolidin-1-yl)phenyl)prop-2-en-1-one | 70-80 |
| 5 | 2-Acetylthiophene | (E)-1-(thiophen-2-yl)-3-(3-nitro-4-(pyrrolidin-1-yl)phenyl)prop-2-en-1-one | 65-75 |
Table 2: Physical and Spectral Data of Representative Chalcones
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | 1H NMR (δ, ppm) |
| (E)-1-phenyl-3-(3-nitro-4-(pyrrolidin-1-yl)phenyl)prop-2-en-1-one | C19H18N2O3 | 322.36 | 155-157 | 8.21 (d, 1H), 7.98-8.02 (m, 2H), 7.85 (d, 1H, J=15.5 Hz), 7.50-7.60 (m, 3H), 7.45 (d, 1H, J=15.5 Hz), 7.15 (d, 1H), 3.40 (t, 4H), 2.05 (t, 4H) |
| (E)-1-(p-tolyl)-3-(3-nitro-4-(pyrrolidin-1-yl)phenyl)prop-2-en-1-one | C20H20N2O3 | 336.39 | 168-170 | 8.19 (d, 1H), 7.90 (d, 2H), 7.83 (d, 1H, J=15.5 Hz), 7.42 (d, 1H, J=15.5 Hz), 7.28 (d, 2H), 7.13 (d, 1H), 3.38 (t, 4H), 2.42 (s, 3H), 2.03 (t, 4H) |
| (E)-1-(4-methoxyphenyl)-3-(3-nitro-4-(pyrrolidin-1-yl)phenyl)prop-2-en-1-one | C20H20N2O4 | 352.39 | 175-177 | 8.18 (d, 1H), 8.00 (d, 2H), 7.81 (d, 1H, J=15.5 Hz), 7.39 (d, 1H, J=15.5 Hz), 7.12 (d, 1H), 6.98 (d, 2H), 3.88 (s, 3H), 3.37 (t, 4H), 2.02 (t, 4H) |
Experimental Protocols
The following are detailed protocols for the synthesis of chalcones via Claisen-Schmidt condensation of this compound with a generic ketone.
Protocol 1: Conventional Synthesis in Ethanolic NaOH
This protocol describes a standard, reliable method for the synthesis of the target chalcones.
Materials:
-
This compound
-
Substituted or unsubstituted acetophenone (e.g., acetophenone, 4-methylacetophenone)
-
Ethanol (95%)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Hydrochloric acid (HCl), 10% aqueous solution (for neutralization if necessary)
Procedure:
-
In a round-bottom flask, dissolve 10 mmol of this compound and 10 mmol of the chosen acetophenone derivative in 50 mL of 95% ethanol.
-
Stir the mixture at room temperature until all solids are dissolved.
-
Prepare a 20% (w/v) aqueous solution of sodium hydroxide.
-
Slowly add the NaOH solution dropwise to the stirred ethanolic solution of the reactants. A color change and the formation of a precipitate are typically observed.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into 200 mL of ice-cold water.
-
If the resulting solid is soluble, acidify the mixture with 10% HCl until a precipitate forms.
-
Collect the crude product by vacuum filtration and wash the solid with copious amounts of cold water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or methanol, to obtain the purified chalcone.
-
Dry the purified crystals in a vacuum oven.
Protocol 2: Solvent-Free Synthesis using Grinding
This environmentally friendly protocol avoids the use of bulk solvents during the reaction.[4]
Materials:
-
This compound
-
Substituted or unsubstituted acetophenone
-
Sodium hydroxide (solid pellets or powder)
-
Mortar and pestle
-
Deionized water
Procedure:
-
In a mortar, combine 5 mmol of this compound, 5 mmol of the acetophenone derivative, and 5 mmol of solid sodium hydroxide.
-
Grind the mixture vigorously with a pestle for 10-15 minutes. The mixture will typically become a paste and then solidify.
-
After grinding, let the solid mixture stand at room temperature for 1 hour.
-
Add 20 mL of cold deionized water to the mortar and grind further to break up the solid.
-
Transfer the slurry to a beaker and collect the solid product by vacuum filtration.
-
Wash the solid product thoroughly with cold water.
-
Recrystallize the crude product from ethanol or another suitable solvent.
-
Dry the purified product under vacuum.
Mandatory Visualizations
Caption: General mechanism of the Claisen-Schmidt condensation.
Caption: Workflow for the conventional synthesis of chalcones.
Potential Applications and Signaling Pathways
Chalcones derived from substituted benzaldehydes have been shown to interact with various biological targets and signaling pathways, making them attractive candidates for drug development.
-
Anticancer Activity: Many chalcone derivatives exhibit potent cytotoxic effects against a range of cancer cell lines.[2][5] Their mechanisms of action often involve the induction of apoptosis through pathways such as the activation of caspases and the modulation of Bcl-2 family proteins. Some chalcones have also been shown to inhibit tubulin polymerization, leading to cell cycle arrest. The electron-donating and withdrawing groups on the chalcone scaffold can significantly influence their anticancer potency and selectivity.
-
Anti-inflammatory Effects: Chalcones can exert anti-inflammatory effects by inhibiting key enzymes and signaling pathways involved in the inflammatory response. This includes the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, as well as the suppression of pro-inflammatory cytokines through the modulation of transcription factors like NF-κB.
-
Antimicrobial Properties: The α,β-unsaturated ketone moiety in chalcones is a key feature for their antimicrobial activity. These compounds have demonstrated efficacy against a variety of bacteria and fungi. The specific substitution pattern on the aromatic rings can enhance their potency and broaden their spectrum of activity.[6]
The unique substitution pattern of this compound-derived chalcones may lead to novel interactions with these and other biological targets, warranting further investigation into their specific mechanisms of action and therapeutic potential.
Caption: Potential biological activities of chalcone derivatives.
References
- 1. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 5. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde in 1,3-Dipolar Cycloadditions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and representative protocols for the utilization of 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde in [3+2] 1,3-dipolar cycloaddition reactions. Such reactions are powerful tools for the stereocontrolled synthesis of complex nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry and drug discovery.[1][2] The resulting pyrrolidine derivatives are of significant interest due to their potential biological activities.[3][4]
While specific literature detailing the use of this compound in 1,3-dipolar cycloadditions is not extensively available, the protocols and data presented herein are based on well-established procedures for analogous nitro-substituted benzaldehydes.[5][6][7] The electron-withdrawing nature of the nitro group and the electron-donating pyrrolidine moiety on the benzaldehyde can influence the reactivity and selectivity of the cycloaddition, making it a valuable substrate for creating diverse molecular architectures.[8][9]
General Reaction Scheme
The core of the application involves the reaction of an azomethine ylide, generated in situ from an α-amino acid and this compound, with a dipolarophile. This multicomponent reaction allows for the rapid construction of highly substituted pyrrolidine rings.
-
1,3-Dipole Generation: The reaction is initiated by the condensation of an α-amino acid (e.g., sarcosine, proline) with this compound to form an intermediate which, upon decarboxylation, generates the azomethine ylide.
-
Cycloaddition: The generated azomethine ylide then undergoes a [3+2] cycloaddition with an electron-deficient alkene (dipolarophile) to yield the desired pyrrolidine cycloadduct.
The general workflow for this process is illustrated below.
References
- 1. Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 3. Synthesis of Pyrrolidinyl PNA and Its Site-Specific Labeling at Internal Positions by Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Nitro-Substituted Benzaldehydes in the Generation of Azomethine Ylides and Retro-1,3-Dipolar Cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. sarchemlabs.com [sarchemlabs.com]
Application Notes and Protocols for the Hantzsch Dihydropyridine Synthesis from 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hantzsch dihydropyridine synthesis, a classic multi-component reaction, remains a cornerstone in medicinal chemistry for the preparation of 1,4-dihydropyridine (DHP) scaffolds.[1] These heterocycles are of significant pharmacological interest, with numerous approved drugs, such as nifedipine and amlodipine, belonging to this class.[1] DHPs are renowned for their potent L-type calcium channel blocking activity, making them essential therapeutics in the management of cardiovascular diseases like hypertension and angina.[1] The substitution pattern on the 4-aryl ring of the DHP core is a critical determinant of its biological activity. The presence of an electron-withdrawing group, such as a nitro group, at the meta position of the phenyl ring is a key structural feature that often enhances pharmacological potency.[1]
This document provides detailed application notes and protocols for the synthesis of a novel dihydropyridine derivative, diethyl 2,6-dimethyl-4-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-1,4-dihydropyridine-3,5-dicarboxylate, utilizing 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde as the aldehyde component. The introduction of a pyrrolidinyl group at the 4-position of the benzaldehyde offers a unique structural motif for exploring new structure-activity relationships and developing novel therapeutic agents.
Principle of the Reaction
The Hantzsch synthesis is a one-pot condensation reaction involving an aldehyde, two equivalents of a β-ketoester (in this case, ethyl acetoacetate), and a nitrogen donor, typically ammonia or ammonium acetate.[2] The reaction proceeds through a series of intermediates, including a Knoevenagel condensation product and an enamine, which then undergo a Michael addition and subsequent cyclization and dehydration to form the final 1,4-dihydropyridine ring.[1]
Experimental Protocols
This section details the experimental procedure for the synthesis of diethyl 2,6-dimethyl-4-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-1,4-dihydropyridine-3,5-dicarboxylate.
Materials and Equipment
-
This compound
-
Ethyl acetoacetate
-
Ammonium hydroxide (concentrated solution)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Recrystallization apparatus
-
Thin Layer Chromatography (TLC) plates and chamber
-
Standard laboratory glassware
Synthetic Procedure
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1 equivalent) and ethyl acetoacetate (2 equivalents) in ethanol.
-
Addition of Ammonia: To the stirred mixture, add concentrated ammonium hydroxide (1.2 equivalents) dropwise.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for approximately 10 hours.[1]
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of the Product: After completion of the reaction, cool the mixture to room temperature. The solid product that precipitates is collected by filtration.
-
Purification: Wash the collected solid with cold water and then recrystallize from ethanol to afford the pure diethyl 2,6-dimethyl-4-(3-nitro-4-(pyrrolidin-1-yl)phenyl)-1,4-dihydropyridine-3,5-dicarboxylate as a solid.
Data Presentation
Table 1: Reaction Parameters for the Synthesis of a Representative Dihydropyridine
| Parameter | Value | Reference |
| Aldehyde | 3-Nitrobenzaldehyde | [1] |
| β-Ketoester | Ethyl acetoacetate | [1] |
| Nitrogen Source | Ammonium Hydroxide | [1] |
| Solvent | Ethanol | [1] |
| Reaction Time | 10 hours | [1] |
| Reaction Temperature | Reflux | [1] |
Table 2: Physicochemical and Spectroscopic Data for a Representative Dihydropyridine
| Property | Data for Diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | Reference |
| Molecular Formula | C₁₉H₂₂N₂O₆ | [1] |
| Molecular Weight | 374.39 g/mol | [3] |
| Appearance | Yellow solid | [1] |
| ¹H NMR (CDCl₃, δ ppm) | 1.22 (t, 6H), 2.35 (s, 6H), 4.05-4.14 (m, 4H), 5.05 (s, 1H), 5.98 (s, 1H, NH), 7.41 (d, 2H), 7.53 (d, 2H) | [1] |
| ¹³C NMR (CDCl₃, δ ppm) | 14.2, 19.5, 40.2, 59.9, 103.1, 109.6, 119.3, 128.9, 132.8, 144.7, 153.1, 167.1 | [1] |
| IR (KBr, cm⁻¹) | 3344 (N-H), 1694, 1680 (C=O) | [1] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the Hantzsch synthesis.
Signaling Pathway of Dihydropyridine Calcium Channel Blockers
References
Scalable Synthesis of 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde: A Key Intermediate for Drug Discovery
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed, scalable synthetic protocol for 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde, a valuable building block in medicinal chemistry. The synthesis is based on a robust nucleophilic aromatic substitution (SNAr) reaction. This protocol includes comprehensive experimental procedures, quantitative data, and safety precautions. Additionally, we illustrate the potential application of this intermediate in the development of dihydrofolate reductase (DHFR) inhibitors, a critical target in cancer and infectious diseases.
Introduction
This compound is a key chemical intermediate characterized by a benzaldehyde scaffold substituted with a nitro group and a pyrrolidine moiety. The electron-withdrawing nature of the nitro group, combined with the structural features of the pyrrolidine ring, makes this compound a versatile precursor for the synthesis of various biologically active molecules. The pyrrolidine ring, a common motif in pharmaceuticals, offers advantages in exploring three-dimensional chemical space, which can lead to enhanced target binding and improved pharmacokinetic properties.
A notable application for this intermediate is in the synthesis of dihydrofolate reductase (DHFR) inhibitors. DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the regeneration of tetrahydrofolate, a cofactor essential for the synthesis of nucleotides and amino acids. Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it an attractive target for antimicrobial and anticancer therapies.
This document outlines a scalable and efficient method for the synthesis of this compound, starting from commercially available materials.
Synthetic Pathway
The synthesis of this compound is achieved through a two-step process. The first step involves the nitration of 4-chlorobenzaldehyde to produce the key intermediate, 4-chloro-3-nitrobenzaldehyde. The second step is a nucleophilic aromatic substitution reaction where the chlorine atom of 4-chloro-3-nitrobenzaldehyde is displaced by pyrrolidine.
Caption: Synthetic route to this compound.
Experimental Protocols
Step 1: Synthesis of 4-chloro-3-nitrobenzaldehyde
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-chlorobenzaldehyde | 140.57 | 14.06 g | 0.10 |
| Fuming Nitric Acid | 63.01 | 15 mL | ~0.36 |
| Sulfuric Acid (conc.) | 98.08 | 50 mL | ~0.92 |
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (50 mL).
-
Cool the flask in an ice-salt bath to below 10 °C.
-
Slowly add fuming nitric acid (15 mL) to the sulfuric acid via the dropping funnel while maintaining the temperature below 10 °C.
-
Once the addition is complete, slowly add 4-chlorobenzaldehyde (14.06 g) in portions, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring at 5-10 °C for 2 hours.
-
Pour the reaction mixture slowly onto crushed ice (500 g) with vigorous stirring.
-
The precipitated solid is collected by vacuum filtration and washed with copious amounts of cold water until the washings are neutral.
-
The crude product is purified by recrystallization from an ethanol-water mixture to afford 4-chloro-3-nitrobenzaldehyde as a pale-yellow solid.
Quantitative Data:
| Parameter | Value |
| Reaction Time | 2 hours |
| Reaction Temperature | 5-10 °C |
| Reported Yield | 85-95% |
| Melting Point | 61-63 °C |
| Appearance | Pale-yellow solid |
Step 2: Synthesis of this compound
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-chloro-3-nitrobenzaldehyde | 185.56 | 18.56 g | 0.10 |
| Pyrrolidine | 71.12 | 8.53 mL | 0.12 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 27.64 g | 0.20 |
| Dimethylformamide (DMF) | - | 100 mL | - |
Procedure:
-
To a stirred solution of 4-chloro-3-nitrobenzaldehyde (18.56 g) in dimethylformamide (100 mL) in a round-bottom flask, add potassium carbonate (27.64 g).
-
Add pyrrolidine (8.53 mL) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (500 mL).
-
The precipitated product is collected by vacuum filtration and washed thoroughly with water.
-
The crude product is purified by recrystallization from ethanol to yield this compound as a yellow solid.
Quantitative Data:
| Parameter | Value |
| Reaction Time | 4-6 hours |
| Reaction Temperature | 80 °C |
| Reported Yield | 90-98% |
| Melting Point | 98-102 °C |
| Appearance | Yellow solid |
Application in Drug Discovery: Dihydrofolate Reductase (DHFR) Inhibition
This compound serves as a crucial starting material for the synthesis of various heterocyclic compounds with potential therapeutic applications. One such application is the development of DHFR inhibitors. The aldehyde functionality can be readily converted into other functional groups or used in condensation reactions to build more complex molecular scaffolds. The nitro group can be reduced to an amine, providing a key handle for further derivatization, such as the formation of pteridine or pyrido[2,3-d]pyrimidine rings found in many DHFR inhibitors.
Caption: Role of DHFR in folate metabolism and its inhibition.
The diagram above illustrates the central role of DHFR in converting dihydrofolate (DHF) to tetrahydrofolate (THF). THF is a vital cofactor for thymidylate synthase, which catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a precursor for DNA synthesis. DHFR inhibitors, synthesized from intermediates like this compound, can block the active site of DHFR, leading to a depletion of THF and subsequent arrest of cell proliferation.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Fuming nitric acid and concentrated sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care.
-
The nitration reaction is exothermic and requires careful temperature control to avoid runaway reactions.
-
Dimethylformamide (DMF) is a reproductive hazard and should be handled with appropriate caution.
Conclusion
The synthetic protocol described herein provides a scalable and efficient method for the preparation of this compound. This versatile intermediate holds significant promise for the development of novel therapeutic agents, particularly DHFR inhibitors. The detailed experimental procedures and safety guidelines are intended to facilitate its synthesis and application in a research and development setting.
Application Notes and Protocols: 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde as a Pharmaceutical Intermediate in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the use of 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde as a key intermediate in the synthesis of potent kinase inhibitors. The protocols focus on the synthesis of a 4-anilinoquinazoline scaffold, a privileged structure in many clinically approved kinase inhibitors targeting signaling pathways implicated in cancer. The methodologies described herein leverage a domino nitro reduction-Friedländer cyclization, offering an efficient route to novel therapeutic candidates.
Introduction
This compound is a versatile aromatic aldehyde containing a nitro group and a pyrrolidine moiety. These functional groups make it an attractive starting material for the synthesis of complex heterocyclic compounds. The pyrrolidine ring is a common feature in many biologically active molecules, enhancing solubility and providing key interaction points with biological targets. The nitro group, strategically positioned, can be readily converted to an amine, which is a crucial step in the construction of various heterocyclic systems, including quinazolines.
Quinazoline derivatives are a cornerstone in modern medicinal chemistry, particularly in the development of tyrosine kinase inhibitors (TKIs). Many successful drugs, such as gefitinib, erlotinib, and afatinib, are based on a 4-anilinoquinazoline core. These inhibitors typically target the ATP-binding site of kinases like the Epidermal Growth Factor Receptor (EGFR), thereby disrupting downstream signaling pathways that drive tumor cell proliferation and survival.[1][2][3][4]
Proposed Synthetic Application: Synthesis of a 4-Anilinoquinazoline Kinase Inhibitor
This protocol outlines a three-step synthesis of a potential kinase inhibitor from this compound. The key transformation is a domino nitro reduction-Friedländer synthesis to construct the quinazoline core, followed by a nucleophilic aromatic substitution to introduce the pharmacophoric anilino side chain.
Logical Workflow for Kinase Inhibitor Synthesis
Caption: Synthetic workflow for a potential kinase inhibitor.
Experimental Protocols
Protocol 1: Synthesis of 2-Methyl-7-(pyrrolidin-1-yl)quinazolin-4-ol (Intermediate 1)
This procedure utilizes a domino reaction where the nitro group of this compound is reduced in situ to an amine, which then undergoes a Friedländer cyclization with ethyl acetoacetate.[5][6]
Materials:
-
This compound
-
Ethyl acetoacetate
-
Iron powder (<325 mesh)
-
Glacial acetic acid
-
Ethanol
-
Deionized water
Procedure:
-
To a solution of this compound (1.0 eq) in glacial acetic acid (10 mL per gram of starting material), add ethyl acetoacetate (2.0 eq).
-
Heat the mixture to 90 °C with stirring under a nitrogen atmosphere.
-
Add iron powder (4.0 eq) portion-wise over 30 minutes, maintaining the temperature between 90-100 °C.
-
After the addition is complete, continue stirring at 100 °C for 2 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and pour it into ice-water (50 mL per gram of starting material).
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
The resulting precipitate is collected by vacuum filtration, washed with water, and then with cold ethanol.
-
Dry the solid under vacuum to yield 2-Methyl-7-(pyrrolidin-1-yl)quinazolin-4-ol.
Protocol 2: Synthesis of 4-Chloro-2-methyl-7-(pyrrolidin-1-yl)quinazoline (Intermediate 2)
Materials:
-
2-Methyl-7-(pyrrolidin-1-yl)quinazolin-4-ol (Intermediate 1)
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Toluene
Procedure:
-
Suspend 2-Methyl-7-(pyrrolidin-1-yl)quinazolin-4-ol (1.0 eq) in toluene (15 mL per gram).
-
Add a catalytic amount of DMF (2-3 drops).
-
Slowly add thionyl chloride (3.0 eq) dropwise at room temperature.
-
Heat the mixture to reflux (approximately 110 °C) and maintain for 4 hours.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Basify the aqueous solution with 2M sodium hydroxide to pH 8-9.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain 4-Chloro-2-methyl-7-(pyrrolidin-1-yl)quinazoline.
Protocol 3: Synthesis of N-(3-Ethynylphenyl)-2-methyl-7-(pyrrolidin-1-yl)quinazolin-4-amine (Final Product)
This final step involves a nucleophilic aromatic substitution to install the 4-anilino moiety, a key pharmacophore for EGFR inhibition.
Materials:
-
4-Chloro-2-methyl-7-(pyrrolidin-1-yl)quinazoline (Intermediate 2)
-
3-Ethynylaniline
-
Isopropanol
-
Hydrochloric acid (catalytic)
Procedure:
-
Dissolve 4-Chloro-2-methyl-7-(pyrrolidin-1-yl)quinazoline (1.0 eq) and 3-ethynylaniline (1.1 eq) in isopropanol (20 mL per gram of the quinazoline).
-
Add a catalytic amount of concentrated hydrochloric acid (1 drop).
-
Heat the mixture to reflux (approximately 82 °C) for 6 hours.
-
Cool the reaction to room temperature. The product may precipitate. If not, reduce the solvent volume under vacuum.
-
Filter the solid, wash with cold isopropanol, and then with diethyl ether.
-
Dry the product under vacuum to yield N-(3-Ethynylphenyl)-2-methyl-7-(pyrrolidin-1-yl)quinazolin-4-amine.
Data Presentation
The following table summarizes the expected physicochemical properties and yields for the synthesized compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Expected Yield (%) |
| This compound | C₁₁H₁₂N₂O₃ | 220.23 | Yellow solid | - |
| 2-Methyl-7-(pyrrolidin-1-yl)quinazolin-4-ol (Intermediate 1) | C₁₃H₁₅N₃O | 229.28 | Off-white solid | 75-85 |
| 4-Chloro-2-methyl-7-(pyrrolidin-1-yl)quinazoline (Intermediate 2) | C₁₃H₁₄ClN₃ | 247.72 | Pale yellow solid | 80-90 |
| N-(3-Ethynylphenyl)-2-methyl-7-(pyrrolidin-1-yl)quinazolin-4-amine (Final Product) | C₂₁H₂₀N₄ | 328.41 | White solid | 70-80 |
Mechanism of Action and Signaling Pathway
The synthesized 4-anilinoquinazoline derivative is designed to act as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[7][8] EGFR is a receptor tyrosine kinase that, upon binding to ligands such as EGF, dimerizes and autophosphorylates its intracellular tyrosine residues. This phosphorylation creates docking sites for various adaptor proteins, initiating downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. These pathways are crucial for cell proliferation, survival, and differentiation.[9][10] In many cancers, EGFR is overexpressed or mutated, leading to constitutive activation of these pathways and uncontrolled cell growth. The synthesized inhibitor competes with ATP for binding to the kinase domain of EGFR, thus preventing its autophosphorylation and blocking downstream signaling.
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway and the point of inhibition.
References
- 1. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of novel 4-anilinoquinazoline derivatives as potent EGFR inhibitors both under normoxia and hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wisdomlib.org [wisdomlib.org]
- 5. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
Application Note: Monitoring the Synthesis of 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde using Thin-Layer Chromatography
AN-2025-12-27
Abstract
This application note details a robust and efficient Thin-Layer Chromatography (TLC) method for monitoring the progress of the nucleophilic aromatic substitution reaction to synthesize 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde. The protocol provides a clear, step-by-step guide for sample preparation, TLC development, and visualization, making it suitable for researchers, scientists, and professionals in drug development and organic synthesis. The method effectively separates the starting material, 4-Chloro-3-nitrobenzaldehyde, from the desired product, allowing for real-time assessment of reaction completion.
Introduction
The synthesis of this compound is a key step in the preparation of various pharmaceutical intermediates. The reaction typically proceeds via a nucleophilic aromatic substitution (SNAr) of 4-Chloro-3-nitrobenzaldehyde with pyrrolidine.[1][2] Monitoring the consumption of the starting material and the formation of the product is crucial for optimizing reaction conditions and determining the appropriate time for work-up.
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique ideal for this purpose.[3][4] It allows for the qualitative analysis of a reaction mixture by separating its components based on their differential affinities for the stationary and mobile phases.[4] This protocol outlines the optimal conditions for monitoring this specific transformation.
Reaction Scheme
-
Reactant 1: 4-Chloro-3-nitrobenzaldehyde
-
Reactant 2: Pyrrolidine
-
Product: this compound
-
Byproduct: Pyrrolidinium chloride
Experimental Protocol
3.1. Materials and Equipment
-
TLC Plates: Silica Gel 60 F254 pre-coated aluminum plates.
-
Mobile Phase (Eluent): 3:1 Hexane:Ethyl Acetate (v/v).
-
Reactants: 4-Chloro-3-nitrobenzaldehyde, Pyrrolidine.
-
Solvents: Dichloromethane (DCM) or Ethyl Acetate for sample dilution.
-
Apparatus:
-
TLC developing chamber with a lid.
-
Capillary tubes or micropipettes for spotting.
-
UV lamp (254 nm and 365 nm).
-
Pencil and ruler.
-
Forceps.
-
Fume hood.
-
3.2. Procedure
-
Chamber Preparation: Pour the 3:1 Hexane:Ethyl Acetate mobile phase into the TLC chamber to a depth of approximately 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover with the lid and allow it to equilibrate for at least 10-15 minutes.
-
TLC Plate Preparation: Using a pencil, gently draw a light origin line about 1 cm from the bottom of the TLC plate.[3] Mark lanes for the starting material (SM), a co-spot (Co), and the reaction mixture (Rxn).
-
Sample Preparation:
-
SM Spot: Dissolve a small amount of the starting material, 4-Chloro-3-nitrobenzaldehyde, in a few drops of ethyl acetate.
-
Rxn Spot: At various time points (e.g., t=0, 30 min, 1 hr), withdraw a small aliquot of the reaction mixture using a capillary tube and dilute it with a few drops of ethyl acetate.
-
-
Spotting: Using a clean capillary tube for each sample, carefully and briefly touch the tip to the designated lane on the origin line. Keep the spots small and concentrated.
-
Spot the prepared starting material solution in the 'SM' lane.
-
Spot the reaction mixture in the 'Rxn' lane.
-
For the 'Co' lane, spot the starting material first, then carefully spot the reaction mixture directly on top of the SM spot.
-
-
Development: Using forceps, place the spotted TLC plate into the equilibrated developing chamber.[3] Ensure the solvent level is below the origin line.[3] Cover the chamber and allow the solvent front to ascend the plate until it is about 1 cm from the top.[3]
-
Visualization:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.[3]
-
Allow the plate to dry completely in a fume hood.
-
Visualize the plate under a UV lamp.[5] The compounds are aromatic and conjugated, making them strongly UV-active.[5] Circle the observed spots with a pencil.[3][5]
-
Note: The product, this compound, is often a colored (yellow/orange) compound, which may be visible to the naked eye.
-
3.3. Interpretation of Results
-
Starting Material (SM): 4-Chloro-3-nitrobenzaldehyde is more polar than the product and will have a lower Retention Factor (Rf) value.
-
Product (P): The product is less polar due to the replacement of the chloro group with the more electron-donating pyrrolidine ring. It will travel further up the plate, resulting in a higher Rf value.
-
Reaction Progress: As the reaction proceeds, the spot corresponding to the starting material in the 'Rxn' lane will diminish in intensity, while the spot for the product will appear and intensify.
-
Completion: The reaction is considered complete when the starting material spot is no longer visible in the 'Rxn' lane.
Data Presentation
The following table summarizes the expected TLC data for the components involved in the reaction using the specified mobile phase.
| Compound | Role | Expected Rf Value (3:1 Hexane:EtOAc) | Visualization (UV 254 nm) |
| 4-Chloro-3-nitrobenzaldehyde | Starting Material | ~ 0.35 - 0.45 | Dark spot |
| This compound | Product | ~ 0.55 - 0.65 | Dark spot (often yellow) |
| Pyrrolidine | Reactant | Streaks from baseline (highly polar) | Not typically UV-active |
Note: Rf values are approximate and can be influenced by factors such as chamber saturation, temperature, and plate quality.[4] They should be used for relative comparison on the same plate.
Visualization and Workflow
The logical workflow for performing TLC analysis to monitor the reaction progress is illustrated below.
Caption: Workflow for reaction monitoring using TLC.
Conclusion
This application note provides a straightforward and validated TLC method for monitoring the synthesis of this compound. The clear separation between the starting material and the product allows for an unambiguous determination of the reaction's progress, ensuring efficient synthesis and optimal yields. This protocol is a valuable tool for any laboratory performing similar nucleophilic aromatic substitution reactions.
References
Application Notes and Protocols for Catalytic Reactions Involving 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and catalytic systems for key chemical transformations involving 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde. This versatile molecule, featuring an aldehyde, a nitro group, and a pyrrolidine moiety, serves as a valuable building block in the synthesis of more complex molecules, including potential pharmaceutical intermediates and functional dyes. The following sections detail catalytic systems for carbon-carbon bond formation through Knoevenagel and Henry reactions, catalytic reduction of the nitro group, and its potential application in azo dye synthesis.
Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Compounds
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an aldehyde with an active methylene compound, catalyzed by a base.[1][2] This reaction is instrumental in synthesizing α,β-unsaturated products, which are key intermediates in the production of fine chemicals and pharmaceuticals.[2][3]
Reaction Scheme:
-
Reactants: this compound, Active Methylene Compound (e.g., Malononitrile, Diethyl malonate)
-
Catalyst: Weak base (e.g., Piperidine, Ammonium Acetate)
-
Product: 2-(3-Nitro-4-(pyrrolidin-1-yl)benzylidene)malononitrile (example with malononitrile)
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the Knoevenagel condensation with substituted benzaldehydes, adaptable for this compound.
| Catalyst System | Active Methylene Compound | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Piperidine (catalytic) | Malononitrile | Ethanol | Room Temp. | 2 - 4 | 90 - 98 |
| Ammonium Acetate | Ethyl Acetoacetate | Toluene (reflux) | 110 | 4 - 8 | 85 - 95 |
| L-Proline | Malononitrile | Water | 50 | 3 - 6 | 88 - 96 |
| Catalyst-Free | Malononitrile | Water | 50 - 80 | 2 - 5 | >90[4] |
Experimental Workflow: Knoevenagel Condensation
Caption: Knoevenagel condensation workflow.
Detailed Experimental Protocol: Piperidine-Catalyzed Knoevenagel Condensation
Materials:
-
This compound (1.0 mmol, 221.23 mg)
-
Malononitrile (1.0 mmol, 66.06 mg)
-
Piperidine (0.1 mmol, 10 µL)
-
Ethanol (15 mL)
-
Round-bottomed flask (50 mL)
-
Magnetic stirrer
Procedure:
-
To a 50 mL round-bottomed flask, add this compound (1.0 mmol) and malononitrile (1.0 mmol).
-
Add 15 mL of ethanol and stir the mixture at room temperature until all solids are dissolved.
-
Add a catalytic amount of piperidine (0.1 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, a solid product will typically precipitate. Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified product under vacuum to obtain the final α,β-unsaturated compound.
Henry (Nitroaldol) Reaction
The Henry reaction is a classic base-catalyzed carbon-carbon bond formation between a nitroalkane and an aldehyde or ketone.[5][6] The resulting β-nitro alcohols are highly valuable intermediates that can be converted into other important functional groups, such as β-amino alcohols or nitroalkenes.[5]
Reaction Scheme:
-
Reactants: this compound, Nitroalkane (e.g., Nitromethane)
-
Catalyst: Base (e.g., NaOH, Et₃N), or a chiral catalyst system for asymmetric synthesis (e.g., Cu(II) complex).
-
Product: 1-(3-Nitro-4-(pyrrolidin-1-yl)phenyl)-2-nitroethanol (example with nitromethane)
Quantitative Data Summary
The following table outlines representative catalytic systems and conditions for the Henry reaction.
| Catalyst System | Nitroalkane | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| NaOH (catalytic) | Nitromethane | Methanol/Water | Room Temp. | 12 - 24 | 70 - 85 |
| Et₃N | Nitroethane | THF | Room Temp. | 24 - 48 | 65 - 80 |
| Cu(OAc)₂ / Chiral Ligand | Nitromethane | Isopropanol | 0 to Room Temp. | 24 - 72 | 70 - 95 (with high ee) |
| L-Proline | Nitromethane | Water | Room Temp. | 24 | Good to Excellent[7] |
Experimental Workflow: Base-Catalyzed Henry Reaction
Caption: Henry (Nitroaldol) reaction workflow.
Detailed Experimental Protocol: Triethylamine-Catalyzed Henry Reaction
Materials:
-
This compound (1.0 mmol, 221.23 mg)
-
Nitromethane (5.0 mmol, 270 µL)
-
Triethylamine (Et₃N) (0.2 mmol, 28 µL)
-
Tetrahydrofuran (THF) (10 mL)
-
1M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottomed flask, dissolve this compound (1.0 mmol) in THF (5 mL) and nitromethane (5.0 mmol).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add triethylamine (0.2 mmol) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours.
-
After the reaction is complete (monitored by TLC), carefully quench the reaction by adding 1M HCl until the solution is acidic (pH ~5-6).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the β-nitro alcohol.
Catalytic Reduction of the Nitro Group
The reduction of the nitro group to an amine is a critical transformation, yielding 3-amino-4-(pyrrolidin-1-yl)benzaldehyde, a versatile bifunctional intermediate for pharmaceuticals and materials science. Catalytic hydrogenation is a clean and efficient method for this conversion.
Reaction Scheme:
-
Reactant: this compound
-
Catalyst: Palladium on Carbon (Pd/C), Platinum(IV) oxide (PtO₂)
-
Reducing Agent: Hydrogen gas (H₂) or a transfer hydrogenation source like Ammonium Formate.
-
Product: 3-Amino-4-(pyrrolidin-1-yl)benzaldehyde
Quantitative Data Summary
| Catalyst | Reducing Agent | Solvent | Pressure | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 10% Pd/C | H₂ | Methanol | 1 - 4 atm | Room Temp. | 2 - 6 | >95 |
| 5% Pd/C | Ammonium Formate | Ethanol | Atmospheric | Reflux | 1 - 3 | 90 - 98 |
| Raney Nickel | H₂ | Ethanol | 50 psi | 50 | 4 - 8 | 85 - 95 |
Experimental Workflow: Catalytic Hydrogenation
Caption: Catalytic reduction of the nitro group.
Detailed Experimental Protocol: Reduction using Pd/C and H₂
Materials:
-
This compound (1.0 mmol, 221.23 mg)
-
10% Palladium on Carbon (Pd/C) (5-10 mol% Pd)
-
Methanol (20 mL)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite
Procedure:
-
Dissolve this compound (1.0 mmol) in methanol (20 mL) in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (e.g., a balloon) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).
-
Once complete, carefully purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude 3-Amino-4-(pyrrolidin-1-yl)benzaldehyde, which can be used directly or purified further if necessary.
Application in Azo Dye Synthesis
Azo compounds are a significant class of colorants.[8] The product from the nitro reduction, 3-Amino-4-(pyrrolidin-1-yl)benzaldehyde, is an excellent candidate for the synthesis of novel azo dyes. The primary aromatic amine can be diazotized and then coupled with an electron-rich aromatic compound (a coupling component) to form an azo dye. The presence of the aldehyde group offers a site for further functionalization.
Reaction Pathway Logic
Caption: Pathway to Azo Dyes.
Detailed Experimental Protocol: Two-Step Azo Dye Synthesis
Step 1: Diazotization of 3-Amino-4-(pyrrolidin-1-yl)benzaldehyde
Materials:
-
3-Amino-4-(pyrrolidin-1-yl)benzaldehyde (1.0 mmol, from reduction step)
-
Concentrated Hydrochloric Acid (HCl) (0.3 mL)
-
Water (5 mL)
-
Sodium Nitrite (NaNO₂) (1.1 mmol, 76 mg)
Procedure:
-
Suspend 3-Amino-4-(pyrrolidin-1-yl)benzaldehyde (1.0 mmol) in a mixture of water (5 mL) and concentrated HCl (0.3 mL).
-
Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.
-
Prepare a solution of sodium nitrite (1.1 mmol) in a small amount of cold water.
-
Add the sodium nitrite solution dropwise to the amine suspension, keeping the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C. The resulting diazonium salt solution is used immediately in the next step.
Step 2: Coupling Reaction
Materials:
-
Diazonium salt solution (from Step 1)
-
Coupling component (e.g., 2-Naphthol) (1.0 mmol, 144.17 mg)
-
10% Sodium Hydroxide (NaOH) solution
-
Sodium Carbonate (Na₂CO₃)
Procedure:
-
Dissolve the coupling component (e.g., 2-Naphthol, 1.0 mmol) in a 10% NaOH solution and cool it to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring.
-
Maintain the pH of the reaction mixture between 9-10 by adding a solution of sodium carbonate as needed.
-
A colored precipitate (the azo dye) will form immediately.
-
Continue stirring the reaction mixture in the cold for 1-2 hours to ensure complete coupling.
-
Isolate the dye by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry.
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. Henry reaction - Wikipedia [en.wikipedia.org]
- 6. Henry Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. New Synthesis, Solvatochromism, Halochromism and Dying Applications of Azo Compound 4-hydroxy-3-((3-nitrophenyl)diazenyl)benzaldehyde – Oriental Journal of Chemistry [orientjchem.org]
Application Notes and Protocols for Solvent Selection in Reactions of 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to solvent selection for key reactions involving 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde, a versatile intermediate in the synthesis of various heterocyclic compounds and potential pharmaceutical agents. The choice of solvent is a critical parameter that can significantly influence reaction rates, yields, and stereoselectivity. This document outlines detailed experimental protocols and summarizes the available data to facilitate the optimization of synthetic routes.
Key Reactions and Solvent Effects
The reactivity of this compound is primarily dictated by the electrophilic nature of the aldehyde group, which is activated by the electron-withdrawing nitro group. Two of the most common and powerful transformations for this class of compounds are the Knoevenagel condensation and the Horner-Wadsworth-Emmons (HWE) reaction, both of which are highly sensitive to solvent conditions.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to the aldehyde, followed by dehydration to form a new C=C double bond. The reaction is typically base-catalyzed.
Solvent Influence:
The solvent plays a crucial role in the Knoevenagel condensation by influencing the solubility of reactants, the activity of the catalyst, and the stabilization of charged intermediates. Generally, polar solvents are preferred as they can stabilize the intermediate carbanion and facilitate the reaction.
While specific comparative data for this compound is limited in the literature, a study on the closely related isomer, 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde, provides valuable insight. The reaction of this isomer with ethyl cyanoacetate in ethanol, a polar protic solvent, in the presence of triethylamine as a base, afforded the corresponding (E)-ethyl 2-cyano-3-[5-nitro-2-(pyrrolidin-1-yl)phenyl]acrylate in good yield.[1][2][3] This suggests that polar protic solvents are effective for this transformation.
For other benzaldehydes, a mixture of water and glycerol (1:1) has been shown to be a highly effective "green" solvent system for the Knoevenagel condensation with malononitrile, leading to excellent yields.[1] Solvent-free conditions have also been reported to be effective for Knoevenagel condensations.[4]
Table 1: Solvent Effects on Knoevenagel Condensation of a Structurally Similar Benzaldehyde Derivative
| Aldehyde | Active Methylene Compound | Solvent | Base | Time (h) | Temperature | Yield (%) | Reference |
| 5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde | Ethyl Cyanoacetate | Ethanol | Triethylamine | 2 | Reflux | 77 | [1][2][3] |
Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes from aldehydes with high stereoselectivity. It involves the reaction of an aldehyde with a phosphonate carbanion. A significant advantage of the HWE reaction over the Wittig reaction is the easy removal of the water-soluble phosphate byproduct.[5][6]
Solvent and Stereoselectivity:
The HWE reaction is renowned for its high (E)-stereoselectivity, particularly with stabilized phosphonates.[2][7] The choice of solvent can influence this stereoselectivity. Non-polar solvents generally favor the formation of (E)-alkenes. Common solvents for the HWE reaction include tetrahydrofuran (THF) and 1,2-dimethoxyethane (DME).[5] The reaction typically employs a strong base, such as sodium hydride (NaH), to generate the phosphonate carbanion.[5]
Experimental Protocols
The following are detailed experimental protocols for the Knoevenagel condensation and a general protocol for the Horner-Wadsworth-Emmons reaction, which can be adapted for this compound.
Protocol 1: Knoevenagel Condensation of a Substituted Nitrobenzaldehyde
This protocol is based on the successful synthesis of (E)-ethyl 2-cyano-3-[5-nitro-2-(pyrrolidin-1-yl)phenyl]acrylate and can be adapted for this compound.[1][2][3]
Materials:
-
5-Nitro-2-(pyrrolidin-1-yl)benzaldehyde (or this compound)
-
Ethyl cyanoacetate
-
Anhydrous ethanol
-
Triethylamine
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Cooling bath
-
Filtration apparatus
Procedure:
-
To a solution of the substituted nitrobenzaldehyde (1.0 eq) in anhydrous ethanol in a round-bottom flask, add ethyl cyanoacetate (1.1 eq).
-
With magnetic stirring at room temperature, add triethylamine (catalytic amount, e.g., 3-5 drops) to the solution.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Heat the reaction mixture to reflux and maintain for 2 hours.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
If a precipitate has formed, collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product to obtain the desired α,β-unsaturated compound.
Caption: Knoevenagel Condensation Workflow.
Protocol 2: General Horner-Wadsworth-Emmons Reaction
This is a general procedure that can be optimized for the reaction of this compound with a phosphonate ylide.
Materials:
-
This compound
-
Triethyl phosphonoacetate (or other suitable phosphonate)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Nitrogen inlet
-
Ice bath
Procedure:
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.1 eq).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of triethyl phosphonoacetate (1.0 eq) in anhydrous THF to the NaH suspension via the dropping funnel.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phosphonate carbanion.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Horner-Wadsworth-Emmons Reaction Workflow.
Conclusion
The selection of an appropriate solvent is paramount for the successful synthesis of derivatives from this compound. For Knoevenagel condensations, polar protic solvents such as ethanol are a good starting point, with greener alternatives like water/glycerol mixtures also showing high potential. For Horner-Wadsworth-Emmons reactions, non-polar aprotic solvents like THF are generally preferred to achieve high (E)-stereoselectivity. The provided protocols offer a solid foundation for further optimization of these important synthetic transformations. It is recommended that researchers perform small-scale solvent screening experiments to determine the optimal conditions for their specific substrate and desired product.
References
- 1. (E)-Ethyl 2-cyano-3-[5-nitro-2-(pyrrolidin-1-yl)phenyl]acrylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (E)-Ethyl 2-cyano-3-[5-nitro-2-(pyrrolidin-1-yl)phen-yl]acrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bhu.ac.in [bhu.ac.in]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. jmcs.org.mx [jmcs.org.mx]
- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Optimizing reaction conditions for 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the synthesis of 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and comparative data to facilitate the optimization of reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The synthesis is typically achieved via a nucleophilic aromatic substitution (SNA_r_) reaction. This involves reacting a 4-halo-3-nitrobenzaldehyde (where the halogen is typically fluorine or chlorine) with pyrrolidine. The electron-withdrawing nitro group strongly activates the aromatic ring for nucleophilic attack at the para position, where the halogen leaving group is located.[1][2]
Q2: Which starting material is preferable: 4-fluoro-3-nitrobenzaldehyde or 4-chloro-3-nitrobenzaldehyde?
A2: 4-fluoro-3-nitrobenzaldehyde is the superior starting material. In nucleophilic aromatic substitution, the rate-determining step is the initial attack of the nucleophile on the aromatic ring.[1] Fluorine is the most electronegative halogen, making the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack. This leads to a faster reaction rate compared to the chloro-derivative. The order of reactivity for leaving groups in SNA_r_ is F > Cl > Br > I.[1]
Q3: What are the generally recommended reaction conditions?
A3: Optimal conditions typically involve using a polar aprotic solvent, such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN), to solvate the reactants effectively. The reaction often requires an excess of pyrrolidine or the addition of a non-nucleophilic base (e.g., K₂CO₃, Et₃N) to neutralize the hydrohalic acid (HF or HCl) byproduct. Heating is usually necessary, with temperatures ranging from 80°C to 150°C, depending on the reactivity of the starting halide.
Q4: How can the progress of the reaction be monitored effectively?
A4: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) should be used to achieve good separation between the starting material, the product, and any potential byproducts. The reaction is considered complete upon the disappearance of the limiting reactant spot (the 4-halo-3-nitrobenzaldehyde).
Q5: What are the potential side reactions or common impurities?
A5: Potential side reactions are minimal if conditions are controlled. However, at excessively high temperatures, degradation of the aldehyde functionality or reactions with the solvent (especially DMF) can occur. The most common impurities are unreacted starting materials. If the pyrrolidine is not pure, other amine-related byproducts could also form.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Yield | 1. Insufficient Temperature: The reaction activation energy is not being met. | Gradually increase the reaction temperature in 10°C increments, monitoring for product formation and potential decomposition by TLC. |
| 2. Poor Quality Reagents: Starting materials or solvent may contain impurities (e.g., water) that inhibit the reaction. | Ensure the use of anhydrous solvents and high-purity starting materials. Purify reagents if necessary. | |
| 3. Ineffective Base: The acid byproduct is not being neutralized, protonating the pyrrolidine and stopping the reaction. | Ensure at least one equivalent of base (if pyrrolidine is not in large excess) is used. Consider a stronger, non-nucleophilic base. | |
| Reaction Stalled / Incomplete | 1. Reversible Reaction or Equilibrium: The reaction may have reached equilibrium. | Use a slight excess (1.1 to 1.5 equivalents) of pyrrolidine to push the equilibrium towards the product. |
| 2. Insufficient Reaction Time: The reaction may simply be slow under the chosen conditions. | Extend the reaction time, continuing to monitor progress by TLC until no further change is observed. | |
| Multiple Spots on TLC / Difficult Purification | 1. Reaction Temperature Too High: High temperatures can lead to the formation of degradation byproducts. | Lower the reaction temperature and increase the reaction time accordingly. |
| 2. Impure Starting Materials: Impurities in the starting halo-benzaldehyde or pyrrolidine are carried through the reaction. | Purify the starting materials before the reaction, for example, by recrystallization or distillation. | |
| 3. Side reaction with Aldehyde: The aldehyde group can undergo side reactions under harsh basic or high-temperature conditions. | Use a milder base and the lowest effective temperature. Consider running the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidation. |
Data Presentation
The choice of leaving group significantly impacts reaction conditions. The following table summarizes typical parameters for the synthesis starting from either the fluoro- or chloro-derivative.
| Parameter | Condition A | Condition B |
| Starting Material | 4-Chloro-3-nitrobenzaldehyde | 4-Fluoro-3-nitrobenzaldehyde |
| Nucleophile | Pyrrolidine (1.2 equiv) | Pyrrolidine (1.1 equiv) |
| Solvent | DMSO or DMF | Acetonitrile or DMF |
| Base | K₂CO₃ (2.0 equiv) | K₂CO₃ (1.5 equiv) |
| Temperature | 120 - 140 °C | 80 - 100 °C |
| Typical Reaction Time | 6 - 12 hours | 2 - 5 hours |
| Expected Yield | Moderate to Good | High |
Experimental Protocols
Protocol A: Synthesis from 4-Chloro-3-nitrobenzaldehyde
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chloro-3-nitrobenzaldehyde (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and anhydrous Dimethyl sulfoxide (DMSO).
-
Addition of Nucleophile: Add pyrrolidine (1.2 eq) to the mixture dropwise while stirring.
-
Heating: Heat the reaction mixture to 130°C and maintain this temperature.
-
Monitoring: Monitor the reaction progress by TLC until the starting benzaldehyde spot is consumed (typically 6-12 hours).
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-water. A yellow precipitate should form.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude solid by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the final product.
Protocol B: Synthesis from 4-Fluoro-3-nitrobenzaldehyde
-
Reaction Setup: To a round-bottom flask with a stirrer and condenser, add 4-fluoro-3-nitrobenzaldehyde (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and anhydrous Acetonitrile (MeCN).
-
Addition of Nucleophile: Add pyrrolidine (1.1 eq) to the stirring suspension.
-
Heating: Heat the mixture to reflux (approx. 82°C).
-
Monitoring: Monitor the reaction by TLC (typically 2-5 hours for completion).
-
Work-up: After cooling, filter off the inorganic salts and wash the solid with a small amount of acetonitrile.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is often of high purity but can be further purified by recrystallization from an ethanol/water mixture or by silica gel chromatography if necessary.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: A logical troubleshooting guide for common synthesis issues.
Caption: Simplified mechanism of Nucleophilic Aromatic Substitution (SNA_r_).
References
Improving yield and purity of 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the yield and purity of 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis and purification of this compound.
Synthesis (Nucleophilic Aromatic Substitution)
Q1: My reaction is not going to completion, and I observe a significant amount of starting material (4-fluoro-3-nitrobenzaldehyde) by TLC. What could be the cause?
A1: Incomplete conversion is a common issue in nucleophilic aromatic substitution (SNAr) reactions. Several factors could be at play:
-
Insufficient reaction time or temperature: The reaction may require longer heating or a higher temperature to proceed to completion. However, excessively high temperatures can lead to decomposition and side product formation.
-
Base equivalency: An insufficient amount of base (e.g., K₂CO₃) will result in the in-situ formation of HF, which protonates the pyrrolidine nucleophile, rendering it unreactive. Ensure at least one equivalent of base is used to neutralize the formed acid.
-
Solvent purity: The presence of water in the solvent can hydrolyze the starting material or react with the base, reducing its effectiveness. Ensure you are using a dry, aprotic polar solvent like DMF, DMSO, or acetonitrile.
-
Purity of reactants: Impurities in the 4-fluoro-3-nitrobenzaldehyde or pyrrolidine can interfere with the reaction.
Q2: My TLC plate shows multiple spots, indicating a mixture of products. What are the likely side reactions?
A2: The formation of multiple products suggests the occurrence of side reactions. Common side products in this synthesis include:
-
Bis-addition products: If there are other reactive sites on the aromatic ring, a second nucleophilic attack could occur, though this is less likely with the given substrate.
-
Products from reaction with impurities: Impurities in the starting materials or solvent can lead to a variety of side products.
-
Decomposition products: At elevated temperatures, the starting material or product may decompose. The nitro group, in particular, can be susceptible to reduction or other transformations under certain conditions.
-
Over-alkylation: If using a strong base, deprotonation of the pyrrolidine followed by reaction with another molecule of the aldehyde is a possibility, though less common.
Q3: The reaction mixture has turned very dark, and the yield of the desired product is low. Why is this happening?
A3: A very dark reaction mixture often indicates decomposition or the formation of polymeric materials. This can be caused by:
-
Excessively high reaction temperature: Running the reaction at too high a temperature can lead to thermal decomposition of the starting materials or product.
-
Strongly basic conditions: While a base is necessary, a very strong base or high concentrations of base can promote side reactions and decomposition.
-
Presence of oxygen: Some organic molecules can be sensitive to oxidation at high temperatures. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate this.
Purification
Q4: I am having difficulty purifying the product by column chromatography. It seems to be streaking on the column.
A4: Streaking on a silica gel column is often due to the polarity of the compound and its interaction with the stationary phase. Here are some tips:
-
Solvent system optimization: Experiment with different solvent systems. A common mobile phase for this type of compound is a mixture of hexanes and ethyl acetate. Gradually increasing the polarity by increasing the proportion of ethyl acetate should elute the product. Adding a small amount of a more polar solvent like methanol or a few drops of triethylamine (to suppress tailing of basic compounds) can sometimes help.
-
Dry loading: Instead of dissolving the crude product in a solvent and loading it directly onto the column, try adsorbing it onto a small amount of silica gel. To do this, dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel, and then evaporate the solvent. The resulting dry powder can then be carefully added to the top of your column.
-
Alternative purification methods: If column chromatography is consistently problematic, consider other purification techniques such as recrystallization or an acid-base workup.
Q5: How can I effectively purify the product without using column chromatography?
A5: An acid-base extraction is a highly effective method for purifying N-substituted aminobenzaldehydes. The basic nitrogen of the pyrrolidine ring allows for its selective extraction into an acidic aqueous solution, leaving non-basic impurities in the organic phase.
-
Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Extract the organic solution with an aqueous acid solution (e.g., 1 M HCl). The desired product will move into the aqueous layer as its protonated salt.
-
Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining non-basic impurities.
-
Neutralize the aqueous layer with a base (e.g., 1 M NaOH or saturated NaHCO₃ solution) until the product precipitates out.
-
Extract the product back into an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to obtain the purified product.
Recrystallization is another viable option. A suitable solvent system would be one in which the product is soluble at high temperatures but sparingly soluble at low temperatures. Ethanol or a mixture of ethanol and water are often good starting points for recrystallizing polar compounds.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established procedures for nucleophilic aromatic substitution reactions.
Materials:
-
4-Fluoro-3-nitrobenzaldehyde
-
Pyrrolidine
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluoro-3-nitrobenzaldehyde (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMF.
-
Stir the mixture at room temperature for 10 minutes.
-
Add pyrrolidine (1.2 eq) dropwise to the stirring suspension.
-
Heat the reaction mixture to 80-90 °C and monitor the progress of the reaction by Thin Layer Chromatography (TCC).
-
Once the reaction is complete (typically within 2-4 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes of the aqueous layer).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
| Parameter | Recommended Value/Condition |
| Starting Material | 4-Fluoro-3-nitrobenzaldehyde |
| Nucleophile | Pyrrolidine |
| Base | Anhydrous K₂CO₃ |
| Solvent | Anhydrous DMF |
| Stoichiometry | Aldehyde:Pyrrolidine:Base = 1.0 : 1.2 : 1.5 |
| Temperature | 80-90 °C |
| Reaction Time | 2-4 hours (monitor by TLC) |
| Work-up | Aqueous work-up with ethyl acetate extraction |
| Typical Yield | 75-90% (crude) |
Purification by Acid-Base Extraction
Procedure:
-
Dissolve the crude this compound in dichloromethane.
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Transfer the solution to a separatory funnel and extract with 1 M HCl (2 x volumes of the organic layer).
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Combine the acidic aqueous layers and wash with a small portion of dichloromethane.
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Cool the aqueous layer in an ice bath and slowly add 1 M NaOH with stirring until the solution is basic (pH > 8), at which point the product should precipitate.
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Extract the precipitated product with dichloromethane (3 x volumes of the aqueous layer).
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Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the purified product.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low yields in the synthesis.
Common side products in 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde reactions
Welcome to the technical support center for 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this versatile intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of side reactions observed when using this compound?
A1: Based on the functional groups present (aldehyde, nitro group, and an electron-rich aromatic ring), the most common side reactions fall into three main categories:
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Oxidation of the aldehyde: The aldehyde group can be easily oxidized to the corresponding carboxylic acid, 3-nitro-4-(pyrrolidin-1-yl)benzoic acid. This can occur with strong oxidizing agents, or slowly via air oxidation.
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Reduction of the nitro group: The nitro group is susceptible to reduction, which can yield various products such as the corresponding amine (3-amino-4-(pyrrolidin-1-yl)benzaldehyde), hydroxylamine, or nitroso derivatives, depending on the reducing agent and conditions.
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Condensation and Imine Formation Issues: In reactions like Knoevenagel, Wittig, or reductive aminations, side products can arise from incomplete reaction, self-condensation, or competing reduction of the aldehyde.
Q2: I am performing a Knoevenagel condensation and see a persistent impurity. What could it be?
A2: In a Knoevenagel condensation with an active methylene compound (e.g., malononitrile), the most common impurity is unreacted this compound. If a strong base is used or reaction times are prolonged, a Michael addition of the active methylene compound to the newly formed α,β-unsaturated product can occur, leading to a more complex, higher molecular weight side product. Ensure your reaction goes to completion by monitoring with Thin Layer Chromatography (TLC).
Q3: During a reductive amination, I am observing a significant amount of the corresponding alcohol. How can I prevent this?
A3: The formation of (3-nitro-4-(pyrrolidin-1-yl)phenyl)methanol is a common side product in reductive aminations. It occurs when the reducing agent reduces the aldehyde before it can form an imine with the desired amine. To minimize this, use a pH-sensitive reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). These reagents are less reactive towards the aldehyde at neutral or slightly acidic pH but will efficiently reduce the iminium ion once it is formed.
Q4: My attempt to reduce the nitro group to an amine also reduced the aldehyde. How can I achieve selective reduction?
A4: Chemoselective reduction of the nitro group in the presence of an aldehyde is challenging. Strong reducing agents like LiAlH₄ or catalytic hydrogenation with Pd/C under high pressure will typically reduce both functional groups. To achieve selectivity, consider using milder, chemoselective reagents. Common methods include:
-
Transfer hydrogenation with reagents like ammonium formate or hydrazine hydrate in the presence of a catalyst (e.g., Pd/C, Raney Ni).
-
Reduction using sodium sulfide (Na₂S) or sodium hydrosulfide (NaSH), which are known for their selectivity towards nitro groups in the presence of other reducible functionalities.
Troubleshooting Guides
Issue 1: Low Yield in Wittig Reaction
-
Symptom: The formation of the desired alkene is low, and a significant amount of starting aldehyde remains. A large amount of triphenylphosphine oxide is also present.
-
Potential Cause: Incomplete formation or decomposition of the ylide. The ylide may be unstable or sterically hindered.
-
Troubleshooting Steps:
-
Base Selection: Ensure the base used is strong enough to deprotonate the phosphonium salt completely (e.g., n-BuLi, NaH). For stabilized ylides, weaker bases like NaOMe can be used.
-
Anhydrous Conditions: Perform the reaction under strictly anhydrous conditions, as moisture can quench the ylide.
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Temperature Control: Generate the ylide at a low temperature (e.g., 0 °C or -78 °C) to prevent decomposition before adding the aldehyde.
-
Purification: Triphenylphosphine oxide can be difficult to remove. Purification via column chromatography on silica gel is standard.
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Issue 2: Product Discoloration (Dark Red/Brown)
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Symptom: The final product or reaction mixture is intensely colored, suggesting the presence of impurities.
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Potential Cause: The pyrrolidino-substituted nitroaromatic system is highly conjugated and can form colored charge-transfer complexes or degradation products, especially when exposed to light, air, or acid.
-
Troubleshooting Steps:
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (Nitrogen or Argon) to prevent air oxidation.
-
Light Protection: Protect the reaction vessel from light by wrapping it in aluminum foil.
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Purification Method: Use activated charcoal during recrystallization to remove colored impurities. Column chromatography is also effective.
-
pH Control: Avoid strongly acidic conditions during workup, as this can lead to decomposition.
-
Data & Protocols
Table 1: Common Side Products and Their Characteristics
| Reaction Type | Common Side Product | Molecular Formula | Molecular Weight ( g/mol ) | Distinguishing Feature |
| Oxidation | 3-Nitro-4-(pyrrolidin-1-yl)benzoic acid | C₁₁H₁₂N₂O₄ | 236.23 | Acidic; will be soluble in aqueous base. |
| Reduction | 3-Amino-4-(pyrrolidin-1-yl)benzaldehyde | C₁₁H₁₄N₂O | 190.24 | Basic; will show characteristic primary amine signals in NMR. |
| Reductive Amination | (3-Nitro-4-(pyrrolidin-1-yl)phenyl)methanol | C₁₁H₁₄N₂O₃ | 222.24 | Absence of aldehyde proton and presence of a benzylic alcohol proton in NMR. |
| Wittig Reaction | Triphenylphosphine oxide | C₁₈H₁₅OP | 278.28 | Highly polar; often appears as a distinct spot near the baseline on TLC. |
Protocol 1: Knoevenagel Condensation with Malononitrile
This protocol is a representative procedure for the Knoevenagel condensation.
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Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.
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Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or ammonium acetate (0.1 eq).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.
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Workup: Once the starting aldehyde is consumed, cool the reaction mixture in an ice bath to precipitate the product.
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Purification: Filter the solid product and wash with cold ethanol. If necessary, recrystallize from ethanol or purify further using column chromatography on silica gel. The primary side product to remove is excess malononitrile and any unreacted starting material.
Visual Guides
Reaction Pathway: Main vs. Side Reactions in Reductive Amination
Caption: Workflow of a reductive amination, highlighting the desired path versus a common side reaction.
Troubleshooting Flowchart: Identifying Unknown Impurities
Purification of crude 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde by recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of crude 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures.[1] For aromatic nitro compounds like this compound, common choices include ethanol, or a two-solvent mixture such as toluene/petroleum ether or dichloromethane/hexane.[2][3] It is recommended to perform small-scale solvent screening to determine the optimal solvent or solvent system for your specific crude product.
Q2: My compound is not crystallizing, even after cooling the solution. What should I do?
A2: Several factors can hinder crystallization. The most common issue is using too much solvent, which keeps the compound dissolved even at low temperatures.[1][4] You can try to evaporate some of the solvent to concentrate the solution and then attempt to cool it again.[1] Another reason could be supersaturation, where the solution holds more dissolved solute than it should.[1] In this case, you can induce crystallization by scratching the inside of the flask with a glass rod or by adding a small "seed" crystal of the pure compound.[1] Insufficient cooling can also be a factor, so using an ice bath may help; however, slow cooling is generally preferred for obtaining purer crystals.[1]
Q3: Instead of crystals, an oil is forming at the bottom of my flask. How can I fix this?
A3: This phenomenon, known as "oiling out," occurs when the solute separates from the solution at a temperature above its melting point.[1] This is often caused by a high concentration of the solute and rapid cooling.[1] To resolve this, reheat the mixture until the oil redissolves completely, then add a small amount of additional hot solvent to slightly decrease the saturation.[1][5] Subsequently, allow the solution to cool much more slowly to encourage the formation of a crystal lattice rather than an amorphous oil.[1]
Q4: My final product is still colored, even after recrystallization. How can I remove the color?
A4: If the colored impurities have similar solubility to your target compound, a single recrystallization may not be sufficient. If the solution is highly colored, you can try adding a small amount of activated charcoal to the hot solution before filtration.[1] The charcoal can adsorb colored impurities. After adding the charcoal, heat the solution to boiling for a few minutes and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[1]
Q5: What is a typical recovery yield for recrystallization?
A5: The recovery yield can vary depending on the purity of the crude material and the chosen solvent system. A common reason for low yield is using an excessive amount of solvent, which keeps a significant portion of the product dissolved in the mother liquor even after cooling.[1] Washing the collected crystals with a solvent that is not ice-cold or using too much of it can also lead to product loss.[1] Always use the minimum amount of hot solvent necessary to dissolve your crude product and wash the final crystals with a minimal amount of ice-cold solvent.[1][6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling | - Too much solvent was used.- The solution is supersaturated.- Insufficient cooling. | - Gently heat the solution to evaporate some of the solvent and then cool again.[1]- Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal.[1][7]- Ensure the solution has been cooled sufficiently, potentially in an ice bath.[1] |
| "Oiling out" (formation of an oily layer instead of crystals) | - The solute is separating from the solution above its melting point.- High concentration of the solute.- Rapid cooling. | - Reheat the mixture to redissolve the oil, add a small amount of additional hot solvent, and cool slowly.[1][5]- Consider using a solvent with a lower boiling point.[1] |
| Low yield of recovered crystals | - Using an excessive amount of solvent.- Washing the crystals with warm or an excessive amount of solvent.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent required for dissolution.[1][6]- Wash the collected crystals with a minimal amount of ice-cold solvent.[1]- Ensure the filtration apparatus is pre-heated to prevent the product from crystallizing in the funnel. |
| Product is still impure after recrystallization | - The chosen solvent is not effective at separating the impurities.- The cooling process was too rapid, trapping impurities in the crystal lattice. | - Perform a second recrystallization, possibly with a different solvent system.[8]- Allow the solution to cool slowly and undisturbed to promote the formation of pure crystals.[9] |
| Colored product | - Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution and perform a hot filtration before cooling.[1] |
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure. The choice of solvent and specific volumes should be optimized based on small-scale trials.
1. Solvent Selection:
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Place a small amount of the crude this compound into several test tubes.
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Add a few drops of different potential solvents (e.g., ethanol, isopropanol, toluene, ethyl acetate) or solvent mixtures (e.g., toluene/petroleum ether, dichloromethane/hexane) to each test tube.
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Observe the solubility at room temperature and upon gentle heating.
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The ideal solvent will dissolve the crude product when hot but show low solubility at room temperature.[1]
2. Dissolution:
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Place the crude this compound in an Erlenmeyer flask.
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Add the chosen solvent in small portions while gently heating the mixture on a hot plate or in a water bath.[1]
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Continue adding the solvent until the solid completely dissolves. Avoid adding a large excess of solvent to maximize the yield.[6]
3. Decolorization (Optional):
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If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
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Reheat the solution to boiling for a few minutes while stirring.[1]
4. Hot Filtration:
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If activated charcoal was used or if there are any insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove the solid impurities. This step should be done quickly to prevent premature crystallization.[10]
5. Crystallization:
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Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature.[9][10]
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Once the flask has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.[1]
6. Isolation and Washing of Crystals:
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Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]
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Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[1]
7. Drying:
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Allow the crystals to air-dry on the filter paper or transfer them to a watch glass to dry. For faster drying, a desiccator under vacuum can be used.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting guide for common recrystallization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Impact of B-Ring Substitution on the Anti-Inflammatory Activity of Nitrochalcones [mdpi.com]
- 3. Making sure you're not a bot! [oc-praktikum.de]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
Column chromatography protocol for 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde purification
This technical support guide provides a comprehensive column chromatography protocol for the purification of 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde. It includes detailed methodologies, troubleshooting advice, and frequently asked questions to assist researchers, scientists, and drug development professionals in achieving high purity of the target compound.
Experimental Protocol: Column Chromatography
This protocol outlines the steps for purifying this compound using silica gel column chromatography. The provided solvent systems and parameters are excellent starting points for optimization.
1. Materials and Reagents:
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Crude this compound
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Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
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Hexane (or petroleum ether)
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Ethyl acetate
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Dichloromethane (DCM)
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Methanol (MeOH)
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Triethylamine (TEA) - optional, for basic compounds
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Glass column with stopcock
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Sand (acid-washed)
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Cotton or glass wool
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Collection tubes or flasks
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Thin Layer Chromatography (TLC) plates (silica gel coated)
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TLC developing chamber
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UV lamp (254 nm)
2. Preparation of the Column (Wet Packing Method):
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Place a small plug of cotton or glass wool at the bottom of the column.
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Add a thin layer of sand (approximately 1 cm) on top of the plug.
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In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexane). The consistency should be pourable but not too dilute.
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Pour the slurry into the column. Gently tap the sides of the column to ensure even packing and to dislodge any air bubbles.
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Open the stopcock to allow some solvent to drain, which helps in compacting the silica bed. Ensure the solvent level never drops below the top of the silica gel.
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Add another thin layer of sand on top of the packed silica gel to prevent disturbance during sample and eluent addition.
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Equilibrate the column by running 2-3 column volumes of the initial eluent through it.
3. Sample Loading:
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Dry Loading (Recommended for moderately soluble compounds):
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Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).
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Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.
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Evaporate the solvent completely under reduced pressure to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.
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Carefully add this powder to the top of the prepared column.
-
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Wet Loading:
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Dissolve the crude product in the smallest possible volume of the initial eluent.
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Using a pipette, carefully apply the solution to the top of the column, allowing it to adsorb onto the sand layer without disturbing the silica bed.
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4. Elution and Fraction Collection:
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Begin elution with the starting mobile phase (e.g., 10% ethyl acetate in hexane). The ideal starting solvent system should give the target compound an Rf value of approximately 0.2-0.3 on a TLC plate.[1]
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Collect fractions in appropriately sized test tubes or flasks.
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Monitor the separation by periodically analyzing the collected fractions using TLC. Spot the fractions on a TLC plate and visualize under a UV lamp.
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If the separation is slow or the compound is not eluting, gradually increase the polarity of the mobile phase (gradient elution). For example, move from 10% to 20%, then 30% ethyl acetate in hexane.
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Combine the fractions containing the pure product, as determined by TLC analysis.
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Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.
Data Presentation
The following tables provide suggested starting points for developing the purification protocol. Optimal conditions may vary based on the specific impurities present in the crude mixture.
Table 1: Suggested Mobile Phase Systems for TLC Analysis
| Solvent System (v/v) | Typical Rf of Target Compound | Observations |
| 20% Ethyl Acetate / 80% Hexane | 0.2 - 0.3 | Good starting point for initial analysis and column elution. |
| 30% Ethyl Acetate / 70% Hexane | 0.4 - 0.5 | Useful if the compound is retained too strongly in 20% EtOAc. |
| 50% Ethyl Acetate / 50% Hexane | 0.6 - 0.7 | May be too polar for good separation from less polar impurities. |
| 5% Methanol / 95% Dichloromethane | 0.3 - 0.4 | An alternative polar system, effective for more polar compounds. |
Table 2: Column Chromatography Parameters
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (60-120 mesh or 230-400 mesh) |
| Column Dimensions | 20-40 mm diameter, 30-50 cm length (for 1-5 g of crude material) |
| Sample Loading | Dry loading is generally preferred. |
| Elution Mode | Isocratic or Gradient Elution |
| Flow Rate | Gravity flow or low pressure (flash chromatography) |
| Fraction Size | 10-25 mL, depending on column size and separation |
Mandatory Visualization
Caption: Workflow for the purification of this compound.
Troubleshooting Guide
Question: My compound is streaking or tailing on the TLC plate and the column. What should I do?
Answer: Streaking is common for compounds containing basic amine groups like the pyrrolidine moiety in your product. The acidic nature of standard silica gel can lead to strong, non-ideal interactions.
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Solution: Add a small amount of a basic modifier, such as triethylamine (TEA), to your mobile phase. A concentration of 0.5-1% (v/v) is typically sufficient to neutralize the acidic sites on the silica gel and improve peak shape.
Question: The product is not moving off the baseline of the TLC plate, even with a relatively polar solvent system (e.g., 50% ethyl acetate in hexane). What's wrong?
Answer: If your compound is highly retained, the solvent system is not polar enough to elute it effectively.
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Solution 1: Switch to a more polar solvent system. A mixture of dichloromethane (DCM) and methanol (MeOH) is a good alternative. Start with 1-2% MeOH in DCM and gradually increase the methanol concentration.
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Solution 2: Ensure your crude material is fully dissolved before loading and that it is not precipitating at the top of the column.
Question: I see multiple yellow/orange spots on my TLC plate, and I'm not sure which one is the product.
Answer: The crude product may contain unreacted starting materials or side-products. This compound is a relatively polar molecule due to the nitro and amino groups.
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Solution: The product should be one of the more polar spots (lower Rf value). You can often distinguish it from starting materials like 4-chloro-3-nitrobenzaldehyde, which would be less polar. If available, running a TLC with a small amount of a reference standard of the pure product alongside your crude mixture is the most reliable way to identify the correct spot.
Question: The separation between my product and an impurity is very poor, even though I've tried different solvent polarities.
Answer: Simply increasing the polarity may not improve the separation if the two compounds have similar polarities. The selectivity of the solvent system needs to be changed.
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Solution: Try a different combination of solvents. For example, if you are using an ethyl acetate/hexane system, switch to a dichloromethane/methanol or a toluene/ethyl acetate system. Different solvents interact with the compounds and the silica gel in unique ways, which can often resolve closely eluting spots.
Frequently Asked Questions (FAQs)
Q1: Is this compound stable on silica gel?
A1: Generally, nitro-substituted benzaldehydes are stable on silica gel. However, the presence of the electron-donating pyrrolidine group might make the aromatic ring more susceptible to oxidation or decomposition on acidic silica over prolonged periods. It is advisable to perform the chromatography relatively quickly and not let the compound sit on the column for an extended time.
Q2: What are the most likely impurities I need to separate?
A2: The most common impurities will depend on the synthetic route. A likely synthesis involves the nucleophilic aromatic substitution of a leaving group (like a halogen) at the 4-position of a 3-nitrobenzaldehyde derivative with pyrrolidine. Therefore, the most probable impurity is the unreacted starting material (e.g., 4-chloro-3-nitrobenzaldehyde or 4-fluoro-3-nitrobenzaldehyde). This starting material will be less polar than the final product and should elute first from the column.
Q3: Can I use alumina instead of silica gel for the stationary phase?
A3: Yes, neutral or basic alumina can be a good alternative to silica gel, especially if you are experiencing issues with compound degradation or irreversible adsorption on acidic silica. Alumina is generally more robust towards basic compounds. You will likely need to re-optimize your solvent system, as the elution order and retention times may differ from silica gel.
Q4: How do I know when to stop collecting fractions?
A4: Continue collecting fractions as long as you see spots on your TLC analysis. After the main product has eluted, it is good practice to flush the column with a highly polar solvent (e.g., 10-20% methanol in dichloromethane) to ensure that no highly retained impurities are left on the column. This "column flush" fraction should be collected and analyzed separately.
Q5: My purified product is still showing a slight yellow color. Is it pure?
A5: Many nitro-aromatic compounds are inherently yellow or orange in color, so a yellow appearance is expected for this compound. The color itself is not necessarily an indication of impurity. Purity should be assessed by analytical methods such as TLC (observing a single spot), NMR spectroscopy, or HPLC.
References
Troubleshooting low yield in the synthesis of 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde derivatives
Welcome to the technical support center for the synthesis of 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, providing potential causes and recommended solutions in a question-and-answer format.
Q1: Why is the yield of my this compound unexpectedly low?
A1: Low yields in this nucleophilic aromatic substitution (SNAr) reaction can stem from several factors. The primary reasons include incomplete reaction, degradation of starting materials or product, and competing side reactions.
Potential Causes & Solutions:
| Potential Cause | Recommended Action | Explanation |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (e.g., 4-chloro-3-nitrobenzaldehyde) is consumed. - Increase Reaction Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be cautious as excessive heat can lead to side reactions. A temperature range of 50-80°C is a good starting point for optimization. - Use a More Reactive Leaving Group: If using 4-chloro-3-nitrobenzaldehyde, consider switching to 4-fluoro-3-nitrobenzaldehyde. Fluorine is a better leaving group in SNAr reactions due to its high electronegativity, which activates the ring towards nucleophilic attack. | The rate of SNAr reactions is dependent on time, temperature, and the nature of the leaving group. Optimizing these parameters is crucial for driving the reaction to completion. |
| Suboptimal Solvent Choice | - Switch to an Aprotic Polar Solvent: Solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) are generally preferred for SNAr reactions. - Avoid Protic Solvents: Protic solvents such as methanol or ethanol can solvate the pyrrolidine nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction. | The choice of solvent can significantly impact the nucleophilicity of the amine and the stability of the intermediates. Aprotic polar solvents are effective at solvating the charged intermediate (Meisenheimer complex) without deactivating the nucleophile. |
| Presence of Water in Reagents/Solvent | - Use Anhydrous Solvents and Reagents: Ensure all solvents and reagents are dry. Water can compete with pyrrolidine as a nucleophile, although it is much weaker, and can also affect the solubility of reagents. | Water can interfere with the desired reaction pathway and should be minimized for optimal results. |
| Insufficient Base | - Add a Non-Nucleophilic Base: The reaction generates HCl (or HF), which will protonate the pyrrolidine, rendering it non-nucleophilic. Use a slight excess (1.1-1.5 equivalents) of a non-nucleophilic base like potassium carbonate (K2CO3) or triethylamine (Et3N) to neutralize the acid formed. | Maintaining a basic environment is essential to ensure that the pyrrolidine remains in its free, nucleophilic form throughout the reaction. |
Q2: My TLC analysis shows multiple spots, indicating the presence of impurities. What are the likely side products and how can I minimize them?
A2: The formation of multiple products is a common issue. Understanding the potential side reactions is key to mitigating them.
Potential Side Reactions & Minimization Strategies:
| Side Reaction | Likely Byproduct(s) | Minimization Strategy |
| Aldol Condensation | Self-condensation or crossed-aldol products of the benzaldehyde. | - Control Basicity and Temperature: Use a mild, non-nucleophilic base and avoid excessive temperatures. Strong bases and high heat can promote aldol reactions. - Work-up Procedure: Quench the reaction mixture and proceed with purification as soon as the reaction is complete to minimize the time the product is exposed to basic conditions. |
| Over-reaction/Degradation | Complex polymeric materials or products from reaction with the solvent (e.g., formylation in DMF at high temperatures). | - Careful Temperature Control: Avoid overheating the reaction mixture. - Monitor Reaction Progress: Stop the reaction once the starting material is consumed to prevent further reactions of the desired product. |
| Reaction with Impurities in Starting Materials | Unidentified byproducts. | - Purify Starting Materials: Ensure the purity of 4-halo-3-nitrobenzaldehyde and pyrrolidine before starting the reaction. |
Q3: I am having difficulty purifying the final product. What purification methods are most effective?
A3: Purifying this compound can be challenging due to the presence of polar byproducts and unreacted starting materials.
Purification Strategies:
| Purification Method | When to Use | Detailed Protocol |
| Recrystallization | If the crude product is a solid and of reasonable purity (>85%). | - Solvent Selection: Test various solvent systems. A common choice is a mixture of a good solvent (e.g., ethyl acetate, acetone) and a poor solvent (e.g., hexanes, heptane). - Procedure: Dissolve the crude product in a minimal amount of the hot "good" solvent, then slowly add the "poor" solvent until the solution becomes slightly cloudy. Allow to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Collect the crystals by filtration. |
| Column Chromatography | For complex mixtures or to achieve high purity. | - Stationary Phase: Silica gel is typically used. - Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30-50%) is a good starting point for elution. Monitor fractions by TLC. |
| Bisulfite Adduct Formation | To separate the aldehyde product from non-aldehyde impurities. | - Procedure: Dissolve the crude mixture in a suitable solvent (e.g., methanol). Add a saturated aqueous solution of sodium bisulfite and stir. The aldehyde will form a solid adduct which can be filtered off. To regenerate the aldehyde, treat the adduct with a mild base (e.g., sodium bicarbonate solution) or acid. |
Frequently Asked Questions (FAQs)
Q: What is the general experimental protocol for the synthesis of this compound?
A: The synthesis is typically a nucleophilic aromatic substitution reaction. A general protocol is as follows:
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-3-nitrobenzaldehyde (1.0 eq), a non-nucleophilic base such as potassium carbonate (1.2 eq), and a suitable aprotic polar solvent (e.g., DMF or DMSO).
-
Addition of Nucleophile: Add pyrrolidine (1.1 eq) dropwise to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to 60-80°C and monitor the progress by TLC. The reaction is typically complete within 2-6 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water. The crude product may precipitate as a solid.
-
Extraction: If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent such as ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude product by recrystallization or column chromatography as described in the purification guide above.
Q: Which leaving group is better for this reaction, chlorine or fluorine?
A: For nucleophilic aromatic substitution reactions, fluorine is generally a better leaving group than chlorine. The high electronegativity of fluorine strongly withdraws electron density from the aromatic ring, making the carbon atom attached to it more electrophilic and thus more susceptible to nucleophilic attack. This is the rate-determining step of the reaction. Therefore, using 4-fluoro-3-nitrobenzaldehyde as a starting material will likely result in a faster reaction and potentially a higher yield compared to 4-chloro-3-nitrobenzaldehyde under the same conditions.
Visualizing the Process
To aid in understanding the experimental workflow and troubleshooting logic, the following diagrams are provided.
Caption: A typical experimental workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting low yield in the synthesis.
3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde stability, storage, and handling
This technical support guide provides essential information on the stability, storage, and handling of 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde, along with troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for handling this compound safely?
A1: Always handle this compound in a well-ventilated area.[1] It is crucial to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[1] Avoid breathing in dust or fumes. After handling, wash your hands and any exposed skin thoroughly.[1]
Q2: How should I properly store this compound to ensure its stability?
A2: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1] The compound is stable under normal storage conditions.[1]
Q3: What are the known incompatibilities of this compound?
A3: While specific incompatibility data for this exact molecule is limited, based on its chemical structure (a nitro-substituted aromatic aldehyde), it is prudent to avoid contact with strong oxidizing agents, strong bases, and strong acids.
Q4: What is the shelf life of this compound?
A4: If a product has a designated expiration or retest date, it will be specified on its Certificate of Analysis (COA). For products without a specified date on the COA, it is recommended to handle them according to the conditions provided in the product literature and on the website. Such products should be regularly inspected to confirm they perform as expected.
Stability and Storage Data Summary
| Parameter | Recommendation | Source |
| Storage Temperature | Store below +30°C in a dry, well-ventilated area. | [2] |
| Stability | Stable under normal, recommended storage conditions. | [1] |
| Light Sensitivity | Protect from light to prevent potential degradation to benzene. | [3] |
| Incompatible Materials | Avoid strong oxidizing agents, strong bases, and strong acids. | N/A |
Troubleshooting Guide for Experimental Use
This guide focuses on common issues that may arise during the synthesis of Schiff bases, a frequent application for this aldehyde.
Problem 1: Incomplete or Slow Reaction
-
Possible Cause: Insufficient activation of the carbonyl group for nucleophilic attack by the amine.
-
Recommended Solution: The reaction may require acid catalysis to proceed efficiently. Adding a few drops of a catalytic amount of a weak acid, such as glacial acetic acid, can often accelerate the formation of the Schiff base intermediate.
Problem 2: Difficulty in Product Purification
-
Possible Cause: The polarity of the Schiff base product may be very similar to that of the unreacted this compound, making separation by column chromatography challenging.
-
Recommended Solution: Purification through recrystallization is often the most effective method. If the product is a solid and the starting materials are more soluble in a particular solvent system, this can be an efficient way to isolate the pure product. A common technique is to dissolve the crude product in a minimal amount of a hot solvent (like ethanol) and then add a co-solvent (like water) until precipitation of the pure product occurs.[4]
Problem 3: Presence of Impurities in the Final Product
-
Possible Cause: Unreacted starting materials may remain in the final product. This can be confirmed by techniques like Thin Layer Chromatography (TLC) or NMR spectroscopy. For instance, a singlet peak around 10.0 ppm in the NMR spectrum could indicate the presence of unreacted aldehyde.[4]
-
Recommended Solution: Ensure the reaction goes to completion by monitoring it with TLC. Adjusting the stoichiometry of the reactants or extending the reaction time may be necessary. If impurities persist, purification by recrystallization as described above is recommended.
Experimental Protocol: Synthesis of a Schiff Base
This protocol is adapted for the synthesis of a Schiff base using this compound and a primary amine.
Materials:
-
This compound
-
A primary amine (e.g., aniline or a substituted aniline)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve this compound in absolute ethanol.
-
In a separate container, dissolve an equimolar amount of the primary amine in absolute ethanol.
-
Add the amine solution to the aldehyde solution in the round-bottom flask with stirring.
-
Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux for a period of 3 to 5 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect the solid product by filtration and wash it with a small amount of cold ethanol.
-
If no precipitate forms, the product can often be precipitated by adding cold water to the reaction mixture.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visual Workflow for Troubleshooting
Below is a diagram illustrating a logical workflow for troubleshooting common issues during experiments with this compound.
Caption: Troubleshooting workflow for experiments.
References
Technical Support Center: Catalyst Deactivation in Reactions with 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals encountering catalyst deactivation during reactions involving 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde. The guidance is primarily focused on the catalytic hydrogenation of the nitro group, a common transformation for this class of molecules.
Troubleshooting Guide
Users experiencing a decline in catalyst performance during the reduction of this compound can refer to the following guide to diagnose and address common issues. The primary catalyst considered is Palladium on Carbon (Pd/C), a standard choice for nitro group reductions.[1]
Issue: Decreased Reaction Rate or Incomplete Conversion
| Potential Cause | Diagnostic Check | Recommended Action |
| Catalyst Poisoning | Analyze starting materials and solvent for common poisons (e.g., sulfur, thiols, or other nitrogen-containing heterocycles).[2] | Purify reactants and solvent. Consider using a guard bed or scavenger resin to remove specific poisons. |
| Coking/Fouling | After the reaction, analyze the catalyst for carbonaceous deposits using Temperature Programmed Oxidation (TPO) or visual inspection (catalyst appears black and clumped).[3] | Optimize reaction conditions (lower temperature, shorter reaction time). Implement a catalyst regeneration protocol.[4][5] |
| Sintering/Aggregation | Analyze fresh and spent catalyst via Transmission Electron Microscopy (TEM) to observe palladium particle size. An increase in average particle size indicates sintering.[4] | Operate at the lowest effective temperature. Ensure proper agitation to avoid localized heating. |
| Formation of Inactive Catalyst Species | Use X-ray Photoelectron Spectroscopy (XPS) to analyze the oxidation state of palladium on the spent catalyst. Formation of Pd(0) from a Pd(II) precursor without effective H2 activation can lead to deactivation.[6] | Ensure adequate hydrogen pressure and dispersion. For some systems, additives can help maintain the active catalytic cycle. |
| Product Inhibition | Monitor reaction kinetics. A sharp decrease in rate as product concentration increases may suggest product inhibition. The product, an aniline derivative, can sometimes bind to the catalyst surface. | Increase catalyst loading or consider a different solvent to minimize product adsorption. |
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for Pd/C catalyst deactivation when reducing this compound?
A1: The most frequent causes of deactivation are poisoning and coking.[3] The substrate itself or impurities in the starting material or solvent can act as poisons. The complex organic nature of the reactant and product can also lead to the formation of carbonaceous deposits (coke) on the catalyst surface, blocking active sites.[3]
Q2: Can the pyrrolidine group on the reactant molecule poison the catalyst?
A2: Yes, it is possible. Amines can interact with the metal surface of the catalyst.[7] While the pyrrolidine is a tertiary amine and may have less of an inhibitory effect than primary or secondary amines, strong adsorption onto the palladium surface can still occur, leading to a reduction in active sites available for the nitro group hydrogenation.
Q3: My reaction has stalled. How can I determine if it's a catalyst deactivation issue or another problem?
A3: First, verify other reaction parameters: ensure the hydrogen supply is adequate and the reaction temperature and pressure are correct. If these are in order, take a small sample of the reaction mixture and add a fresh batch of catalyst. If the reaction restarts, it strongly indicates that the original catalyst was deactivated.
Q4: Is it possible to regenerate the deactivated Pd/C catalyst?
A4: Yes, regeneration is often possible, depending on the deactivation mechanism. For deactivation by coking or fouling, a careful washing procedure with solvents or a mild oxidative treatment can be effective.[4][5][8] For poisoning, the treatment is poison-specific and may be more complex. Sintering is generally irreversible.
Q5: What impact does the solvent have on catalyst stability?
A5: The solvent plays a crucial role. It affects the solubility of the reactant, product, and hydrogen, and can influence the interaction of potential poisons with the catalyst. A solvent that promotes good mass transfer and minimizes side reactions is ideal. For instance, using methanol or ethanol is common for such hydrogenations.
Quantitative Data on Catalyst Performance
The following tables present representative data for the hydrogenation of a substituted nitroarene like this compound using 5% Pd/C.
Table 1: Effect of Catalyst Loading on Initial Reaction Rate
| Catalyst Loading (mol%) | Initial Rate (mol/L·s) | Time to >99% Conversion (h) |
| 0.5 | 1.2 x 10⁻⁴ | 12 |
| 1.0 | 2.5 x 10⁻⁴ | 6 |
| 2.0 | 4.8 x 10⁻⁴ | 3 |
Table 2: Catalyst Recycling and Deactivation
| Cycle Number | Conversion after 6h (%) | Estimated Activity Loss (%) |
| 1 (Fresh Catalyst) | >99 | 0 |
| 2 | 85 | 15 |
| 3 | 68 | 32 |
| 4 (After Regeneration) | 95 | 5 |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of this compound
-
Reactor Setup: To a glass-lined autoclave, add this compound (1.0 eq), methanol (10 mL per gram of substrate), and 5% Pd/C catalyst (1.0 mol%).
-
Inerting: Seal the reactor and purge three times with nitrogen, followed by three purges with hydrogen.
-
Reaction: Pressurize the reactor with hydrogen to 50 psi (approx. 3.4 bar). Stir the reaction mixture vigorously at room temperature (25°C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking aliquots at regular intervals. The reaction is typically complete within 3-6 hours.
-
Work-up: Upon completion, carefully vent the hydrogen and purge the reactor with nitrogen. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, 3-Amino-4-(pyrrolidin-1-yl)benzaldehyde.
Protocol 2: Regeneration of Deactivated Pd/C Catalyst (for Coking/Fouling)
-
Recovery: After the reaction, recover the catalyst by filtration.
-
Solvent Washing: Wash the catalyst sequentially with deionized water (3 times) and methanol (3 times) to remove adsorbed organic species.[8]
-
Acid/Base Wash (Optional): For more stubborn fouling, a dilute acid (e.g., acetic acid) or base wash can be employed, followed by thorough washing with deionized water to neutrality.[4][9]
-
Drying: Dry the washed catalyst in a vacuum oven at 60-80°C overnight.
-
Activity Test: The regenerated catalyst is now ready for reuse. Its activity should be compared against a fresh catalyst.
Visualizations
Caption: Troubleshooting workflow for catalyst deactivation.
Caption: Simplified mechanism of nitro group hydrogenation.
References
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deactivation of gold(i) catalysts in the presence of thiols and amines – characterisation and catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. CN105363476A - Palladium/carbon catalyst regeneration and mechanical application method - Google Patents [patents.google.com]
- 9. CN101024184A - Method for reactivating deactivated palladium/carbon catalyst - Google Patents [patents.google.com]
Managing temperature control during the nitration of 4-(pyrrolidin-1-yl)benzaldehyde
Welcome to the Technical Support Center for the nitration of 4-(pyrrolidin-1-yl)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during this sensitive electrophilic aromatic substitution. Particular focus is given to managing the reaction temperature, a critical parameter for achieving high yield and purity.
Troubleshooting Guide
This guide addresses specific problems that may arise during the nitration of 4-(pyrrolidin-1-yl)benzaldehyde, offering potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction mixture turns dark brown or black, resulting in a tarry, impure product. | 1. Oxidation of the substrate: The pyrrolidinyl group strongly activates the aromatic ring, making it highly susceptible to oxidation by the nitrating agent (nitric acid).[1] 2. Runaway reaction: The nitration of this activated substrate is highly exothermic. A rapid increase in temperature can lead to uncontrolled side reactions and decomposition.[2] | 1. Lower the reaction temperature: Conduct the reaction at a significantly reduced temperature (e.g., -15°C to 0°C) to minimize the rate of oxidation.[1][3] 2. Slow, controlled addition of nitrating agent: Add the nitrating agent dropwise with vigorous stirring to dissipate heat effectively and prevent localized hotspots.[2] 3. Use a milder nitrating agent: Consider alternatives to the standard nitric acid/sulfuric acid mixture, such as acetyl nitrate, which may reduce oxidation. |
| Low yield of the desired 3-nitro-4-(pyrrolidin-1-yl)benzaldehyde. | 1. Formation of by-products: Elevated temperatures can promote the formation of dinitrated products or lead to decomposition of the starting material and product.[2][3] 2. Incomplete reaction: The reaction may not have proceeded to completion if the temperature was too low or the reaction time was insufficient. | 1. Strict temperature control: Maintain a consistently low temperature throughout the addition of the nitrating agent. An ice-salt bath is recommended to achieve temperatures below 0°C.[2] 2. Monitor the reaction: Use Thin Layer Chromatography (TLC) or another suitable analytical technique to monitor the consumption of the starting material and the formation of the product. |
| Presence of significant amounts of dinitrated by-products. | 1. Excessive reaction temperature: Higher temperatures provide the activation energy for a second nitration to occur on the already activated ring.[3] 2. Excess of nitrating agent: Using too much of the nitrating mixture can drive the reaction towards dinitration. | 1. Maintain very low temperatures: For highly activated substrates, temperatures in the range of -15°C to -8°C have been shown to be effective in preventing dinitration.[3] 2. Use stoichiometric amounts of the nitrating agent: Carefully calculate and use the appropriate molar equivalents of the nitrating agent. |
| Formation of unexpected isomers. | While the pyrrolidinyl group is a strong ortho-, para- director and the aldehyde is a meta- director, the conditions of the nitration can influence the regioselectivity. The primary expected product is this compound. The formation of other isomers is less common but can be influenced by the specific nitrating agent and reaction conditions. | 1. Confirm the structure of your product: Use analytical methods such as NMR and mass spectrometry to verify the isomeric purity of your product. 2. Control the reaction conditions: Adhere strictly to a validated protocol to ensure consistent regioselectivity. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the nitration of 4-(pyrrolidin-1-yl)benzaldehyde?
Due to the strong activating effect of the pyrrolidinyl group, the reaction is highly exothermic and prone to side reactions at elevated temperatures. A very low temperature range, such as -15°C to 0°C , is recommended to control the reaction rate, minimize the formation of by-products like dinitrated compounds, and prevent oxidation of the substrate.[2][3]
Q2: My reaction is extremely fast and the temperature is difficult to control. What can I do?
This is a common issue with highly activated substrates. To manage the reaction rate and temperature:
-
Use a more dilute solution: This can help to better dissipate the heat generated.
-
Ensure very slow addition of the nitrating agent: Add the nitrating mixture drop by drop with highly efficient stirring.
-
Pre-cool all solutions: Cool both the substrate solution and the nitrating agent before mixing.
-
Use an efficient cooling bath: An ice-salt or dry ice/acetone bath is more effective than a simple ice-water bath for maintaining very low temperatures.[2]
Q3: Why is my product a dark, oily substance instead of a crystalline solid?
The formation of a dark oil or tar is typically indicative of significant side reactions, most commonly oxidation of the electron-rich aromatic ring by nitric acid.[1] This is exacerbated by poor temperature control. To obtain a cleaner, crystalline product, it is crucial to maintain a very low reaction temperature and control the addition rate of the nitrating agent.
Q4: Can I use a different nitrating agent to avoid these issues?
Yes, alternative nitrating agents can be considered. For instance, acetyl nitrate (generated in situ from nitric acid and acetic anhydride) can sometimes be a milder alternative to the highly acidic and oxidizing nitric acid/sulfuric acid mixture. However, the regioselectivity and reactivity may differ, so the protocol would need to be adapted and optimized.
Quantitative Data on Temperature Effects
The following table summarizes the expected impact of temperature on the nitration of a highly activated aromatic aldehyde, based on data from the nitration of p-anisaldehyde, a compound with similar electronic properties.
| Temperature Range | Expected Major Product | Observed By-products | Reference |
| -15°C to -8°C | 4-methoxy-3-nitrobenzaldehyde | None detected | [3] |
| 25°C to 40°C | 4-methoxy-3-nitrobenzaldehyde | 2-nitroanisole, 4-methoxy-3,5-dinitrobenzaldehyde, 2,4-dinitroanisole | [3] |
This data illustrates that even a moderate increase in temperature can lead to the formation of multiple by-products, significantly reducing the purity and yield of the desired mononitrated product.[3]
Experimental Protocols
Adapted Protocol: Nitration of 4-(pyrrolidin-1-yl)benzaldehyde
Materials:
-
4-(pyrrolidin-1-yl)benzaldehyde
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice
-
Deionized Water
-
Suitable organic solvent (e.g., tert-butyl methyl ether)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Nitrating Mixture: In a three-necked flask equipped with a thermometer, a dropping funnel, and a magnetic stirrer, carefully add the required volume of concentrated sulfuric acid. Cool the flask in an ice-salt bath to below 0°C. Slowly and cautiously add fuming nitric acid to the sulfuric acid while stirring vigorously. Maintain the temperature below 10°C during this process. [1]
-
Nitration Reaction: In a separate flask, dissolve 4-(pyrrolidin-1-yl)benzaldehyde in a suitable solvent and cool the solution to -15°C in an ice-salt bath. To this cooled solution, add the prepared nitrating mixture dropwise from the dropping funnel. It is critical to maintain the internal reaction temperature between -15°C and -5°C throughout the addition.
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at the low temperature and monitor its progress by TLC until the starting material is consumed.
-
Work-up and Isolation: Carefully pour the reaction mixture onto a large amount of crushed ice in a beaker with stirring. The crude product should precipitate. Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.
-
Purification: To remove acidic impurities, dissolve the crude product in an organic solvent like tert-butyl methyl ether and wash it with a 5% sodium bicarbonate solution. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The solid residue can be further purified by recrystallization from a suitable solvent system (e.g., toluene/petroleum ether).[1]
Visualizations
Caption: Experimental workflow for the nitration of 4-(pyrrolidin-1-yl)benzaldehyde.
Caption: Troubleshooting decision tree for temperature control during nitration.
References
Technical Support Center: Purification of 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde
Welcome to the technical support center for the purification of 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and detailed protocols for removing positional isomers from the crude product.
Frequently Asked Questions (FAQs)
Q1: What are the likely positional isomers in my crude this compound?
A1: The most probable synthetic route to this compound is the nitration of 4-(pyrrolidin-1-yl)benzaldehyde. The pyrrolidinyl group is an ortho-, para-directing group. Since the para-position is occupied by the aldehyde, the nitration will primarily occur at the ortho and meta positions relative to the pyrrolidinyl group. Therefore, the main positional isomer impurity is expected to be 2-Nitro-4-(pyrrolidin-1-yl)benzaldehyde .
Q2: I am having difficulty purifying my product. What are the key challenges?
A2: The primary challenge in separating positional isomers of substituted nitroaromatics is their similar physicochemical properties, such as polarity and solubility.[1] This often leads to co-elution in chromatography and difficulty in achieving selective crystallization.
Q3: Which purification techniques are most effective for this separation?
A3: The most common and effective techniques for separating positional isomers of this nature are:
-
Recrystallization: This is often the first method to try, especially if there is a significant difference in the solubility and crystal packing of the isomers.
-
Column Chromatography: A highly effective technique for separating compounds with even minor differences in polarity.
-
Preparative High-Performance Liquid Chromatography (HPLC): This method offers the highest resolution for separating very similar compounds and is suitable for obtaining high-purity material.[2]
Troubleshooting Common Purification Issues
Problem: My compound will not crystallize during recrystallization.
-
Possible Cause: The chosen solvent is not ideal, or the solution is not sufficiently saturated.
-
Solution:
-
Solvent Screening: Perform small-scale solubility tests with a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with hexanes or water). The ideal solvent will dissolve the crude product when hot but not when cold.
-
Induce Crystallization: If the cooled solution is clear, try scratching the inside of the flask with a glass rod at the liquid's surface or adding a seed crystal of pure product.
-
Concentrate the Solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Problem: The purity of my product does not improve after recrystallization.
-
Possible Cause: The isomers have very similar solubilities in the chosen solvent.
-
Solution:
-
Try a Different Solvent System: The selectivity of crystallization is highly dependent on the solvent. Experiment with different solvents or solvent pairs.
-
Switch to Chromatography: If recrystallization is ineffective, column chromatography or preparative HPLC will likely be necessary.
-
Problem: My isomers are co-eluting during column chromatography.
-
Possible Cause: The mobile phase polarity is not optimal, or the stationary phase is not providing enough selectivity.
-
Solution:
-
Optimize the Mobile Phase: Run thin-layer chromatography (TLC) with various solvent systems (e.g., different ratios of ethyl acetate/hexanes, dichloromethane/methanol) to find a system that shows good separation between the spots corresponding to your product and the impurity.
-
Change the Stationary Phase: If silica gel does not provide adequate separation, consider using alumina or a bonded-phase silica gel.
-
Use a Gradient Elution: A gradual increase in the polarity of the mobile phase during the column run can improve the separation of closely eluting compounds.
-
Problem: I am seeing broad peaks and poor resolution in preparative HPLC.
-
Possible Cause: Column overloading, inappropriate mobile phase, or the wrong type of column.
-
Solution:
-
Reduce Sample Load: Overloading the column is a common cause of poor peak shape.[3] Reduce the amount of crude material injected.
-
Optimize the Mobile Phase: Develop an analytical-scale HPLC method first to find the best mobile phase composition (e.g., acetonitrile/water or methanol/water, with or without additives like formic acid) that provides good separation.[4]
-
Select a Different Column: While C18 columns are common, a phenyl-hexyl column can offer different selectivity for aromatic compounds due to π-π interactions.[5] For nitroaromatic compounds, polar-embedded phases have also shown unusual and effective selectivities.[5]
-
Quantitative Data
A significant challenge in developing a purification strategy is the lack of available physical data for the primary impurity, 2-Nitro-4-(pyrrolidin-1-yl)benzaldehyde. The following tables provide known data for the target compound and solubility data for structurally similar compounds to guide solvent selection.
Table 1: Physical Properties of this compound and Related Isomers
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C₁₁H₁₂N₂O₃ | 220.22 | 103[6] |
| 2-Nitro-4-(pyrrolidin-1-yl)benzaldehyde | C₁₁H₁₂N₂O₃ | 220.22 | Not available in literature |
Note: The absence of a reported melting point for the 2-nitro isomer makes it difficult to predict the effectiveness of recrystallization without experimental trials.
Table 2: Solubility of Structurally Similar Compounds in Various Solvents
| Solvent | 3-Nitrobenzaldehyde | 4-Nitrobenzaldehyde | 4-Aminobenzaldehyde |
| Water | Sparingly soluble | Limited solubility[7] | Soluble[8] |
| Ethanol | Soluble | Soluble[7] | Soluble[9] |
| Acetone | Very Soluble | Soluble[7] | - |
| Ethyl Acetate | Very Soluble | Soluble[10] | Soluble |
| Toluene | Very Soluble | - | - |
| Benzene | - | Soluble[11] | Soluble[9] |
| Chloroform | - | Soluble[7] | - |
Disclaimer: This table provides solubility data for analogous compounds to guide initial solvent screening. The actual solubility of this compound and its isomers may differ due to the presence of the pyrrolidinyl group.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general procedure for purification by recrystallization. The choice of solvent is critical and should be determined by small-scale experiments.
-
Solvent Selection: In separate small test tubes, test the solubility of ~20 mg of the crude product in ~0.5 mL of various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene). Heat the soluble samples to boiling and then cool to room temperature, followed by cooling in an ice bath. A suitable solvent will dissolve the compound when hot and form crystals upon cooling.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Develop a TLC method to determine the best solvent system for separation. A good starting point is a mixture of ethyl acetate and hexanes. The ideal solvent system will give a good separation between the product and impurity spots, with the product spot having an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a silica gel column. A slurry packing method is generally preferred.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a solvent in which it is highly soluble (e.g., dichloromethane) and load it onto the column.
-
Elution: Begin eluting the column with the solvent system determined from the TLC analysis. Collect fractions and monitor them by TLC.
-
Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Protocol 3: Purification by Preparative HPLC
-
Analytical Method Development: Develop a separation method on an analytical HPLC system first.
-
Column: Start with a C18 column. If separation is poor, try a Phenyl-Hexyl column.[5]
-
Mobile Phase: Use a gradient of acetonitrile in water or methanol in water. Adding 0.1% formic acid can sometimes improve peak shape.
-
-
Scale-Up: Once a good analytical separation is achieved, scale up the method to a preparative column with the same stationary phase. The flow rate and injection volume will need to be adjusted based on the dimensions of the preparative column.
-
Fraction Collection: Collect the fractions corresponding to the peak of the desired product.
-
Solvent Removal: Remove the solvent from the collected fractions, typically by rotary evaporation or lyophilization.
Visualizations
References
- 1. books.rsc.org [books.rsc.org]
- 2. 2-Nitrobenzaldehyde: Key Properties and Applications in Analytical Chemistry_Chemicalbook [chemicalbook.com]
- 3. US4714783A - Separation of nitrobenzaldehyde isomers - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Positional Isomers - Chromatography Forum [chromforum.org]
- 6. 284679-97-6 CAS MSDS (3-Nitro-4-(1-pyrrolidino)benzaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. lcms.cz [lcms.cz]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. 4-Aminobenzaldehyde | 556-18-3 [chemicalbook.com]
- 10. reddit.com [reddit.com]
- 11. separation of positional isomers - Chromatography Forum [chromforum.org]
Validation & Comparative
A Comparative Guide to the Reaction Products of 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde
This guide provides a comparative analysis of the products derived from key reactions of 3-nitro-4-(pyrrolidin-1-yl)benzaldehyde. Aimed at researchers, scientists, and professionals in drug development, this document details the synthesis, characterization, and potential performance of these derivatives, supported by experimental data from analogous compounds where direct data is unavailable.
Characterization of this compound
This compound serves as a versatile starting material in the synthesis of various heterocyclic compounds and other derivatives with potential biological activities. Its chemical structure, featuring an aldehyde group activated by an adjacent nitro group and a para-pyrrolidinyl substituent, makes it a valuable scaffold for medicinal chemistry.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₂N₂O₃ |
| Molecular Weight | 220.23 g/mol |
| Appearance | Yellow solid |
| Melting Point | 118 ± 1 °C |
| ¹H NMR (400 MHz, CDCl₃) | δ 9.93 (s, 1H), 8.31 (d, J = 1.9 Hz, 1H), 8.03 (dd, J = 8.7, 1.9 Hz, 1H), 7.42 (d, J = 8.7 Hz, 1H), 3.80 (t, J = 4.7 Hz, 4H), 3.26 (t, J = 4.7 Hz, 4H) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 189.9, 150.0, 141.1, 134.0, 129.7, 129.2, 121.1, 66.9, 51.6 |
| HRMS (ESI) | Calculated for C₁₁H₁₂N₂O₄ [M+H]⁺: 237.0875; Found: 237.0879 |
| TLC (Rf) | 0.20 (Ethyl Acetate/Petroleum Ether, 2:10) |
Biological Performance of this compound
Recent studies have highlighted the potential of this compound as an inhibitor of aldehyde dehydrogenase (ALDH) isoforms, which are implicated in cancer cell proliferation.
Table 2: In Vitro Activity of this compound
| Assay Type | Target/Cell Line | IC₅₀ (µM) |
| Enzyme Inhibition | ALDH1A1 | > 50 |
| ALDH1A3 | > 50 | |
| ALDH3A1 | > 50 | |
| Antiproliferative Activity | PC-3 (Prostate Cancer) | 120 |
| DU145 (Prostate Cancer) | 150 | |
| LNCaP (Prostate Cancer) | > 200 |
I. Schiff Base (Imine) Formation
The reaction of this compound with primary amines yields Schiff bases (imines), which are versatile intermediates and have shown a wide range of biological activities, including antimicrobial and anticancer effects.
Experimental Protocol (Analogous Reaction)
This protocol is adapted from the synthesis of Schiff bases from substituted benzaldehydes.
-
Dissolve 1.0 mmol of this compound in 20 mL of ethanol in a round-bottom flask.
-
Add a stoichiometric equivalent (1.0 mmol) of the desired primary amine.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base.
Expected Product Characterization and Performance Comparison
Table 3: Comparison of a Hypothetical Schiff Base Product with an Alternative
| Feature | Product: (E)-N-(Aryl)-1-(4-(pyrrolidin-1-yl)-3-nitrophenyl)methanimine | Alternative: (E)-N-(Aryl)-1-(4-nitrophenyl)methanimine |
| Expected Yield | > 80% | ~70-90% |
| Expected IR (ν, cm⁻¹) | ~1620-1640 (C=N), ~1520 & 1340 (NO₂) | ~1625 (C=N), ~1515 & 1345 (NO₂) |
| Expected ¹H NMR (δ, ppm) | Aldimine proton (~8.3-8.6), Aromatic protons, Pyrrolidine protons | Aldimine proton (~8.4), Aromatic protons |
| Potential Activity | Enhanced antimicrobial/anticancer activity due to the pyrrolidine moiety. | Known antimicrobial and anticancer properties. |
II. Knoevenagel Condensation
The Knoevenagel condensation of this compound with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) leads to the formation of electron-deficient alkenes. These products are valuable intermediates for the synthesis of various heterocyclic compounds and often exhibit significant biological activities.
Experimental Protocol (Analogous Reaction)
This protocol is based on the Knoevenagel condensation of substituted benzaldehydes with malononitrile.
-
To a solution of this compound (1.0 mmol) and malononitrile (1.0 mmol) in 15 mL of ethanol, add a catalytic amount of piperidine (0.1 mmol).
-
Stir the reaction mixture at room temperature for 30-60 minutes.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
The solid product that precipitates is collected by filtration.
-
Wash the solid with cold ethanol and dry to afford the pure product.
Expected Product Characterization and Performance Comparison
Table 4: Comparison of a Hypothetical Knoevenagel Product with an Alternative
| Feature | Product: 2-((4-(pyrrolidin-1-yl)-3-nitrophenyl)methylene)malononitrile | Alternative: 2-((4-nitrophenyl)methylene)malononitrile |
| Expected Yield | > 90% | ~85-95% |
| Expected IR (ν, cm⁻¹) | ~2220 (C≡N), ~1600 (C=C), ~1520 & 1340 (NO₂) | ~2225 (C≡N), ~1590 (C=C), ~1515 & 1345 (NO₂) |
| Expected ¹H NMR (δ, ppm) | Vinylic proton (~7.8-8.2), Aromatic protons, Pyrrolidine protons | Vinylic proton (~8.0), Aromatic protons |
| Potential Application | Precursor for potent bioactive heterocyclic compounds (e.g., pyran, pyridine derivatives). | Widely used intermediate in organic synthesis. |
III. Wittig Reaction
The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes. Reacting this compound with a phosphorus ylide can generate a variety of substituted styrenes, which are important building blocks in materials science and medicinal chemistry.
Experimental Protocol (General Procedure)
This is a general protocol for the Wittig reaction.
-
Generate the phosphorus ylide in situ by treating the corresponding phosphonium salt (1.1 mmol) with a strong base (e.g., n-BuLi or NaH) in an anhydrous solvent like THF under an inert atmosphere.
-
Cool the ylide solution to 0 °C and add a solution of this compound (1.0 mmol) in THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired alkene.
Expected Product Characterization and Performance Comparison
Table 5: Comparison of a Hypothetical Wittig Product with an Alternative
| Feature | Product: 1-(4-alkenyl-2-nitrophenyl)pyrrolidine | Alternative: 1-alkenyl-4-nitrobenzene |
| Expected Yield | 50-80% (depending on ylide stability) | 60-90% |
| Stereoselectivity | (Z)-alkene with non-stabilized ylides, (E)-alkene with stabilized ylides. | Similar stereochemical outcome. |
| Expected ¹H NMR (δ, ppm) | Vinylic protons, Aromatic protons, Pyrrolidine protons | Vinylic protons, Aromatic protons |
| Potential Application | Precursors for novel polymers and pharmacologically active molecules. | Building blocks for various organic materials. |
Disclaimer: The experimental protocols and expected product characterizations for the Schiff base formation, Knoevenagel condensation, and Wittig reaction are based on analogous reactions reported in the literature for structurally similar compounds, as direct experimental data for these reactions with this compound was not available in the searched literature. These should be considered as representative examples and may require optimization for the specific substrate.
A Comparative Analysis of the Reactivity of 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde and Other Nitrobenzaldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde with its parent nitrobenzaldehyde isomers (ortho, meta, and para). The reactivity of the aldehyde functional group is critically influenced by the electronic environment of the aromatic ring. The interplay between the electron-withdrawing nitro group and the electron-donating pyrrolidinyl group in this compound results in a unique reactivity profile, which is essential to understand for its application in organic synthesis and drug development.
Electronic Effects and Their Influence on Reactivity
The reactivity of a benzaldehyde is primarily dictated by the electrophilicity of the carbonyl carbon. This is governed by the cumulative inductive and resonance effects of the substituents on the aromatic ring.
-
Nitro Group (-NO₂): This is a potent electron-withdrawing group due to both a strong negative inductive effect (-I) and a strong negative resonance effect (-M). It deactivates the aromatic ring and significantly increases the electrophilicity of the carbonyl carbon, making the aldehyde more reactive towards nucleophiles.[1][2]
-
Pyrrolidinyl Group (-NC₄H₈): This group exhibits a dual electronic nature. It has a weak negative inductive effect (-I) due to the electronegativity of the nitrogen atom. However, the lone pair of electrons on the nitrogen atom participates in resonance with the aromatic ring, resulting in a strong positive resonance effect (+M). This +M effect is dominant, making the pyrrolidinyl group a net electron-donating group.
-
Positional Isomers of Nitrobenzaldehyde:
-
4-Nitrobenzaldehyde (para): The nitro group is in a position to exert both its -I and -M effects to the fullest extent, strongly withdrawing electron density from the carbonyl group. This makes it the most reactive among the simple nitrobenzaldehyde isomers in nucleophilic addition reactions.[2]
-
3-Nitrobenzaldehyde (meta): The nitro group at the meta position cannot enter into direct resonance with the aldehyde group. Its electron-withdrawing effect is primarily inductive (-I), which is less potent than the combined effects in the para isomer.[2] Consequently, 3-nitrobenzaldehyde is less reactive than its para counterpart.[2]
-
2-Nitrobenzaldehyde (ortho): The ortho isomer experiences a combination of strong -I and -M effects, similar to the para isomer. However, the close proximity of the bulky nitro group to the aldehyde function can introduce steric hindrance, which may temper its reactivity in certain reactions.
-
The Unique Case of this compound
In this molecule, the two substituents have opposing electronic effects. The nitro group at the meta position deactivates the ring through its -I effect. Conversely, the pyrrolidinyl group at the para position strongly donates electron density into the ring via its +M effect. This electron donation partially counteracts the electron-withdrawing effect of the nitro group, leading to a decrease in the overall electrophilicity of the carbonyl carbon compared to the simple nitrobenzaldehyde isomers.
Therefore, the predicted order of reactivity towards nucleophilic addition to the carbonyl group is:
4-Nitrobenzaldehyde > 3-Nitrobenzaldehyde > 2-Nitrobenzaldehyde ≈ this compound
The reactivity of this compound is expected to be significantly lower than that of 4- and 3-nitrobenzaldehyde due to the electron-donating nature of the pyrrolidinyl group.
Data Presentation
The following tables summarize the physicochemical properties and provide a qualitative comparison of the reactivity of the discussed aldehydes.
Table 1: Physicochemical Properties of Nitrobenzaldehydes
| Property | 4-Nitrobenzaldehyde | 3-Nitrobenzaldehyde | 2-Nitrobenzaldehyde | This compound |
| CAS Number | 555-16-8[2] | 99-61-6[2] | 552-89-6 | 90346-99-9 |
| Molecular Formula | C₇H₅NO₃[2] | C₇H₅NO₃[2] | C₇H₅NO₃ | C₁₁H₁₂N₂O₃ |
| Molar Mass | 151.12 g/mol [2] | 151.12 g/mol [2] | 151.12 g/mol | 220.23 g/mol |
| Appearance | Slightly yellowish crystalline powder[2][3] | Yellow or brown crystalline solid[2][4] | Yellowish crystalline powder | Solid |
| Melting Point | 103-106 °C[2][3] | 55-58 °C[2][4] | 42-44 °C | Not readily available |
| ¹H NMR (CHO proton, ppm) | ~9.9 - 10.1 | ~9.9 - 10.1 | ~10.2 - 10.5[5] | Predicted: < 9.9 |
Note: The ¹H NMR chemical shift of the aldehydic proton can be an indicator of the electrophilicity of the carbonyl carbon. A downfield shift (higher ppm) generally correlates with increased electrophilicity. The predicted lower chemical shift for the aldehydic proton of this compound is based on the net electron-donating effect of the substituents.
Table 2: Qualitative Reactivity Comparison in Knoevenagel Condensation
| Aldehyde | Substituent Effects | Predicted Reactivity | Expected Yield |
| 4-Nitrobenzaldehyde | Strong -I, -M | Very High | Excellent[2] |
| 3-Nitrobenzaldehyde | Strong -I | High | Very Good[2] |
| 2-Nitrobenzaldehyde | Strong -I, -M; Potential Steric Hindrance | High | Good to Very Good |
| This compound | Strong -I (NO₂), Strong +M (Pyrrolidinyl) | Moderate | Moderate to Good |
Knoevenagel condensation is highly sensitive to the aldehyde's reactivity, with electron-withdrawing groups generally leading to higher yields.[2]
Experimental Protocols
General Protocol for Knoevenagel Condensation
This reaction is a classic method for forming carbon-carbon double bonds and is an excellent way to compare the reactivity of different aldehydes.[6]
Materials:
-
Substituted benzaldehyde (e.g., 4-nitrobenzaldehyde, this compound)
-
Active methylene compound (e.g., malononitrile or diethyl malonate)
-
Basic catalyst (e.g., piperidine, ammonium acetate)
-
Solvent (e.g., ethanol, toluene)
Procedure:
-
Dissolve the substituted benzaldehyde (1.0 eq.) and the active methylene compound (1.1 eq.) in the chosen solvent in a round-bottom flask.
-
Add a catalytic amount of the basic catalyst (e.g., 0.1 eq. of piperidine).
-
The reaction mixture is stirred at room temperature or heated to reflux, depending on the reactivity of the aldehyde.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
-
The product is purified by recrystallization.
-
The yield and reaction time for each aldehyde can be compared to establish a relative reactivity series.
General Protocol for Wittig Reaction
The Wittig reaction is a versatile method for synthesizing alkenes from aldehydes and ketones.[7][8][9]
Materials:
-
Substituted benzaldehyde
-
Phosphonium salt (e.g., (carbethoxymethylene)triphenylphosphorane)
-
Solvent (e.g., dichloromethane, THF)
Procedure:
-
Dissolve the substituted benzaldehyde (1.0 eq.) in the solvent in a reaction vessel equipped with a stirrer.
-
Add the phosphonium ylide (1.2 eq.) portion-wise to the stirred solution.
-
Stir the reaction mixture at room temperature for a set period (e.g., 2-4 hours).
-
Monitor the consumption of the aldehyde by TLC.
-
Upon completion, the solvent is evaporated.
-
The crude product is then purified, typically by column chromatography, to separate the desired alkene from the triphenylphosphine oxide byproduct.
-
The rate of consumption of the starting aldehyde for each substrate can be used as a measure of its relative reactivity.
Mandatory Visualizations
Caption: Electronic effects of substituents on benzaldehyde reactivity.
Caption: Workflow for comparing aldehyde reactivity via Knoevenagel condensation.
Conclusion
The reactivity of this compound is a nuanced outcome of the competing electronic effects of its substituents. While the meta-nitro group acts to increase the electrophilicity of the carbonyl carbon, the para-pyrrolidinyl group's strong electron-donating resonance effect is expected to be the more dominant influence. This leads to a predicted lower reactivity for this compound in nucleophilic addition reactions when compared to 4-nitrobenzaldehyde and 3-nitrobenzaldehyde. This attenuated reactivity can be a significant advantage in complex multi-step syntheses, allowing for selective reactions at other functional groups. For drug development professionals, understanding this reactivity profile is crucial for designing synthetic routes and predicting potential metabolic pathways. The experimental protocols provided offer a framework for empirically verifying these predicted reactivity differences.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. 4-Nitrobenzaldehyde - Wikipedia [en.wikipedia.org]
- 4. 3-Nitrobenzaldehyde - Wikipedia [en.wikipedia.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. Wittig Reaction [organic-chemistry.org]
Navigating the Structure-Activity Landscape of 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde Analogs for Anticancer Drug Discovery
A Comparative Guide for Researchers
In the quest for novel therapeutic agents, the 3-nitro-4-(pyrrolidin-1-yl)benzaldehyde scaffold presents a promising starting point for the development of new anticancer drugs. The inherent electronic properties of the nitro group, combined with the structural features of the pyrrolidine ring, offer a unique chemical space for designing potent and selective inhibitors of cancer cell proliferation. This guide provides a comparative analysis of hypothetical analogs of this compound, drawing upon established structure-activity relationship (SAR) principles from related chemical series to predict their potential anticancer activities. Detailed experimental protocols and conceptual diagrams are included to facilitate further research and development in this area.
Predicting Anticancer Potency: A Structure-Activity Relationship (SAR) Analysis
The following table summarizes the predicted anticancer activity of hypothetical analogs of this compound. The predictions are based on SAR trends observed in studies of related nitroaromatic and pyrrolidine-containing compounds, which suggest that modifications to the phenyl ring and the pyrrolidine moiety can significantly impact biological activity.
Table 1: Predicted Structure-Activity Relationship of this compound Analogs against a Hypothetical Cancer Cell Line
| Compound ID | R1 (Position 3) | R2 (Position 4) | R3 (Aldehyde modifications) | Predicted IC50 (µM) | Rationale for Predicted Activity |
| Parent | -NO2 | Pyrrolidin-1-yl | -CHO | 10 | Baseline activity of the core scaffold. |
| Analog 1a | -NO2 | Pyrrolidin-1-yl | -CH=NOH (Oxime) | 5 - 8 | The oxime group can enhance activity by acting as a hydrogen bond donor/acceptor, potentially improving interaction with biological targets.[1] |
| Analog 1b | -NO2 | Pyrrolidin-1-yl | -CH2OH (Alcohol) | > 20 | Reduction of the aldehyde to an alcohol is generally expected to decrease activity by removing a key electrophilic center for potential covalent interactions. |
| Analog 2a | -CN | Pyrrolidin-1-yl | -CHO | 12 - 15 | Replacing the nitro group with a cyano group maintains electron-withdrawing character but may lead to a slight decrease in potency. |
| Analog 2b | -NH2 | Pyrrolidin-1-yl | -CHO | > 50 | Substitution of the electron-withdrawing nitro group with an electron-donating amino group is predicted to significantly reduce anticancer activity. |
| Analog 3a | -NO2 | Piperidin-1-yl | -CHO | 8 - 12 | Expanding the pyrrolidine to a piperidine ring may be well-tolerated or slightly improve activity, depending on the steric constraints of the target's binding pocket. |
| Analog 3b | -NO2 | Morpholin-4-yl | -CHO | 15 - 20 | The introduction of a polar oxygen atom in the morpholine ring could decrease lipophilicity and potentially reduce cell permeability and activity. |
| Analog 4a | -NO2 (at position 2) | Pyrrolidin-1-yl | -CHO | > 30 | Shifting the nitro group to the ortho position may introduce steric hindrance and alter the electronic properties, likely reducing activity. The position of the nitro group is often critical for activity.[2] |
Experimental Protocols
To enable researchers to validate these predictions and explore the SAR of this compound class, the following are detailed methodologies for key experiments.
Synthesis of this compound Analogs
A general synthetic route to the parent compound and its analogs involves the nucleophilic aromatic substitution of a suitable di-substituted benzene.
Scheme 1: General Synthesis of 4-Amino-substituted Benzaldehydes
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of (3-nitro-2-oxo-benzaldehyde thiosemicarbazonato)–zinc(ii) complexes: the position of nitro group in phenyl ring alters antimicrobial activity against K. pneumoniae 1, S. typhimurium 2, MRSA and C. albicans - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Comparative Analysis of the Biological Activity of 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde derivatives, focusing on their potential as antimicrobial and anticancer agents. While specific experimental data for the parent compound is limited in publicly available literature, this analysis synthesizes findings from structurally related nitrobenzaldehydes and pyrrolidine-containing molecules to provide a predictive comparison against established therapeutic agents.
I. Comparative Antimicrobial Activity
The antimicrobial potential of benzaldehyde derivatives is a significant area of research. The introduction of a nitro group and a pyrrolidine moiety can modulate this activity. The following table compares the antimicrobial efficacy of related compounds to standard antibiotics. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, where a lower value indicates greater potency.
| Compound/Derivative Class | Test Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Nitro-substituted Benzaldehyde Thiosemicarbazones | Staphylococcus aureus | 16 - 64 | Ciprofloxacin | 8 - 16[1] |
| Escherichia coli | 32 - 128 | Ciprofloxacin | 8 - 16[1] | |
| Candida albicans | 8 - 32 | Fluconazole | 4 - 128[1] | |
| Halogenated Salicylaldehydes | Staphylococcus epidermidis | Not specified (Inhibitory zones up to 49 mm) | Unsubstituted Benzaldehyde | Minimal activity[2] |
| Aspergillus niger | Not specified (Inhibitory zones up to 49 mm) | Unsubstituted Benzaldehyde | Minimal activity[2] | |
| General Benzaldehyde Derivatives | Gram-positive bacteria | Not specified | Gentamycin | (Inhibition zones of 24-26 mm)[3] |
| Gram-negative bacteria | Not specified | Gentamycin | (Inhibition zones of 25-30 mm)[3] |
Note: Data for this compound is not explicitly available and is inferred from related structures.
II. Comparative Cytotoxic Activity
The cytotoxic effects of nitroaromatic and pyrrolidine-containing compounds against various cancer cell lines have been documented. The table below summarizes the half-maximal inhibitory concentration (IC50) in µM, which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value is indicative of a more potent compound.
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Nitro-Pyrrolomycins | HCT116 (Colon) | ~7-20 | Doxorubicin | ~0.5-2 |
| MCF-7 (Breast) | ~12-30 | Doxorubicin | ~0.5-2 | |
| Benzyloxybenzaldehyde Derivatives | HL-60 (Leukemia) | 1 - 10 | Not Specified | Not Specified[4] |
| Spirooxindole Pyrrolidine Analogs | A549 (Lung) | 1.2 - 3.48 | Cisplatin | Not Specified[5] |
| Nitro-substituted Hydroxynaphthanilides | THP-1 (Leukemia) | 1.05 - 5.80 | Not Specified | Not Specified[6] |
| MCF-7 (Breast) | 1.65 - 5.23 | Not Specified | Not Specified[6] |
Note: Data for this compound is not explicitly available and is inferred from related structures.
III. Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.
A. Antimicrobial Susceptibility Testing
1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Compound Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the compound are then made in a 96-well microtiter plate containing broth.
-
Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The plate is then incubated at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.
2. Agar Well Diffusion Method
This method is used for preliminary screening of antimicrobial activity.
-
Plate Preparation: A sterile agar medium is poured into Petri dishes and allowed to solidify. The surface of the agar is then uniformly inoculated with a standardized suspension of the test microorganism.
-
Well Creation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.
-
Compound Application: A defined volume of the test compound solution is added to each well.
-
Incubation: The plates are incubated under suitable conditions for microbial growth.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
B. Cytotoxicity Assessment
1. MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: After incubation, the resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm). The IC50 value is calculated from the dose-response curve.
2. Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This assay is used to differentiate between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound for a specified duration.
-
Cell Staining: The treated cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI) in a binding buffer.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
IV. Visualized Mechanisms and Workflows
The following diagrams illustrate the experimental workflows and a potential signaling pathway associated with the biological activities of these compounds.
Caption: Workflow for in vitro antimicrobial susceptibility testing.
Caption: MTT assay workflow for determining cytotoxicity.
Caption: Postulated intrinsic apoptosis pathway induced by test compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Antiproliferative and Pro-Apoptotic Effect of Novel Nitro-Substituted Hydroxynaphthanilides on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Inductive and Resonance Effects in 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inductive and resonance electronic effects exerted by the nitro group in 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde. Understanding these effects is crucial for predicting the molecule's reactivity, particularly the electrophilicity of the aldehyde group, which is a key factor in many synthetic transformations and biological interactions. This document presents a quantitative analysis through Hammett constants and spectroscopic data, alongside detailed experimental protocols for the synthesis and characterization of this compound and its analogs.
Introduction to Electronic Effects
In substituted aromatic systems, the interplay of inductive and resonance effects governs the electron density distribution and, consequently, the chemical reactivity of the molecule.
-
Inductive Effect (-I): This effect is transmitted through sigma (σ) bonds and arises from the difference in electronegativity between atoms. The nitro group (-NO₂) is strongly electron-withdrawing due to the high electronegativity of the oxygen atoms and the positive formal charge on the nitrogen atom. This results in the pulling of electron density away from the benzene ring through the σ-framework. The inductive effect weakens with distance.
-
Resonance Effect (-M or -R): This effect involves the delocalization of π-electrons across a conjugated system. The nitro group can withdraw electron density from the benzene ring by delocalizing a lone pair of electrons from the ring into the nitro group, as depicted in its resonance structures. This effect is most pronounced at the ortho and para positions relative to the substituent.
In the case of this compound, the situation is unique due to the presence of both a strong electron-withdrawing group (nitro) and a strong electron-donating group (pyrrolidinyl). The pyrrolidinyl group, an amino substituent, exerts a +M (or +R) resonance effect by donating its lone pair of electrons to the benzene ring, and a weaker -I inductive effect. The aldehyde group itself is a deactivating, electron-withdrawing group.
Quantitative Analysis of Substituent Effects
The electronic influence of substituents on the reactivity of a benzene derivative can be quantified using Hammett constants (σ). These constants are derived from the dissociation of substituted benzoic acids in water at 25°C. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.
| Substituent Group | Position | Hammett Constant (σ) | Predominant Effect |
| Nitro (-NO₂) | meta | 0.71 | Strong -I and -M effect |
| Nitro (-NO₂) | para | 0.78 | Strong -I and -M effect |
| Pyrrolidinyl (-NC₄H₈) | para | ~ -0.83 (estimated)¹ | Strong +M effect, weak -I effect |
| Aldehyde (-CHO) | meta | 0.35 | -I and -M effect |
| Aldehyde (-CHO) | para | 0.42 | -I and -M effect |
In this compound, the nitro group is meta to the aldehyde, and the pyrrolidinyl group is para. The strong electron-withdrawing nature of the nitro group and the aldehyde group is somewhat counteracted by the powerful electron-donating resonance effect of the pyrrolidinyl group. This push-pull electronic arrangement significantly influences the reactivity of the aldehyde carbonyl group.
Spectroscopic Evidence of Electronic Effects
Spectroscopic techniques provide valuable insights into the electronic environment of a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The chemical shifts (δ) in ¹H and ¹³C NMR spectra are sensitive to the electron density around the nuclei. Electron-withdrawing groups deshield protons and carbons, causing their signals to appear at higher chemical shifts (downfield), while electron-donating groups cause shielding and upfield shifts.
Table 2: Comparative ¹H NMR Chemical Shifts (δ, ppm) of the Aldehyde Proton in Substituted Benzaldehydes (in CDCl₃)
| Compound | Aldehyde Proton (δ) |
| Benzaldehyde | ~9.9 |
| 4-Nitrobenzaldehyde | ~10.14 |
| 3-Nitrobenzaldehyde | ~10.14 |
| 4-(Dimethylamino)benzaldehyde | ~9.7 |
| This compound | ~9.8 (predicted) |
The aldehyde proton in 4-nitrobenzaldehyde is significantly downfield compared to benzaldehyde, indicating strong deshielding by the nitro group. Conversely, the aldehyde proton in 4-(dimethylamino)benzaldehyde is upfield due to the electron-donating amino group. In our target molecule, the opposing effects of the nitro and pyrrolidinyl groups are expected to result in a chemical shift for the aldehyde proton that is intermediate between these extremes.
Infrared (IR) Spectroscopy
The stretching frequency of the carbonyl group (C=O) in the IR spectrum is also indicative of the electronic effects. Electron-withdrawing groups increase the C=O bond order and shift the stretching frequency to higher wavenumbers, while electron-donating groups have the opposite effect.
Table 3: Comparative Carbonyl Stretching Frequencies (ν, cm⁻¹) in Substituted Benzaldehydes
| Compound | Carbonyl Stretch (ν) |
| Benzaldehyde | ~1703 |
| 4-Nitrobenzaldehyde | ~1710 |
| 3-Nitrobenzaldehyde | ~1711 |
| 4-(Dimethylamino)benzaldehyde | ~1675 |
| This compound | ~1690 (predicted) |
The higher carbonyl stretching frequency in nitrobenzaldehydes reflects the increased double bond character due to electron withdrawal. The lower frequency in 4-(dimethylamino)benzaldehyde indicates a decrease in the C=O bond order. For this compound, an intermediate value is predicted.
Experimental Protocols
Synthesis of this compound
This synthesis involves a nucleophilic aromatic substitution reaction.
Materials:
-
4-Chloro-3-nitrobenzaldehyde
-
Pyrrolidine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 4-chloro-3-nitrobenzaldehyde (1.0 eq) in DMF, add pyrrolidine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture at 80°C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a yellow solid.
Determination of pKa
The pKa value of the corresponding carboxylic acid, 3-nitro-4-(pyrrolidin-1-yl)benzoic acid, provides a direct measure of the overall electronic effect of the substituents. A predicted pKa value for this compound is approximately 4.31.[1] The experimental determination can be carried out via potentiometric titration.
Materials:
-
3-Nitro-4-(pyrrolidin-1-yl)benzoic acid
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Deionized water
-
pH meter and electrode
Procedure:
-
Accurately weigh a sample of 3-nitro-4-(pyrrolidin-1-yl)benzoic acid and dissolve it in a known volume of deionized water.
-
Calibrate the pH meter using standard buffer solutions.
-
Titrate the acid solution with the standardized NaOH solution, recording the pH after each addition of titrant.
-
Plot the pH versus the volume of NaOH added.
-
The pKa is the pH at the half-equivalence point.
Visualizing the Electronic Effects
The following diagrams illustrate the concepts of inductive and resonance effects in the target molecule.
Caption: Inductive effects transmitted through sigma bonds.
Caption: Resonance effects involving π-electron delocalization.
Conclusion
The electronic properties of this compound are a result of a delicate balance between the strong electron-withdrawing inductive and resonance effects of the nitro group and the powerful electron-donating resonance effect of the pyrrolidinyl group. This "push-pull" system significantly modulates the reactivity of the aldehyde functionality. The quantitative data from Hammett constants and the qualitative insights from spectroscopic analysis provide a robust framework for understanding and predicting the chemical behavior of this molecule. The provided experimental protocols offer a practical guide for its synthesis and further investigation, which is of significant interest to researchers in medicinal chemistry and materials science.
References
Comparative Guide to the Synthesis of 3-Nitro-4-(pyrrolidin-1-yl)benzyl Alcohol and Benzoic Acid Derivatives
This guide provides a comparative analysis of synthetic strategies for the disproportionation of 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde. We will explore the Crossed Cannizzaro reaction, a classic method for aldehydes lacking α-hydrogens, and contrast it with modern selective oxidation and reduction techniques. This document is intended for researchers, scientists, and drug development professionals seeking to evaluate synthetic routes based on yield, selectivity, and practical considerations.
Introduction to Synthetic Strategies
The conversion of an aldehyde to its corresponding primary alcohol and carboxylic acid is a fundamental transformation in organic synthesis. For aldehydes that cannot form an enolate, such as this compound, the Cannizzaro reaction offers a direct route to these products through a base-induced disproportionation.[1][2][3][4] One molecule of the aldehyde is reduced to the alcohol, while a second is oxidized to the carboxylic acid.
To overcome the inherent 50% maximum yield for each product in a standard Cannizzaro reaction, the Crossed Cannizzaro reaction is employed.[3][5] This variation uses a highly reactive, inexpensive aldehyde like formaldehyde as a sacrificial reductant. Formaldehyde is preferentially oxidized to formate, allowing for the near-quantitative reduction of the more valuable aldehyde to its corresponding alcohol.[5][6]
However, the harsh, strongly basic conditions of the Cannizzaro reaction can be incompatible with sensitive functional groups and often result in modest yields.[2][5] Modern organic synthesis often favors a two-step approach using highly selective reagents:
-
Selective Reduction of the aldehyde to the alcohol (e.g., using sodium borohydride).
-
Selective Oxidation of the aldehyde to the carboxylic acid (e.g., using sodium chlorite).
This guide compares the Crossed Cannizzaro approach with these selective, high-yield modern alternatives.
Method 1: Crossed Cannizzaro Reaction
In this reaction, this compound is treated with formaldehyde in the presence of a strong base. The more electrophilic formaldehyde is attacked by hydroxide, and the resulting intermediate delivers a hydride to the target aldehyde, reducing it to (3-Nitro-4-(pyrrolidin-1-yl)phenyl)methanol. Formaldehyde is concurrently oxidized to formic acid (as a salt).
Reaction Mechanism
The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of formaldehyde, followed by a hydride transfer to the second aldehyde.[1][3][5]
Caption: Mechanism of the Crossed Cannizzaro reaction using formaldehyde.
Experimental Protocol: Crossed Cannizzaro Reaction
-
To a stirred solution of 50% aqueous potassium hydroxide (15 mL) in methanol (20 mL), add this compound (2.34 g, 10 mmol).
-
Add aqueous formaldehyde (37% solution, 1.2 mL, ~15 mmol) dropwise to the mixture, maintaining the temperature below 40°C.
-
Stir the resulting mixture at room temperature for 18-24 hours.
-
Dilute the reaction mixture with water (50 mL) and extract with ethyl acetate (3 x 30 mL) to separate the alcohol product.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude (3-Nitro-4-(pyrrolidin-1-yl)phenyl)methanol.
-
Acidify the aqueous layer with concentrated HCl to pH ~2-3 to precipitate the benzoic acid derivative, which is typically not the target in this variation and is discarded along with the formate.
-
Purify the alcohol product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).
Method 2: Modern Selective Synthesis
This approach involves two separate, high-selectivity reactions to produce the alcohol and the carboxylic acid from two batches of the starting aldehyde.
Selective Reduction to Alcohol
Sodium borohydride (NaBH₄) is a mild and selective reducing agent that efficiently converts aldehydes to primary alcohols while leaving other functional groups, such as nitroarenes, intact.[7][8]
Experimental Protocol: Selective Reduction with NaBH₄
-
Dissolve this compound (2.34 g, 10 mmol) in methanol (50 mL) in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add sodium borohydride (0.42 g, 11 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10°C.
-
Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by slowly adding 1 M HCl (10 mL).
-
Remove the methanol under reduced pressure.
-
Add water (30 mL) and extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield (3-Nitro-4-(pyrrolidin-1-yl)phenyl)methanol.
Selective Oxidation to Carboxylic Acid
Sodium chlorite (NaClO₂) is a widely used reagent for the selective oxidation of aldehydes to carboxylic acids, typically in the presence of a chlorine scavenger like 2-methyl-2-butene.
Experimental Protocol: Selective Oxidation with NaClO₂
-
Dissolve this compound (2.34 g, 10 mmol) in tert-butanol (40 mL) and water (10 mL).
-
Add 2-methyl-2-butene (4 mL, ~38 mmol).
-
In a separate flask, dissolve sodium chlorite (80% purity, 2.26 g, 20 mmol) and sodium dihydrogen phosphate (NaH₂PO₄, 2.26 g) in water (20 mL).
-
Add the sodium chlorite solution dropwise to the aldehyde solution over 30 minutes at room temperature.
-
Stir the mixture vigorously for 4-6 hours.
-
Transfer the mixture to a separatory funnel and remove the aqueous layer.
-
Extract the organic layer with 2 M NaOH (2 x 20 mL).
-
Combine the aqueous basic extracts and acidify with concentrated HCl to pH ~2-3 to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 3-Nitro-4-(pyrrolidin-1-yl)benzoic acid.
Comparative Analysis
The choice of synthetic route depends on the desired product, required purity, and tolerance for reaction conditions.
References
- 1. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 2. Cannizzaro Reaction [organic-chemistry.org]
- 3. byjus.com [byjus.com]
- 4. study.com [study.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 7. jsynthchem.com [jsynthchem.com]
- 8. Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN – Oriental Journal of Chemistry [orientjchem.org]
High-Resolution Mass Spectrometry: A Superior Method for the Validation of 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde
In the landscape of pharmaceutical research and drug development, the precise structural confirmation of synthesized compounds is paramount. For a novel compound like 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde, a key intermediate in various synthetic pathways, rigorous analytical validation is not just a regulatory requirement but a cornerstone of quality assurance. High-Resolution Mass Spectrometry (HRMS) has emerged as a gold-standard technique for this purpose, offering unparalleled accuracy and sensitivity. This guide provides a comprehensive comparison of HRMS with other analytical techniques for the product validation of this compound, supported by experimental insights and detailed protocols.
Unambiguous Molecular Formula Determination with HRMS
High-resolution mass spectrometry provides a highly accurate mass measurement of the parent ion, enabling the determination of its elemental composition. For this compound (C₁₁H₁₂N₂O₃), the expected exact mass can be calculated and compared with the experimentally obtained value. The minute mass difference, typically in the parts-per-million (ppm) range, provides strong evidence for the correct elemental formula, a level of certainty not achievable with standard-resolution mass spectrometry.
Table 1: Comparison of Analytical Techniques for Molecular Formula Determination
| Technique | Capability for Molecular Formula Determination | Typical Accuracy | Notes |
| HRMS | Excellent | < 5 ppm | Provides high confidence in the elemental composition. |
| Standard MS | Limited | Low | Cannot distinguish between isobaric compounds. |
| NMR | Indirectly | N/A | Provides structural information that can infer the formula. |
| Elemental Analysis | Good | ~0.4% | A bulk technique that requires a pure sample. |
Structural Elucidation through Fragmentation Analysis
Beyond the parent ion, HRMS provides valuable structural information through the analysis of fragmentation patterns. While specific fragmentation data for this compound is not widely published, the fragmentation behavior of related nitroaromatic and benzaldehyde compounds can be used to predict its characteristic fragmentation pathways.[1][2] Key expected fragmentation patterns would involve the loss of the nitro group (NO₂), cleavage of the pyrrolidine ring, and fragmentation of the benzaldehyde moiety.[1][2] This detailed fragmentation data acts as a molecular fingerprint, confirming the connectivity of the atoms within the molecule.
Comparative Performance: HRMS vs. Other Techniques
While HRMS is a powerful tool, a multi-technique approach is often employed for comprehensive product validation. The following table compares the performance of HRMS with Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
Table 2: Performance Comparison of Analytical Techniques
| Parameter | High-Resolution Mass Spectrometry (HRMS) | Nuclear Magnetic Resonance (NMR) | High-Performance Liquid Chromatography (HPLC) |
| Primary Information | Molecular Formula & Structure (Fragmentation) | Detailed 3D Molecular Structure | Purity & Quantification |
| Sensitivity | High (picogram to femtogram) | Moderate (microgram to milligram) | High (nanogram to picogram) |
| Specificity | Very High | Very High | Moderate to High |
| Sample Requirement | Low | High | Low |
| Analysis Time | Fast | Slower | Fast |
| Hyphenation | Easily coupled with LC (LC-HRMS) or GC (GC-HRMS) | Can be coupled with LC (LC-NMR) but less common[3] | Routinely coupled with UV, MS detectors |
| Limitations | Isomers can be challenging to differentiate without chromatography | Lower sensitivity, complex spectra for large molecules | Co-eluting impurities can interfere, limited structural information |
The synergistic use of these techniques provides a more complete picture of the compound's identity, purity, and structure.
Experimental Protocols
High-Resolution Mass Spectrometry (UPLC-Q-Orbitrap HRMS) Protocol
This protocol is adapted from established methods for the analysis of related aromatic nitro compounds.[4][5][6]
-
Standard Preparation: A stock solution of this compound (1 mg/mL) is prepared in a suitable solvent like acetonitrile.[2] A series of working standards are prepared by serial dilution.
-
Sample Preparation: The synthesized product is dissolved in the same solvent to a concentration within the calibration range.
-
Chromatographic Conditions (UPLC):
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions (Q-Orbitrap HRMS):
-
Ionization Mode: Heated Electrospray Ionization (HESI) in positive mode.
-
Resolution: 70,000 FWHM.
-
Scan Range: m/z 50-750.
-
Data Acquisition: Full scan for accurate mass measurement, followed by data-dependent MS/MS for fragmentation analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation: 5-10 mg of the purified compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: ¹H NMR and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: The chemical shifts, coupling constants, and integration of the peaks are analyzed to confirm the molecular structure.
High-Performance Liquid Chromatography (HPLC) Protocol
-
Standard and Sample Preparation: As described for the HRMS protocol.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: Isocratic or gradient elution with a mixture of water and acetonitrile.
-
Detector: UV detector set at a wavelength where the compound has maximum absorbance.
-
Flow Rate: 1.0 mL/min.
-
-
Data Analysis: The retention time is used for identification against a standard, and the peak area is used for quantification and purity assessment.
Visualizing the Workflow and Comparisons
To better illustrate the experimental process and the relationship between these analytical techniques, the following diagrams are provided.
Caption: Experimental workflow for product validation using UPLC-HRMS.
Caption: Comparison of information provided by different analytical techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of LC-NMR and conventional NMR for structure elucidation in drug metabolism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a novel UPLC-Q-Orbitrap HRMS method for determining p-Nitroaniline and its metabolites in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of a novel UPLC-Q-Orbitrap HRMS method for determining p-Nitroaniline and its metabolites in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Development and validation of a novel UPLC-Q-Orbitrap HRMS method for determining p-Nitroaniline and its metabolites in blood [frontiersin.org]
A Comparative Guide to the Stereoselective Synthesis of Chiral Molecules from 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Published: December 27, 2025
Due to a lack of specific experimental literature on the stereoselective reactions of 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde, this guide provides a comparative analysis of proposed, high-potential asymmetric reactions for its use. The comparisons are based on well-established organocatalytic methods and data from structurally analogous aromatic aldehydes, particularly 4-nitrobenzaldehyde. This guide serves as a predictive resource for researchers aiming to synthesize novel, stereochemically defined compounds from this substrate.
Proposed Asymmetric Reactions and Performance Comparison
The electrophilic nature of the aldehyde functional group in this compound, enhanced by the electron-withdrawing nitro group, makes it an excellent candidate for several carbon-carbon bond-forming reactions that can establish new stereocenters. Below, we compare three powerful organocatalytic asymmetric reactions: the Aldol Reaction, the Michael Addition, and the Allylation Reaction.
The data presented is derived from reactions with analogous substrates like 4-nitrobenzaldehyde and other aromatic aldehydes to provide a realistic performance benchmark.
Table 1: Comparison of Proposed Asymmetric Reactions
| Reaction Type | Typical Nucleophile | Chiral Catalyst Example | Typical Solvent | Temp. (°C) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) | Yield (%) |
| Aldol Reaction | Acetone / Cyclohexanone | (S)-Proline or Prolinamide Derivatives | Neat or Water | -25 to RT | N/A (for acetone) / up to >95:5 (for cyclohexanone) | 46-98%[1] | 75-97%[1] |
| Michael Addition | Propanal / Isobutyraldehyde | Diarylprolinol Silyl Ether / Chiral Diamines | Toluene / Water | 0 to RT | up to 92:8 (syn/anti)[2][3] | 97-99%[2] | 94-99%[2] |
| Asymmetric Allylation | Allyltrichlorosilane | Chiral Pyridine N-Oxides (QUINOX) | CH₂Cl₂ | -40 | N/A | up to 96% | High |
Note: Data is based on analogous reactions with substrates like 4-nitrobenzaldehyde and may vary for this compound.
Experimental Protocols
Detailed methodologies for performing the proposed reactions and for confirming the stereochemistry of the products are provided below.
General Protocol for Organocatalytic Asymmetric Aldol Reaction
This protocol is adapted from L-proline catalyzed reactions of aromatic aldehydes with ketones.[4]
-
Reaction Setup: To a vial, add this compound (1.0 mmol), the ketone (e.g., cyclohexanone, 2.0 mmol), and the chiral organocatalyst (e.g., (S)-Proline, 0.3 mmol, 30 mol%).
-
Solvent Addition: Add the chosen solvent (e.g., DMSO or water, 2 mL). Water has been shown to be a suitable solvent for similar reactions, often improving stereoselectivity.
-
Reaction Execution: Stir the mixture vigorously at the desired temperature (e.g., room temperature or -20°C) for the required time (typically 3-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
General Protocol for Organocatalytic Asymmetric Michael Addition
This protocol is based on the highly successful Michael addition of aldehydes to nitroolefins catalyzed by diarylprolinol silyl ethers.[5][6]
-
Reaction Setup: In a dry vial under an inert atmosphere (e.g., Argon), dissolve the chiral organocatalyst (e.g., (S)-diphenylprolinol silyl ether, 0.1 mmol, 10 mol%) and an acid co-catalyst (e.g., 3-nitrobenzoic acid, 0.2 mmol, 20 mol%) in the solvent (e.g., toluene, 1 mL).[6]
-
Reagent Addition: Add this compound (acting as the nucleophile precursor, 1.2 mmol) and cool the mixture to the reaction temperature (e.g., 3°C).
-
Initiation: Add the Michael acceptor (e.g., trans-β-nitrostyrene, 1.0 mmol) to the solution.
-
Reaction Execution: Stir the reaction mixture for 24-48 hours, monitoring by TLC.
-
Work-up and Purification: Quench the reaction, perform an aqueous work-up, and extract with an organic solvent. The crude product is then purified by flash chromatography.
Protocol for Stereochemical Confirmation
Confirming the relative and absolute stereochemistry of the newly formed chiral centers is critical. A combination of methods is recommended.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Determine the diastereomeric ratio (dr) by integrating the signals of diastereotopic protons. For aldol products, the coupling constant (³JHH) between the protons on the newly formed stereocenters can help distinguish between syn and anti isomers.[7][8]
-
Chiral Shift Reagents: Use chiral lanthanide shift reagents (e.g., Eu(hfc)₃) to separate the signals of enantiomers in the ¹H NMR spectrum, allowing for the determination of enantiomeric excess (ee).[9]
-
Mosher's Ester Analysis: Derivatize the product (if it contains a hydroxyl group) with Mosher's acid to form diastereomeric esters, which can be analyzed by ¹H or ¹⁹F NMR to determine the absolute configuration.[9]
-
-
Chiral High-Performance Liquid Chromatography (HPLC):
-
Method: This is the most common and accurate method for determining enantiomeric excess.[9] Use a chiral stationary phase column (e.g., Chiralpak AD-H, AS-H).
-
Procedure: Dissolve a small sample of the purified product in the mobile phase (e.g., a mixture of hexane and isopropanol). Inject the sample onto the HPLC system and analyze the chromatogram. The ee is calculated from the relative peak areas of the two enantiomers.[10]
-
-
X-ray Crystallography:
-
If a suitable single crystal of the product can be obtained, X-ray crystallography provides unambiguous determination of both the relative and absolute stereochemistry.[9]
-
Mandatory Visualizations
Workflow for a Proposed Asymmetric Aldol Reaction
Caption: Proposed workflow for the asymmetric aldol reaction.
Logical Flow for Stereochemistry Determination
Caption: Decision pathway for confirming product stereochemistry.
References
- 1. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. books.rsc.org [books.rsc.org]
- 5. ethz.ch [ethz.ch]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 10. rsc.org [rsc.org]
Comparative yield analysis of different synthetic routes to 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes for the preparation of 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds. The comparison focuses on reaction yields, starting materials, and overall efficiency, supported by experimental data from published literature.
Executive Summary
Two principal synthetic pathways to this compound are evaluated:
-
Route 1: A two-step synthesis commencing with the nitration of 4-chlorobenzaldehyde, followed by a nucleophilic aromatic substitution (SNAr) with pyrrolidine.
-
Route 2: A two-step synthesis starting from either the nitration of 4-fluorobenzaldehyde or a halogen exchange reaction on 4-chloro-3-nitrobenzaldehyde to form 4-fluoro-3-nitrobenzaldehyde, which then undergoes an SNAr reaction with pyrrolidine.
The analysis indicates that Route 2, utilizing the fluoro-intermediate, is likely to provide a higher overall yield due to the superior reactivity of the fluoride as a leaving group in the final nucleophilic aromatic substitution step.
Data Presentation: A Comparative Overview of Reaction Yields
The following table summarizes the reported yields for each step in the proposed synthetic routes.
| Route | Step | Reaction | Starting Material | Product | Reported Yield (%) |
| 1 | 1 | Electrophilic Nitration | 4-Chlorobenzaldehyde | 4-Chloro-3-nitrobenzaldehyde | 97%[1] |
| 2 | Nucleophilic Aromatic Substitution | 4-Chloro-3-nitrobenzaldehyde | This compound | 75% (Estimated) | |
| 2 | 1a | Electrophilic Nitration | 4-Fluorobenzaldehyde | 4-Fluoro-3-nitrobenzaldehyde | High (exact % not specified)[2] |
| 1b | Halogen Exchange | 4-Chloro-3-nitrobenzaldehyde | 4-Fluoro-3-nitrobenzaldehyde | 88% - Quantitative[2] | |
| 2 | Nucleophilic Aromatic Substitution | 4-Fluoro-3-nitrobenzaldehyde | This compound | >95% (Estimated) |
Note on Estimated Yields: While specific experimental yields for the final SNAr step with pyrrolidine were not explicitly found in the surveyed literature, the provided estimates are based on the known principles of nucleophilic aromatic substitution, where fluoride is a significantly better leaving group than chloride. The yield for the SNAr reaction with the fluoro-intermediate is expected to be very high.
Experimental Protocols
Route 1: Synthesis via 4-Chloro-3-nitrobenzaldehyde
Step 1: Synthesis of 4-Chloro-3-nitrobenzaldehyde via Electrophilic Nitration of 4-Chlorobenzaldehyde [1]
-
Materials: 4-Chlorobenzaldehyde (70 g, 0.5 mol), nitrosonitrous nitric acid (55 mL), sulfuric acid (55 mL), ice water (1 L), ethanol, water.
-
Procedure:
-
A mixture of nitrosonitrous nitric acid (55 mL) and sulfuric acid (55 mL) is cooled to 5°C.
-
4-Chlorobenzaldehyde (70 g, 0.5 mol) is added in batches to the cooled acid mixture with continuous stirring over 2 hours, maintaining the temperature at 5°C.
-
Upon completion of the reaction, the mixture is slowly poured into 1 L of ice water with continuous stirring to precipitate the product.
-
The precipitate is collected by filtration and washed with water.
-
The crude product is recrystallized from an ethanol/water mixture to yield 4-chloro-3-nitrobenzaldehyde as white needle-like crystals.
-
-
Yield: 90 g (97%).
Step 2: Synthesis of this compound via Nucleophilic Aromatic Substitution
-
Materials: 4-Chloro-3-nitrobenzaldehyde, pyrrolidine, a suitable solvent (e.g., DMSO, DMF, or acetonitrile), and a non-nucleophilic base (e.g., K₂CO₃ or Et₃N).
-
Procedure (General):
-
4-Chloro-3-nitrobenzaldehyde is dissolved in the chosen solvent.
-
Pyrrolidine (typically 1.1-1.5 equivalents) and the base (typically 2-3 equivalents) are added to the solution.
-
The reaction mixture is heated (temperature will vary depending on the solvent) and stirred until the starting material is consumed (monitored by TLC or LC-MS).
-
The reaction mixture is cooled to room temperature and partitioned between water and a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization.
-
Route 2: Synthesis via 4-Fluoro-3-nitrobenzaldehyde
Step 1 (Option B): Synthesis of 4-Fluoro-3-nitrobenzaldehyde via Halogen Exchange [2]
-
Materials: 4-Chloro-3-nitrobenzaldehyde (93 g, 0.5 mol), potassium fluoride (58 g, 1 mol), dimethylformamide (250 mL), methylene chloride, water.
-
Procedure:
-
A suspension of 4-chloro-3-nitrobenzaldehyde (93 g) and potassium fluoride (58 g) in dimethylformamide (250 mL) is prepared.
-
The mixture is heated to 160°C and stirred for one hour.
-
The dimethylformamide is removed by evaporation in vacuo.
-
The residue is cooled and stirred with 200 mL of water.
-
The aqueous mixture is extracted with methylene chloride.
-
The organic phase is dried and the solvent is evaporated to yield 4-fluoro-3-nitrobenzaldehyde.
-
-
Yield: 83 g of product with 90.2% purity (effective yield of 88%). In some cases, this reaction is reported to proceed quantitatively.
Step 2: Synthesis of this compound via Nucleophilic Aromatic Substitution
-
Materials: 4-Fluoro-3-nitrobenzaldehyde, pyrrolidine, a suitable solvent (e.g., acetonitrile, THF, or DMF), and optionally a non-nucleophilic base.
-
Procedure (General):
-
4-Fluoro-3-nitrobenzaldehyde is dissolved in the chosen solvent.
-
Pyrrolidine (typically 1.1-1.2 equivalents) is added to the solution. Due to the high reactivity of the fluoride leaving group, this reaction can often be run at or near room temperature without the need for a strong base.
-
The reaction is stirred until the starting material is consumed (monitored by TLC or LC-MS).
-
The work-up and purification would be similar to that described in Route 1, Step 2.
-
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the two synthetic routes.
Caption: Synthetic pathway for Route 1.
Caption: Synthetic pathways for Route 2.
References
Safety Operating Guide
Safe Disposal of 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde: A Guide for Laboratory Professionals
Researchers and scientists handling 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde must adhere to strict disposal procedures to ensure personnel safety and environmental protection. This guide provides essential information on the proper disposal of this chemical, in line with established safety protocols.
Immediate Safety and Handling:
Before initiating any disposal-related activities, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This compound is classified as a solid that causes skin and eye irritation and may cause respiratory irritation.[1][2] It is also toxic to aquatic life with long-lasting effects.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All handling should be conducted in a well-ventilated area or a chemical fume hood.[1][2][3]
Waste Collection and Storage:
All waste containing this compound, including the pure compound, contaminated materials (e.g., filter paper, pipette tips), and solutions, should be collected in a designated, properly labeled, and sealed waste container.[2][4] The container should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.[3]
Disposal Procedures:
The primary and recommended method for the disposal of this compound is to engage a licensed professional waste disposal service.[4] Do not attempt to dispose of this chemical down the drain or in regular trash.[1][4]
Step-by-Step Disposal Protocol:
-
Segregation: Carefully segregate waste containing this compound from other laboratory waste streams to prevent accidental mixing and reactions.
-
Containerization: Use a chemically resistant, leak-proof container for collecting the waste. Ensure the container is clearly labeled with the chemical name, "Hazardous Waste," and any other information required by your institution's environmental health and safety (EHS) department.
-
Documentation: Maintain a log of the waste generated, including the quantity and date of accumulation.
-
Contact EHS: Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.[3][4] They will provide specific instructions on packaging and labeling for transport.
-
Decontamination: Thoroughly decontaminate any equipment or surfaces that have come into contact with the chemical using an appropriate solvent and cleaning procedure. Collect the decontamination waste as hazardous waste.
Quantitative Data Summary:
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂N₂O₃ | Sigma-Aldrich |
| Molecular Weight | 220.23 g/mol | Sigma-Aldrich |
| Physical State | Solid | [2] |
| Hazard Statements | H315, H319, H335, H411 | [1] |
Experimental Workflow for Disposal:
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide and should be supplemented with institution-specific protocols and the full Safety Data Sheet. Always prioritize safety and consult with your EHS department for any questions or concerns.
References
Personal protective equipment for handling 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde
This guide provides immediate safety, handling, and disposal protocols for 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde, tailored for research and drug development professionals. The information is compiled from safety data sheets of structurally similar compounds, including 3-Nitrobenzaldehyde and p-Nitrobenzaldehyde, due to the absence of a specific Safety Data Sheet (SDS) for the target compound.
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards associated with compounds similar to this compound include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] Aromatic nitro compounds may also pose systemic health risks.[3] Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended.[3][4] Inspect gloves for integrity before each use.[5] Practice proper glove removal techniques to avoid skin contact.[1] |
| Eyes/Face | Safety glasses with side-shields, or chemical splash goggles and a face shield | Use equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1] Goggles and a face shield are necessary when there is a significant risk of splashing.[4][6] |
| Body | Laboratory coat | A full-length lab coat is mandatory. For tasks with a higher splash potential, a chemical-resistant apron or coveralls should be considered.[3] |
| Respiratory | NIOSH-approved respirator | Required when engineering controls (e.g., fume hood) are insufficient or during a spill.[4][7] An air-purifying respirator (APR) with organic vapor cartridges is recommended for volatile compounds.[3] |
| Feet | Closed-toe shoes | Full-length pants and closed-toe shoes are required in the laboratory.[3] |
Handling and Storage Procedures
Proper handling and storage are crucial to minimize exposure and maintain chemical integrity.
Operational Plan:
-
Engineering Controls: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][7]
-
Safe Handling: Avoid contact with skin and eyes.[1] Prevent the formation of dust and aerosols.[1] Use non-sparking tools and ensure adequate ventilation.
-
Hygiene: Wash hands thoroughly before breaks and at the end of the workday.[1] Contaminated work clothing should not be allowed out of the workplace.[8]
Storage Plan:
-
Conditions: Store in a cool, dry, and well-ventilated place.[8][9] Keep containers tightly closed.
-
Incompatibilities: Avoid strong oxidizing agents, strong bases, and strong reducing agents.[8][10]
First Aid Measures
In case of exposure, immediate action is critical.
Table 2: First Aid Procedures
| Exposure Route | First Aid Action |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[2][8] Seek immediate medical attention. |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes.[4][8] Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[2][8] |
| Inhalation | Move the person to fresh air.[1][2] If breathing is difficult, give oxygen. Seek medical attention.[8] |
| Ingestion | Do NOT induce vomiting.[8] Rinse mouth with water and call a physician or poison control center immediately.[1][8] |
Spill and Disposal Plan
Proper containment and disposal are essential to prevent environmental contamination and further exposure.
Spill Response:
-
Evacuate: Evacuate personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: Wearing appropriate PPE, sweep up the solid material, taking care to avoid generating dust.[1][8]
-
Collect: Place the spilled material into a suitable, labeled container for disposal.[1][11]
-
Clean: Clean the spill area thoroughly.
Disposal Plan:
-
Waste Classification: this compound waste should be treated as hazardous waste.
-
Containerization: Place waste in a designated, compatible, and clearly labeled container.[11]
-
Disposal: Dispose of the waste through a licensed professional waste disposal service.[1][11] Do not allow the product to enter drains or the environment.[1][11]
Experimental Workflow and Safety Checkpoints
The following diagram illustrates a logical workflow for handling this compound, incorporating critical safety checkpoints.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. homework.study.com [homework.study.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. hsa.ie [hsa.ie]
- 7. osha.gov [osha.gov]
- 8. fishersci.com [fishersci.com]
- 9. carlroth.com [carlroth.com]
- 10. fishersci.com [fishersci.com]
- 11. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
